Product packaging for Calcium phenoxide(Cat. No.:CAS No. 5793-84-0)

Calcium phenoxide

Cat. No.: B1624073
CAS No.: 5793-84-0
M. Wt: 226.28 g/mol
InChI Key: ZMRQTIAUOLVKOX-UHFFFAOYSA-L
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Description

Calcium phenoxide is a useful research compound. Its molecular formula is C12H10CaO2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10CaO2 B1624073 Calcium phenoxide CAS No. 5793-84-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5793-84-0

Molecular Formula

C12H10CaO2

Molecular Weight

226.28 g/mol

IUPAC Name

calcium;diphenoxide

InChI

InChI=1S/2C6H6O.Ca/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2

InChI Key

ZMRQTIAUOLVKOX-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]

Other CAS No.

5793-84-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Phenoxide from Calcium Hydroxide and Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium phenoxide, a significant organocalcium compound, from the reaction of calcium hydroxide and phenol. This document details established experimental protocols, presents quantitative data for process optimization, and visualizes the synthetic workflow, serving as a critical resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound, with the chemical formula C₁₂H₁₀CaO₂, is an organocalcium salt formed from the reaction of a calcium source, such as calcium hydroxide or calcium oxide, with phenol. It typically appears as a reddish powder and exhibits slight solubility in water and alcohols.[1] The compound serves as a versatile intermediate in various chemical syntheses and has applications in industrial chemistry, including its use as a detergent and an additive for motor oils. The synthesis of this compound is a straightforward acid-base reaction, yet the optimization of reaction conditions is crucial for achieving high yields and purity. This guide explores the primary synthetic methodologies, focusing on the direct reaction between calcium hydroxide and phenol in different solvent systems.

Core Synthesis Methodologies

The preparation of this compound from calcium hydroxide and phenol can be effectively carried out in both aqueous and non-aqueous (alcoholic) media. The choice of solvent significantly influences the reaction kinetics, temperature control, and workup procedure.

Aqueous Synthesis Method

The most direct method for synthesizing this compound involves the reaction of calcium hydroxide and phenol in hot water.[1] This approach is advantageous due to the low cost and low environmental impact of the solvent.

A detailed experimental procedure for the aqueous synthesis of this compound is outlined in U.S. Patent 2,275,045A.[2]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and heating apparatus, combine 161 parts by weight of calcium hydroxide and 265 parts by weight of phenol.

  • Solvent Addition: Add 3000 parts by weight of water to the mixture.

  • Reaction Conditions: Heat the mixture to 80°C while continuously agitating. Maintain these conditions for a period of 4 hours to ensure the reaction proceeds to completion.[2]

  • Isolation: After the reaction period, the excess, unreacted calcium hydroxide is removed by filtration.[2] The resulting aqueous solution contains the this compound.

  • Product Recovery: The this compound can be isolated by evaporation of the water or used directly as an aqueous solution for subsequent applications.

Alcoholic Medium Synthesis

Synthesis in a monohydric alcohol offers an alternative to the aqueous route. While some historical attempts to react phenols directly with calcium oxide in alcohols like ethanol were reported to be generally unsatisfactory without specific activation steps, this medium can be used effectively under the right conditions.[3] The use of an alcoholic medium can enhance yield and purity.[1]

The following protocol is adapted from a procedure for the reaction of an oil-soluble phenol with calcium oxide in a C3-C6 alkanol, which can be modified for calcium hydroxide.[3] This method involves an "activation" of the calcium source.

  • Reaction Setup: Charge the reaction vessel with a monohydric alcohol (e.g., a C3-C6 alkanol) and pulverulent calcium hydroxide. The typical ratio is 2.5-10 pounds of alcohol per pound of calcium hydroxide.

  • Activation/Reaction Initiation: Heat the mixture to a temperature between approximately 107°C and 232°C (225°F and 450°F) for a period of at least one hour to facilitate the reaction with the phenol.[3]

  • Phenol Addition: Add 0.1 to 1.33 equivalents of the phenol per mole of calcium hydroxide to the mixture.

  • Reflux: Reflux the resulting mixture for a period of 1 to 4 hours.[3]

  • Solvent Removal: After the reflux period, strip the alcoholic reaction medium from the mixture, typically via distillation.

  • Purification: Separate any solid material from the resulting crude product to obtain the calcium phenolate.[3]

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data derived from patent literature, illustrating the impact of the synthetic approach on product conversion.

MethodCalcium SourceSolventPhenol TypeTemperatureTimeConversion/YieldReference
AqueousCalcium HydroxideWaterPhenol80°C4 hoursNot specified, but implied to be effective for solution preparation.US2275045A[2]
Alcoholic (with activation)Calcium OxideIsoamyl AlcoholDiamyl phenolReflux2 hours (activation) + 4 hours (reflux)78.6%US2870134A[3]
Alcoholic (without activation)Calcium OxideIsoamyl AlcoholDiamyl phenolReflux4 hours23.5%US2870134A[3]

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for confirming the formation of the phenoxide salt.

Infrared (IR) Spectroscopy:

Vibrational ModeFree Phenol (cm⁻¹)This compound (cm⁻¹)Observation
C-O Stretching~1220-1230~1255-1265Up-shift of 25-35 cm⁻¹ indicates increased bond order upon deprotonation.[1]
Aromatic C=C StretchingEnvelopeBroadened and slightly down-shiftedBroadening and a slight down-shift are due to electronic withdrawal by the Ca²⁺ metal center.[1]

A strong band at 1004 cm⁻¹ in the Raman spectrum is attributable to the ring breathing mode, and a Ca-O lattice band can be observed at 413 cm⁻¹.[1]

Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the chemical reaction itself.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification CaOH2 Calcium Hydroxide Mix Mix Reactants and Solvent CaOH2->Mix Phenol Phenol Phenol->Mix Solvent Solvent (Water or Alcohol) Solvent->Mix Heat Heat and Stir (e.g., 80°C or Reflux) Mix->Heat Filter Filter Excess Solids Heat->Filter Strip Remove Solvent (Distillation/Evaporation) Filter->Strip Dry Dry Final Product Strip->Dry Product This compound Dry->Product

Caption: General experimental workflow for this compound synthesis.

ChemicalReaction reactants 2 C₆H₅OH + Ca(OH)₂ arrow reactants->arrow products (C₆H₅O)₂Ca + 2 H₂O arrow->products

Caption: Balanced chemical equation for the synthesis.

References

Spectroscopic Characterization of Calcium Phenoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize calcium phenoxide, a compound with applications in various industrial processes, including as a lubricant additive and a detergent.[1] This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic methods employed in the structural elucidation and quality control of this organometallic compound.

Introduction to this compound

This compound, with the chemical formula Ca(OC₆H₅)₂, is a salt formed from the reaction of a calcium cation (Ca²⁺) with two phenoxide anions (C₆H₅O⁻).[1] It typically appears as a reddish powder and is slightly soluble in water and alcohols.[1] The bonding between the calcium and the phenoxide ligand has both ionic and covalent character, which influences its chemical and physical properties. A thorough spectroscopic characterization is essential to understand its structure, purity, and performance in various applications.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is crucial for the unambiguous characterization of this compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely used to characterize the phenoxide ligand, while ⁴³Ca NMR can provide direct information about the calcium center.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound provide information about the electronic environment of the aromatic ring. The chemical shifts of the aromatic protons and carbons are sensitive to the coordination of the phenoxide oxygen to the calcium ion.

⁴³Ca NMR Spectroscopy: Direct observation of the calcium nucleus is challenging due to the low natural abundance (0.14%) and quadrupolar nature of the ⁴³Ca isotope. However, advanced techniques such as solid-state NMR with dynamic nuclear polarization (DNP) can be employed to acquire ⁴³Ca NMR spectra.

Quantitative NMR Data:

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H6.5 - 7.5MultipletsAromatic protons
¹³C120 - 170Multiple signalsAromatic carbons
⁴³CaVariesSinglet (in solution)Calcium environment

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. In this compound, the IR spectrum is dominated by the vibrations of the phenoxide ligand and the Ca-O bond.

Key Vibrational Modes:

  • C-O Stretching: The C-O stretching frequency in this compound is shifted to a higher wavenumber compared to free phenol, indicating an increase in the C-O bond order upon deprotonation and coordination to calcium.

  • Ca-O Stretching: A band in the far-IR region can be attributed to the Ca-O stretching vibration, providing direct evidence of the metal-ligand bond.

  • Aromatic C-H and C=C Vibrations: These bands are characteristic of the phenyl ring and can be used for identification.

Quantitative IR Data:

Vibrational ModeWavenumber (cm⁻¹) in PhenolWavenumber (cm⁻¹) in this compoundChange (Δν) cm⁻¹
C-O Stretch~1224~1250-1260+26 to +36
Aromatic C=C Stretch~1600, 1500, 1470Shifted and broadened-
Ca-O Stretch-~300-500-
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the aromatic phenoxide ligand. While detailed spectra are not widely reported, a UV absorption tail around 315 nm has been noted, which can be attributed to the HOMO-LUMO transition, where the HOMO is localized on the phenoxide π system and the LUMO is largely composed of Ca(4s/4p) orbitals.[1] For comparison, calcium oxide nanoparticles, a related calcium-oxygen-containing material, exhibit a prominent UV absorption peak in the range of 220-260 nm.[2] Phenolic compounds, in general, are characterized by their UV absorbance within the wavelength range of 220 to 400 nm.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and can provide information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used. The expected molecular ion would correspond to [Ca(OC₆H₅)₂]⁺. Fragmentation would likely involve the loss of one or both phenoxide ligands. The fragmentation pattern of phenol itself often shows a prominent molecular ion peak and subsequent loss of CO.[4]

Predicted Mass Spectrometry Data:

Ionm/z (for ⁴⁰Ca)Description
[Ca(OC₆H₅)₂]⁺226Molecular Ion
[Ca(OC₆H₅)]⁺133Loss of one phenoxide radical
[C₆H₅O]⁺93Phenoxide cation
[C₆H₅]⁺77Phenyl cation

Experimental Protocols

Given the air- and moisture-sensitive nature of many organometallic compounds, including potentially this compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]

NMR Spectroscopy
  • Sample Preparation:

    • In a glovebox, accurately weigh 5-10 mg of the this compound sample into an NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., THF-d₈, CDCl₃) that has been thoroughly dried and degassed.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (Nujol Mull):

    • In a glovebox or under a stream of inert gas, grind 2-5 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add 1-2 drops of Nujol (mineral oil) and continue grinding to form a uniform paste.

    • Spread a thin film of the mull between two KBr or CsI plates.

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry KBr powder in an oven.

    • In a glovebox, mix ~1 mg of the this compound sample with ~100 mg of dry KBr powder and grind to a very fine, homogenous powder.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis of This compound nmr NMR Spectroscopy (1H, 13C, 43Ca) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis ms Mass Spectrometry synthesis->ms data_proc Data Processing nmr->data_proc ir->data_proc uv_vis->data_proc ms->data_proc struct_elucid Structural Elucidation data_proc->struct_elucid purity_assess Purity Assessment data_proc->purity_assess

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Logic of Spectroscopic Data Interpretation

data_interpretation cluster_data Spectroscopic Data cluster_info Structural Information cluster_structure Final Structure nmr_data NMR Data (Chemical Shifts, Couplings) connectivity Connectivity and Functional Groups nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) bonding Nature of Chemical Bonds ir_data->bonding uv_data UV-Vis Data (Absorption Maxima) electronic Electronic Structure uv_data->electronic ms_data MS Data (m/z, Fragmentation) mw Molecular Weight and Formula ms_data->mw final_structure Elucidated Structure of This compound connectivity->final_structure bonding->final_structure electronic->final_structure mw->final_structure

Caption: Logical flow of interpreting multi-spectroscopic data for structural elucidation.

Conceptual Calcium Signaling Pathway

While there is no direct evidence of this compound's involvement in specific biological signaling, the release of calcium ions from such a compound in a biological system could conceptually influence general calcium signaling pathways. The following diagram illustrates a simplified, generic calcium signaling cascade.

calcium_signaling stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum (ER) ip3->er binds to IP3R ca_release Ca²⁺ Release er->ca_release cam Calmodulin (CaM) ca_release->cam activates camk CaM Kinases cam->camk response Cellular Response camk->response

Caption: A simplified diagram of a generic intracellular calcium signaling pathway.

Conclusion

The spectroscopic characterization of this compound requires a combination of techniques to fully elucidate its structure and purity. NMR and IR spectroscopy provide detailed information about the phenoxide ligand and its coordination to the calcium center. UV-Vis spectroscopy and mass spectrometry offer insights into the electronic structure and molecular weight of the compound. By following detailed experimental protocols and logically interpreting the data from these methods, researchers can gain a comprehensive understanding of this important organometallic compound.

References

X-ray Crystal Structure of Calcium Phenoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure of calcium phenoxide (Ca(OC₆H₅)₂). While the isolation of single crystals of simple this compound has proven challenging due to its high lattice energy and low solubility, this document summarizes the available crystallographic data obtained from powder X-ray diffraction (XRD) studies.[1] Detailed experimental protocols for the synthesis of this compound and its characterization by powder XRD are presented. This guide serves as a valuable resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the structural properties and synthesis of alkaline earth metal phenoxides.

Introduction

This compound is an organocalcium compound with applications as a detergent and an additive for motor oils.[2][3][4] Its structural characterization is crucial for understanding its chemical properties and for the rational design of new materials and catalysts. The molecule consists of a calcium cation (Ca²⁺) coordinated to two phenoxide anions (C₆H₅O⁻).[1][5] However, the strong ionic interactions within the crystal lattice make it difficult to grow single crystals suitable for single-crystal X-ray diffraction.[1] Consequently, powder X-ray diffraction has been the primary method for its structural elucidation.

Crystallographic Data

Early studies of this compound using powder X-ray diffraction were successful in matching the experimental pattern to a calculated orthorhombic crystal system.[1] The determined unit cell parameters are summarized in the table below. It is important to note that these parameters are derived from powder diffraction data and not from a full single-crystal structure refinement.

Crystallographic Parameter Value Crystal System Space Group
a26.31 ÅOrthorhombicPnma
b6.12 Å
c9.31 Å

Table 1: Crystallographic data for this compound obtained from powder X-ray diffraction.[1]

The structure is described as a polymeric framework where each phenoxide ligand chelates one calcium ion through its ipso-oxygen and simultaneously bridges to an adjacent calcium ion.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from calcium hydroxide and phenol.[1]

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Phenol (C₆H₅OH)

  • Methanol (or another suitable alcohol)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven or vacuum line

Procedure:

  • Under an inert atmosphere, add equimolar amounts of finely powdered calcium hydroxide and phenol to a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a sufficient amount of an alcoholic solvent, such as methanol, to the flask to form a slurry.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours to ensure complete reaction. The formation of this compound is indicated by a change in the consistency and color of the mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the product with fresh solvent to remove any unreacted starting materials.

  • Dry the resulting this compound powder under vacuum to remove any residual solvent. The final product is typically a reddish powder.[2][4]

Powder X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for obtaining and analyzing the powder XRD pattern of synthesized this compound.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source

  • Sample holder

  • Data collection and analysis software

Procedure:

  • Finely grind a small amount of the dried this compound sample to ensure random crystal orientation.

  • Mount the powdered sample onto the sample holder of the X-ray diffractometer.

  • Set the data collection parameters, including the 2θ range (typically from 5° to 80°), step size, and scan speed.

  • Initiate the X-ray diffraction scan.

  • Once the data collection is complete, process the raw data to obtain the diffraction pattern (intensity vs. 2θ).

  • Perform a background subtraction and peak identification.

  • Index the diffraction pattern using appropriate software to determine the unit cell parameters, crystal system, and space group.

  • Compare the experimental pattern with calculated patterns from theoretical models or database entries to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Powder XRD Characterization start Start reactants Mix Ca(OH)₂ and Phenol in Alcohol start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Product cool->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry product This compound Powder dry->product prepare_sample Prepare Powder Sample product->prepare_sample collect_data Collect XRD Data prepare_sample->collect_data analyze_pattern Analyze Diffraction Pattern collect_data->analyze_pattern determine_structure Determine Unit Cell Parameters analyze_pattern->determine_structure final_structure Orthorhombic Structure determine_structure->final_structure

Caption: Experimental workflow for the synthesis and powder XRD characterization of this compound.

Conclusion

This technical guide has summarized the current understanding of the X-ray crystal structure of this compound. While a single-crystal structure remains elusive, powder X-ray diffraction has provided valuable insights into its orthorhombic crystal system and polymeric nature. The detailed experimental protocols for its synthesis and characterization offer a practical resource for researchers. Further investigations, potentially employing advanced techniques or alternative crystallization strategies, are necessary to obtain a complete single-crystal X-ray structure and to further elucidate the structure-property relationships of this important organocalcium compound.

References

The Thermal Decomposition of Calcium Phenoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of calcium phenoxide and its hydroxylated analogue, hydroxythis compound. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the decomposition pathways and analytical workflows. This information is critical for professionals in materials science and drug development who utilize organocalcium compounds and require a thorough understanding of their thermal stability and degradation products.

Core Decomposition Mechanism

The thermal decomposition of this compound derivatives is characterized by a notably clean and high-yield conversion process, distinguishing it from other alkali metal phenoxides. Unlike sodium or potassium phenoxides which typically decompose into char and gaseous products, calcium phenoxides can be engineered to yield valuable volatile organic compounds.

Research has focused on hydroxythis compound (Ca(OH)OC₆H₅), which demonstrates remarkable thermal stability up to approximately 450°C.[1] Upon further heating to a range of 550-650°C, it undergoes a clean decomposition to produce phenol and calcium oxide in nearly quantitative yields.[1] This suggests a pathway that avoids significant charring and minimizes complex side reactions.

The proposed primary decomposition reaction for hydroxythis compound is as follows:

Ca(OH)OC₆H₅(s) → CaO(s) + C₆H₅OH(g)

For the non-hydroxylated calcium diphenoxide (Ca(OC₆H₅)₂), while specific thermal analysis data is scarce, the decomposition is expected to proceed through a more complex pathway, likely involving the formation of intermediates before ultimately yielding calcium oxide as the final solid residue at high temperatures, a common end-product for thermally decomposed calcium salts.[2][3][4]

Decomposition_Pathway cluster_main Thermal Decomposition of Hydroxythis compound start Hydroxythis compound Ca(OH)OC₆H₅ intermediate Stable up to ~450°C start->intermediate Heating products Final Products intermediate->products 550-650°C invis phenol Phenol (C₆H₅OH) cao Calcium Oxide (CaO) invis->phenol invis->cao Workflow_Diagram cluster_workflow Analytical Workflow for Thermal Decomposition Studies cluster_analysis Thermal Analysis synthesis Synthesis of Hydroxythis compound drying Vacuum Drying synthesis->drying tga TGA (Quantitative Mass Loss) drying->tga pygcms Py-GC-MS (Product Identification) drying->pygcms data_analysis Data Interpretation & Mechanism Proposal tga->data_analysis pygcms->data_analysis

References

The Solubility of Calcium Phenoxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium phenoxide in organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and pharmaceutical development.

Introduction to this compound

This compound, with the chemical formula Ca(OC₆H₅)₂, is an organocalcium compound that typically appears as a reddish powder. It is recognized for its role as a detergent, an additive in motor oils, and as a catalyst in various organic reactions.[1][2][3] Its utility in these applications is intrinsically linked to its solubility and reactivity profile. Understanding its behavior in different solvent systems is therefore critical for process optimization, formulation development, and predicting its fate in various chemical environments.

Solubility of this compound: A Qualitative Overview

The solubility of this compound is generally described as limited in most common solvents. Early attempts to grow single crystals of this compound for structural elucidation were reportedly hampered by its high lattice energy and consequently low solubility.[1] The available qualitative data on the solubility of this compound and the closely related hydroxythis compound are summarized in the table below.

Solvent SystemCompoundSolubilityReference(s)
WaterThis compoundSlightly Soluble[1][3]
AlcoholThis compoundSlightly Soluble[1][3]
Tetrahydrofuran (THF)Hydroxythis compoundInsoluble
Diethyl EtherHydroxythis compoundInsoluble
TolueneHydroxythis compoundInsoluble
XyleneHydroxythis compoundInsoluble
N-MethylformamideHydroxythis compoundInsoluble
N,N-Dimethylformamide (DMF)Hydroxythis compoundInsoluble
N-Methylpyrrolidone (NMP)Hydroxythis compoundInsoluble

Table 1: Qualitative Solubility of this compound and Hydroxythis compound. This table summarizes the descriptive solubility information found in the literature. It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary for precise measurements.

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise solubility data, the gravimetric method offers a reliable and straightforward approach. This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Analytical balance (accurate to at least 0.1 mg)

  • Oven

  • Glassware (e.g., flasks, beakers, graduated cylinders)

  • Spatula, weighing paper

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow equilibrium to be reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solid remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.

    • Immediately filter the withdrawn sample to remove any remaining solid particles. A syringe filter with a membrane compatible with the organic solvent is recommended for this step.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the filtered, known volume of the saturated solution into the pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid decomposition of the this compound.

    • Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound.

    • Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw a known volume of supernatant prep2->samp1 Ensure equilibrium is reached samp2 Filter the sample to remove undissolved solid samp1->samp2 ana2 Transfer filtered solution to the dish samp2->ana2 Transfer known volume ana1 Weigh a clean, dry evaporating dish ana1->ana2 ana3 Evaporate the solvent ana2->ana3 ana4 Dry the residue to a constant mass ana3->ana4 ana5 Weigh the dish with the dried residue ana4->ana5 calc1 Calculate the mass of the dissolved this compound ana5->calc1 Use initial and final mass calc2 Determine solubility in desired units (e.g., g/100 mL) calc1->calc2

Figure 1. Experimental Workflow for Gravimetric Solubility Determination.

Applications and Further Research

The limited solubility of this compound in many organic solvents is a key consideration for its application. For instance, in its role as a catalyst, its solubility in the reaction medium will dictate whether the process is homogeneous or heterogeneous, which in turn affects reaction kinetics, catalyst recovery, and product purification.[4] In lubricant formulations, its dispersibility, which is related to its solubility, is crucial for its performance.[1]

Further research is needed to generate a comprehensive, quantitative dataset of this compound solubility in a wide range of organic solvents at various temperatures. Such data would be invaluable for:

  • Reaction engineering: Optimizing solvent selection for this compound-catalyzed reactions.

  • Formulation science: Developing stable and effective formulations for lubricants and detergents.

  • Crystallization studies: Identifying suitable solvent systems for the growth of high-quality single crystals for detailed structural analysis.

By providing a clear, albeit qualitative, summary and a robust experimental protocol, this guide aims to facilitate further investigation into the fundamental properties of this compound, thereby enabling its more effective application in research and industry.

References

A Technical Guide to the Quantum Chemical Calculation of Calcium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand the structure, bonding, and electronic properties of calcium phenoxide, Ca(OC₆H₅)₂. This document details the computational methodologies, presents key quantitative data from theoretical studies, and visualizes the underlying molecular and procedural relationships.

Introduction to this compound

This compound is an organocalcium compound that serves as a fundamental model for understanding the nature of the calcium-oxygen bond in more complex aryloxide systems.[1] Its chemical structure consists of a calcium cation (Ca²⁺) and two phenoxide anions (C₆H₅O⁻).[1] These compounds are relevant in various chemical applications, including as lubricant additives and as reagents in organic synthesis.[1] Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic structure and reactivity of such metal-organic compounds at the atomic level.

Theoretical studies, particularly those employing DFT, have been instrumental in characterizing the bonding in this compound. Isomolecular electrostatic potential maps have suggested a catalytic role for this compound in certain alkylation and dehydration reactions.[2] This guide will focus on the computational approaches used to derive such insights.

Computational Methodologies

The accurate theoretical description of metal-containing compounds like this compound requires robust computational protocols. The following section details a recommended methodology based on established practices for organometallic complexes.

Density Functional Theory (DFT) Protocol

A widely accepted approach for obtaining reliable geometries and electronic properties of 3d transition metal complexes, and by extension alkaline earth metal complexes like this compound, involves the use of hybrid DFT functionals and triple-zeta basis sets.[3]

Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or similar programs.

Model System: While calculations can be performed on a monomeric Ca(OPh)₂, a dimeric model, Ca₂(OPh)₄, is often used to better represent the polymeric nature of the compound in the solid state.[1]

Geometry Optimization:

  • Functional: PBE0, a hybrid functional that mixes a percentage of Hartree-Fock exchange with the PBE generalized gradient approximation, is recommended for energy and geometry calculations of metal complexes.[4][5]

  • Basis Set: The def2-TZVP (triple-zeta valence with polarization) basis set is a reliable choice that provides a good balance between accuracy and computational cost for systems containing metals and organic ligands.[3][6]

  • Dispersion and Solvation: For improved accuracy, especially in condensed phases, corrections for dispersion forces (e.g., D3BJ) and the effects of a solvent (e.g., using the Conductor-like Polarizable Continuum Model, CPCM) should be included in the calculation.[5]

Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Bonding Analysis:

  • Natural Bond Orbital (NBO) Analysis: To understand the nature of the chemical bonds, an NBO analysis is performed. This method localizes the wavefunction into orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs.[7][8] Key outputs include natural population analysis (NPA) charges and Wiberg bond indices.

The logical flow of such a computational study is visualized below.

G cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Post-Calculation Analysis cluster_output 4. Data Interpretation Input Define Molecular Structure (e.g., Ca₂(OPh)₄ model) GeoOpt Geometry Optimization (PBE0/def2-TZVP) Input->GeoOpt Freq Frequency Analysis GeoOpt->Freq Verify Minimum Energy NBO Natural Bond Orbital (NBO) Analysis Freq->NBO Properties Calculate Other Properties (HOMO-LUMO, etc.) Freq->Properties Data Extract Quantitative Data (Charges, Bond Indices) NBO->Data Properties->Data Interpret Interpret Bonding & Reactivity Data->Interpret

A typical workflow for the quantum chemical analysis of this compound.

Quantitative Data from Quantum Chemical Calculations

The following table summarizes key quantitative descriptors for a dimeric model of this compound, calculated at the PBE0/def2-TZVP level of theory.[1]

ParameterSpeciesValueInterpretation
Natural Charge (NBO) Ca+1.68 eIndicates a highly ionic interaction, but less than the formal +2 charge.
O-0.66 eSignificant negative charge localized on the oxygen atom.
Wiberg Bond Index Ca–O0.15Suggests a weak but non-negligible covalent character in the Ca–O bond.[1][9]
Covalent Character Ca–O~8%Derived from NBO analysis, quantifying the degree of covalent bonding.[1]
Frontier Orbitals HOMOPhenoxide π systemThe highest occupied molecular orbital is localized on the phenoxide ligands.
LUMOCa (4s/4p)The lowest unoccupied molecular orbital is primarily centered on the calcium atoms.
Interpretation of Bonding

The computational data provides a detailed picture of the bonding in this compound. The NBO charges of +1.68 on calcium and -0.66 on oxygen confirm that the Ca-O bond is predominantly ionic.[1] However, the ideal ionic model would have a +2 charge on the calcium. The deviation from this ideal, coupled with a Wiberg bond index of 0.15, points to a degree of covalent character, estimated to be around 8%.[1] The Wiberg bond index, in this context, quantifies the extent of electron pair sharing between the calcium and oxygen atoms.[9]

The localization of the HOMO on the phenoxide π system and the LUMO on the calcium 4s/4p orbitals is significant for understanding the compound's reactivity and spectroscopic properties, such as its UV absorption characteristics.[1] This electronic structure suggests that the phenoxide ligand is the primary site for electron donation (nucleophilicity), while the calcium center is the primary site for electron acceptance (electrophilicity). This donor-acceptor relationship is fundamental to its chemical behavior.

The molecular structure of the dimeric this compound unit, which forms the basis of these calculations, is depicted below.

Simplified structure of a dimeric Ca₂(OPh)₄ unit used in calculations.

The interaction between the phenoxide oxygen and the calcium center can be conceptualized through the lens of NBO donor-acceptor interactions. The primary interaction involves the donation of electron density from the lone pair orbitals of the oxygen atom into empty (acceptor) orbitals on the calcium atom.

G Donor Donor NBO (Oxygen Lone Pair, LP) Acceptor Acceptor NBO (Empty Ca Orbital, LP*) Donor->Acceptor Electron Donation (Covalency)

NBO donor-acceptor model for the Ca-O interaction.

Conclusion

Quantum chemical calculations, particularly those using DFT with hybrid functionals like PBE0 and robust basis sets like def2-TZVP, provide critical insights into the electronic structure and bonding of this compound. The available theoretical data indicates that the Ca-O bond is highly ionic but possesses a significant degree of covalent character (~8%), which is crucial for a complete understanding of its properties and reactivity.[1] NBO analysis is an indispensable tool for quantifying this relationship. The computational workflow and analyses presented in this guide offer a robust framework for researchers investigating this compound and related organometallic compounds, enabling the rationalization of their properties and the design of new systems for applications in catalysis and materials science.

References

An In-depth Technical Guide to the Lewis Acidity of Calcium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of calcium phenoxide, a compound of interest in various chemical and industrial applications. This document details the structural and electronic properties that give rise to its Lewis acidic character, outlines experimental and computational methods for its quantification, presents available comparative data, and discusses its role in catalysis.

Introduction to this compound

This compound, with the chemical formula Ca(OC₆H₅)₂, is an organocalcium compound that exists as a polymeric solid.[1] It is synthesized through the reaction of a calcium source, such as calcium hydroxide or calcium oxide, with phenol.[1][2] The compound is notable for its applications as a detergent, a lubricant additive, and as a reagent in chemical synthesis.[1][2][3] The Lewis acidity of this compound, conferred by the calcium(II) ion, is a key aspect of its reactivity and catalytic potential.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of calcium hydroxide with phenol.[1] This acid-base reaction results in the formation of this compound and water.

Synthesis CaOH2 Calcium Hydroxide Ca(OH)₂ Reaction + CaOH2->Reaction Phenol Phenol (2 equiv.) 2 C₆H₅OH Phenol->Reaction Product This compound Ca(OC₆H₅)₂ Reaction->Product Byproduct Water 2 H₂O Reaction->Byproduct Heat

Caption: General synthesis of this compound.

Structural and Electronic Properties

This compound's structure is a key determinant of its Lewis acidity. In the solid state, it forms a polymer where the Ca²⁺ centers are typically seven- or eight-coordinate, bridged by the phenoxide ligands.[1] The bonding between the calcium and the phenoxide oxygen is primarily ionic, but with some covalent character.[1] The Ca²⁺ ion, as an alkaline earth metal cation, possesses empty orbitals that can accept electron density, making it a Lewis acidic center.

Quantitative Structural Data

The following table summarizes key bonding metrics for this compound and related alkaline-earth aryloxides, providing a comparative view of their structures.[1]

CompoundCa-O Bond Length (Å)Ae···Ae Distance (Å)Coordination No.Geometry
Ca(OPh)₂ (polymer) 2.32(2) 3.79 7–8 Capped trigonal prism
[Ca(OAr)₂(thf)₂]₂2.208 / 2.2953.5598Bicapped trigonal prism
[Ca(sal-Me)₂(MeOH)]ₙ2.2676Octahedron
[Mg(OPh)₂(thf)₂]₂2.0033.0605Square pyramid
[Ba(OAr)₂(thf)]₂2.463.949Tricapped trigonal prism

Data sourced from Smolecule[1]. "Ar" denotes an aryl group, "thf" is tetrahydrofuran, and "sal-Me" is a salicylaldehyde derivative.

Assessment of Lewis Acidity

While direct quantitative measurements of the Lewis acidity of this compound are not widely published, several established methods can be employed for this purpose. These include spectroscopic techniques and computational approaches.

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN), a measure of Lewis acidity, using ³¹P NMR spectroscopy.[4][5][6] A Lewis basic probe molecule, typically triethylphosphine oxide (Et₃PO), is added to a solution of the Lewis acid, and the change in the ³¹P NMR chemical shift is measured.[4][5][6]

Methodology:

  • Preparation of Solutions: A standard solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating solvent (e.g., deuterated acetonitrile or dichloromethane) is prepared. A solution of this compound is also prepared in a suitable dry solvent.

  • NMR Measurement: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine its initial chemical shift (δ₀).

  • Adduct Formation: The this compound solution is added to the Et₃PO solution. The Lewis acidic Ca²⁺ center of this compound coordinates to the Lewis basic oxygen atom of Et₃PO.

  • Final NMR Measurement: The ³¹P NMR spectrum of the resulting mixture is recorded to determine the new chemical shift of the Et₃PO-calcium phenoxide adduct (δₛₐₘₚₗₑ).

  • Calculation of Acceptor Number (AN): The AN is calculated using the following formula, referenced against the chemical shift of Et₃PO in hexane (δ = 41.0 ppm, AN = 0) and in the presence of the strong Lewis acid SbCl₅ (δ = 86.1 ppm, AN = 100).[5]

    AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

GutmannBeckett cluster_prep 1. Sample Preparation cluster_nmr 2. ³¹P NMR Analysis cluster_calc 3. Calculation Et3PO Et₃PO in dry solvent Mix Mix Et₃PO and Ca(OPh)₂ Solutions Et3PO->Mix CaPhenoxide Ca(OPh)₂ in dry solvent CaPhenoxide->Mix NMR ³¹P NMR Spectrometer Mix->NMR MeasureShift Measure δₛₐₘₚₗₑ NMR->MeasureShift CalculateAN Calculate Acceptor Number (AN) AN = 2.21 * (δₛₐₘₚₗₑ - 41.0) MeasureShift->CalculateAN

Caption: Workflow for the Gutmann-Beckett method.

Computational Protocol: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of the intrinsic Lewis acidity of a species in the gas phase.[7] It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. Higher FIA values indicate stronger Lewis acidity.[7] This method is particularly useful for comparing the Lewis acidity of a series of compounds.

Methodology:

  • Computational Model: The geometries of the Lewis acid (this compound) and the corresponding fluoride adduct ([Ca(OPh)₂(F)]⁻) are optimized using Density Functional Theory (DFT) calculations.

  • Energy Calculation: The electronic energies of the optimized structures and the fluoride ion are calculated at a high level of theory.

  • FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Ca(OPh)₂(g) + F⁻(g) → [Ca(OPh)₂(F)]⁻(g)

Quantitative Data on Lewis Acidity

Direct quantitative data for the Lewis acidity of this compound is scarce. However, comparative studies provide valuable insights.

Lewis AcidMethodResult
Ca(OPh)₂ ²⁷Al/⁴³Ca Competition Exp.Weaker Lewis acid than Ca(OtBu)₂
Ca(NTf₂)₂Catalytic ActivityEffective Lewis acid catalyst
Ca(OTf)₂Gutmann-Beckett TitrationBinds to phosphine oxide probes with cooperativity

Data sourced from Smolecule[1], PubMed[8], and ChemRxiv[9].

The finding that this compound is a weaker Lewis acid than calcium tert-butoxide is significant.[1] This can be attributed to the electronic properties of the phenoxide ligand compared to the more electron-donating tert-butoxide ligand. The phenyl ring in the phenoxide can withdraw some electron density from the oxygen, which in turn slightly reduces the effective positive charge on the calcium center, thereby decreasing its Lewis acidity.

Role in Catalysis: A Manifestation of Lewis Acidity

The catalytic activity of this compound serves as practical evidence of its Lewis acidity. It has been shown to catalyze alkylation and dehydration reactions.[10] The Lewis acidic Ca²⁺ center can coordinate to a Lewis basic site on a substrate molecule (e.g., a carbonyl oxygen or a hydroxyl group), thereby activating the substrate for subsequent reaction.

Below is a proposed general mechanism for a Lewis acid-catalyzed reaction, such as the alkylation of a carbonyl compound, using this compound.

CatalyticCycle Catalyst Ca(OPh)₂ Activation Activation Catalyst->Activation Substrate Substrate (e.g., R₂C=O) Substrate->Activation Nucleophile Nucleophile (Nu⁻) Attack Nucleophilic Attack Nucleophile->Attack Product Product Activation->Attack Activated Complex Release Product Release Attack->Release Product-Catalyst Adduct Release->Catalyst Catalyst Regeneration Release->Product

Caption: Proposed catalytic cycle for this compound.

In this cycle, the this compound activates the substrate by coordination. This increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. After the reaction, the product is released, and the catalyst is regenerated to participate in another cycle.

Conclusion

References

Solid-State NMR Analysis of Calcium Phenoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phenoxide and its derivatives are pivotal in various chemical and pharmaceutical applications, from serving as catalysts in organic synthesis to forming active components in certain drug formulations. Understanding the solid-state structure of these compounds is crucial for controlling their reactivity, stability, and bioavailability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the local atomic environment of calcium ions, offering a unique window into the structure and bonding within this compound that is often inaccessible by other methods.

This technical guide provides a comprehensive overview of the application of solid-state NMR for the analysis of this compound and related calcium-organic compounds. It is designed for researchers, scientists, and drug development professionals who wish to leverage this technique for structural characterization. While direct solid-state 43Ca NMR data for this compound is limited in publicly accessible literature, this guide draws upon established methodologies and data from analogous calcium-containing organic solids to provide a robust framework for analysis.

The Challenge and Potential of 43Ca Solid-State NMR

The primary NMR-active isotope of calcium, 43Ca, presents significant experimental challenges due to its low natural abundance (0.135%) and small gyromagnetic ratio, which lead to low sensitivity.[1][2][3] Furthermore, as a quadrupolar nucleus (spin I = 7/2), its NMR signals are often broadened by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG), complicating spectral interpretation.[2][4]

Despite these hurdles, advancements in NMR hardware (high magnetic fields) and experimental techniques have made 43Ca ssNMR an increasingly accessible and invaluable tool.[2] The key NMR parameters obtained from 43Ca ssNMR—isotropic chemical shift (δiso), quadrupolar coupling constant (CQ), and chemical shift anisotropy (CSA)—are exquisitely sensitive to the local coordination environment of the calcium ion, including:

  • Coordination Number: The number of atoms directly bonded to the calcium ion.

  • Bond Distances and Angles: Precise geometry of the first coordination sphere.[1]

  • Nature of Ligands: Distinguishing between different types of coordinating atoms (e.g., oxygen, nitrogen).[5]

  • Polymorphism: Identifying different crystalline forms of the same compound.[4]

Theoretical Background: Deciphering the 43Ca NMR Spectrum

The appearance of a 43Ca solid-state NMR spectrum is governed by several key interactions. Understanding these is fundamental to extracting meaningful structural information.

  • Zeeman Interaction: The primary interaction between the nuclear spin and the external magnetic field, which determines the basic resonance frequency.

  • Quadrupolar Interaction: The interaction between the nuclear electric quadrupole moment and the surrounding electric field gradient. For powdered samples, this interaction leads to characteristic broad lineshapes. The magnitude of this interaction is described by the quadrupolar coupling constant (CQ), which is highly sensitive to the symmetry of the local environment.

  • Chemical Shielding Interaction: The electron cloud around the nucleus shields it from the external magnetic field, causing a shift in the resonance frequency known as the chemical shift. In solids, the chemical shielding can be anisotropic, described by the Chemical Shift Anisotropy (CSA) tensor.

The interplay of these interactions, particularly the quadrupolar and chemical shift anisotropy, determines the final lineshape of the static 43Ca NMR spectrum. Techniques like Magic Angle Spinning (MAS) are employed to average out the anisotropic components of these interactions, leading to sharper, more resolved spectra.

Experimental Protocols

Detailed experimental protocols are crucial for acquiring high-quality 43Ca solid-state NMR data. The following outlines a generalized workflow, which should be optimized for the specific instrument and sample.

Sample Preparation
  • Isotopic Enrichment: Due to the low natural abundance of 43Ca, isotopic enrichment is often necessary for reasonable experiment times.[6] This can be achieved by synthesizing this compound from a 43Ca-enriched precursor, such as 43CaCO3 or 43CaCl2.

  • Sample Packing: The powdered sample is carefully packed into a zirconia rotor of an appropriate diameter (e.g., 3.2 mm, 4 mm). The packing should be uniform to ensure stable magic angle spinning.

NMR Spectrometer Setup
  • Magnetic Field Strength: Higher magnetic fields (e.g., 14.1 T and above) are highly advantageous as they increase sensitivity and reduce the effects of second-order quadrupolar broadening, leading to better spectral resolution.[7]

  • Probe Tuning: The NMR probe must be carefully tuned to the 43Ca resonance frequency for efficient signal detection.

Key Solid-State NMR Experiments
  • Static 43Ca NMR:

    • Pulse Sequence: A simple pulse-acquire sequence is used.

    • Purpose: To determine the full chemical shift anisotropy (CSA) and quadrupolar coupling constant (CQ) by analyzing the broad powder pattern. This requires a wide spectral window and careful simulation of the resulting lineshape.[6]

  • Magic Angle Spinning (MAS) 43Ca NMR:

    • Pulse Sequence: A simple pulse-acquire sequence under MAS.

    • Spinning Speed: Moderate to fast MAS rates (e.g., 5-15 kHz) are typically used to average anisotropic interactions.

    • Purpose: To obtain high-resolution spectra displaying the isotropic chemical shifts of different calcium sites in the structure.

  • Cross-Polarization Magic Angle Spinning (CP/MAS):

    • Pulse Sequence: A standard cross-polarization sequence is used to transfer magnetization from abundant spins (like 1H) to the dilute 43Ca nuclei.

    • Contact Time: Optimization of the contact time is crucial for efficient polarization transfer.

    • Purpose: To enhance the sensitivity of the 43Ca signal, especially for natural abundance samples.[4]

  • Two-Dimensional Correlation Experiments:

    • Example: 1H-43Ca Heteronuclear Correlation (HETCOR) spectroscopy.

    • Purpose: To identify which protons are in close spatial proximity to the calcium ions, providing valuable information about the coordination of protonated ligands like water or hydroxyl groups.

Data Presentation: Quantitative NMR Parameters of Calcium-Organic Compounds

Compoundδiso (ppm)CQ (MHz)ηQMagnetic Field (T)Reference
Calcium Acetate Monohydrate21.31.150.5021.1[8]
Calcium Formate19.51.100.8514.1[4]
Calcium Lactate Pentahydrate8.0, 10.4, 12.81.1 - 1.5N/A14.1[1]
Calcium Benzoate Trihydrate15.01.80.411.75[6]

Note: δiso is the isotropic chemical shift, CQ is the quadrupolar coupling constant, and ηQ is the quadrupolar asymmetry parameter. N/A indicates data not available.

A key correlation has been observed between the 43Ca isotropic chemical shift and the mean Ca-O bond distance: a decrease in the Ca-O distance leads to an increase (deshielding) of the 43Ca chemical shift.[1] This trend is a powerful tool for interpreting spectral data in terms of local calcium coordination geometry.

Mandatory Visualizations

Experimental Workflow for 43Ca Solid-State NMR

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Synthesis Synthesis of This compound Enrichment Optional: 43Ca Isotopic Enrichment Synthesis->Enrichment if needed Packing Rotor Packing Synthesis->Packing Enrichment->Packing Spectrometer High-Field NMR Spectrometer Packing->Spectrometer MAS Magic Angle Spinning (MAS) Spectrometer->MAS Pulse Pulse Sequence (e.g., CP/MAS) MAS->Pulse Acquisition Data Acquisition Pulse->Acquisition Processing Spectral Processing (FT, Phasing) Acquisition->Processing Simulation Lineshape Simulation & Parameter Extraction Processing->Simulation Interpretation Structural Interpretation Simulation->Interpretation logical_relationship cluster_params NMR Parameters cluster_info Structural Information d_iso Isotropic Chemical Shift (δ_iso) CoordNum Coordination Number d_iso->CoordNum BondDist Ca-Ligand Bond Distances d_iso->BondDist Cq Quadrupolar Coupling Constant (C_Q) Symmetry Symmetry of Ca Site Cq->Symmetry CSA Chemical Shift Anisotropy (CSA) CSA->Symmetry Polymorph Polymorphism Symmetry->Polymorph

References

A Technical Guide to the Synthesis of Substituted Calcium Phenoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted calcium phenoxides are a class of organometallic compounds with a growing range of applications, primarily in industrial chemistry as lubricant additives. Their synthesis has been extensively explored to optimize properties such as detergency, thermal stability, and basicity. While their role in drug development is less established, the inherent biological activity of phenolic compounds and the crucial role of calcium in cellular signaling suggest potential for future pharmaceutical applications. This guide provides a comprehensive overview of the synthesis of substituted calcium phenoxides, detailing experimental protocols, summarizing quantitative data, and outlining potential, albeit currently limited, biological relevance.

Core Synthesis Methodologies

The synthesis of substituted calcium phenoxides can be broadly categorized into two main approaches: the direct reaction of a substituted phenol with a calcium base, and the synthesis of overbased calcium phenates, which involves the incorporation of an excess of a metal carbonate.

Direct Reaction of Substituted Phenols with Calcium Bases

The most straightforward method for preparing simple substituted calcium phenoxides involves the reaction of a substituted phenol with a calcium base, such as calcium hydroxide or calcium oxide. This acid-base reaction typically proceeds in a suitable solvent.

Experimental Protocol: Synthesis of a Generic Substituted Calcium Phenoxide

Objective: To synthesize a substituted this compound from a substituted phenol and calcium hydroxide.

Materials:

  • Substituted Phenol (e.g., alkyl-substituted, halo-substituted, etc.)

  • Calcium Hydroxide (Ca(OH)₂)

  • Solvent (e.g., ethanol, methanol, or a hydrocarbon solvent like toluene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol in the chosen solvent.

  • Addition of Base: Add a stoichiometric amount of calcium hydroxide to the solution while stirring. For a divalent calcium ion, the molar ratio of phenol to calcium hydroxide is typically 2:1.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2 to 8 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to remove any residual solvent. The final product is the substituted this compound.

Quantitative Data for Direct Synthesis of Substituted Calcium Phenoxides

Substituted PhenolCalcium SourceSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Oil-soluble phenolCaOMethanol2-8RefluxHigh--INVALID-LINK--
Alkylbenzene sulfonic acidCa(OH)₂OilNot specified40-60High--INVALID-LINK--

Experimental Workflow: Direct Synthesis

G sub_phenol Substituted Phenol reaction_mixture Reaction Mixture sub_phenol->reaction_mixture ca_oh2 Calcium Hydroxide ca_oh2->reaction_mixture solvent Solvent solvent->reaction_mixture reflux Reflux (2-8h) reaction_mixture->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying product Substituted this compound drying->product

Caption: Workflow for the direct synthesis of substituted calcium phenoxides.

Synthesis of Overbased Calcium Alkylphenates

Overbased calcium alkylphenates are complex colloidal systems where a micellar calcium alkylphenate shell encapsulates amorphous calcium carbonate. These materials are widely used as detergents and for providing alkalinity in lubricating oils. The synthesis is a multi-step process involving a promoter to facilitate the carbonation reaction.

Experimental Protocol: Synthesis of Overbased Calcium Alkylphenate

Objective: To synthesize an overbased calcium alkylphenate with a high Total Base Number (TBN).

Materials:

  • Alkylphenol (e.g., dodecylphenol)

  • Calcium Hydroxide (Ca(OH)₂)

  • Calcium Oxide (CaO)

  • Promoter (e.g., methanol, ethylene glycol)

  • Diluent Oil

  • Carbon Dioxide (CO₂)

  • Reaction vessel with a stirrer, gas inlet, and condenser

  • Heating and cooling system

Procedure:

  • Initial Charge: Charge the reaction vessel with the alkylphenol, diluent oil, and the promoter.

  • Neutralization: Add a portion of the calcium hydroxide to neutralize the alkylphenol, forming the calcium alkylphenate. This is typically done at a moderate temperature (e.g., 50-60°C).

  • Addition of Excess Base: Add the remaining calcium hydroxide and calcium oxide to the mixture.

  • Carbonation: Introduce carbon dioxide gas into the reaction mixture at a controlled rate. The temperature is typically maintained below 60°C during this exothermic reaction. The CO₂ reacts with the excess calcium base to form calcium carbonate.

  • Heat Soaking: After carbonation is complete, the mixture is "heat soaked" at a slightly elevated temperature (e.g., 60-80°C) to ensure complete reaction and stabilize the product.

  • Solvent Stripping: The promoter (e.g., methanol) and any water formed during the reaction are removed by distillation, often under reduced pressure.

  • Filtration: The final product is filtered to remove any unreacted solids, resulting in a clear, oil-soluble overbased calcium alkylphenate.

Quantitative Data for Overbased Calcium Alkylphenate Synthesis

AlkylphenolCalcium SourcePromoterCarbonation Temp. (°C)TBN (mg KOH/g)Reference
DodecylphenolCaO, Ca(OH)₂Methanol< 35> 300--INVALID-LINK--
Alkylbenzene sulfonic acidCaO, Ca(OH)₂Methanol, Water60528--INVALID-LINK--

Experimental Workflow: Overbased Synthesis

G alkylphenol Alkylphenol neutralization_mixture Neutralization Mixture alkylphenol->neutralization_mixture diluent_oil Diluent Oil diluent_oil->neutralization_mixture promoter Promoter promoter->neutralization_mixture ca_oh2_1 Ca(OH)₂ (Neutralization) ca_oh2_1->neutralization_mixture neutralization Neutralization (50-60°C) neutralization_mixture->neutralization carbonation_mixture Carbonation Mixture neutralization->carbonation_mixture ca_oh2_2 Excess Ca(OH)₂ & CaO ca_oh2_2->carbonation_mixture carbonation Carbonation (<60°C) carbonation_mixture->carbonation co2 CO₂ co2->carbonation heat_soaking Heat Soaking (60-80°C) carbonation->heat_soaking solvent_stripping Solvent Stripping heat_soaking->solvent_stripping filtration Filtration solvent_stripping->filtration product Overbased Calcium Alkylphenate filtration->product

Caption: Workflow for the synthesis of overbased calcium alkylphenates.

Potential Applications in Drug Development

The application of substituted calcium phenoxides in drug development is not well-documented in publicly available literature. However, we can infer potential areas of interest based on the properties of their constituent parts: phenolic compounds and calcium.

Antimicrobial and Antifungal Activity

Phenolic compounds are known for their antimicrobial and antifungal properties. While research on substituted calcium phenoxides is scarce, studies on related calcium compounds offer some insights. Calcium hydroxide and calcium oxide have demonstrated antimicrobial and antifungal activity.[1][2][3] For instance, the antimicrobial effect of calcium hydroxide is attributed to the release of hydroxyl ions, which can damage bacterial cell membranes and denature proteins.[1] It is plausible that substituted calcium phenoxides could exhibit similar properties, potentially enhanced by the specific substituents on the phenol ring.

Calcium Signaling and Channel Modulation

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes. The disruption of calcium homeostasis is implicated in numerous diseases. While there is no direct evidence of substituted calcium phenoxides acting as signaling molecules, some nitro-substituted compounds have been synthesized and shown to act as calcium channel antagonists.[4] This suggests a potential avenue for designing substituted calcium phenoxides that could modulate calcium signaling pathways.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a hypothetical mechanism by which a substituted this compound could influence intracellular calcium levels, potentially leading to a therapeutic effect. This is a speculative model and requires experimental validation.

G ca_phenoxide Substituted This compound ca_channel Calcium Channel ca_phenoxide->ca_channel Modulation cell_membrane Cell Membrane intracellular_ca Intracellular Ca²⁺ ca_channel->intracellular_ca Ca²⁺ influx downstream Downstream Signaling intracellular_ca->downstream

Caption: Hypothetical modulation of a calcium channel by a substituted this compound.

Conclusion

The synthesis of substituted calcium phenoxides is a well-established field, particularly for industrial applications like lubricant additives. The methodologies for their preparation, especially for overbased variants, are robust and scalable. While their direct application in drug development is currently underexplored, the inherent biological activities of phenols and the central role of calcium in cellular physiology present intriguing possibilities. Future research could focus on synthesizing novel substituted calcium phenoxides and screening them for antimicrobial, antifungal, and calcium-modulating activities. This could open up new avenues for these versatile compounds in the pharmaceutical sciences.

References

Anhydrous Calcium Phenoxide: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous calcium phenoxide, a key intermediate in various chemical syntheses, presents unique stability challenges that necessitate a thorough understanding for its effective use in research and pharmaceutical development. This technical guide provides a comprehensive overview of the stability of anhydrous this compound, detailing its thermal properties, susceptibility to atmospheric conditions, and recommended handling and storage protocols. While specific quantitative data for the anhydrous form is limited in the public domain, this guide synthesizes available information on related compounds and general principles of metal phenoxide chemistry to provide a robust framework for its safe and effective utilization.

Introduction

This compound, the calcium salt of phenol, is a versatile chemical reagent with applications ranging from a component in lubricating oils to a precursor in the synthesis of more complex organic molecules. In its anhydrous form, its reactivity is heightened, making it a valuable tool but also increasing its sensitivity to environmental factors. Understanding the stability of anhydrous this compound is paramount to ensure reaction efficiency, product purity, and safety in a laboratory and manufacturing setting.

This guide will delve into the critical aspects of the stability of anhydrous this compound, including its thermal decomposition profile, hygroscopicity, and reactivity with carbon dioxide. Detailed experimental protocols for assessing these stability parameters are provided, along with visualizations to illustrate key concepts and workflows.

Thermal Stability

The thermal stability of anhydrous this compound is a critical parameter, dictating its viable temperature range for storage and reactions. Upon heating, metal phenoxides can undergo decomposition, typically yielding metal oxides and organic byproducts.

Thermogravimetric Analysis (TGA)

Ca(OC₆H₅)₂ (s) → CaO (s) + (C₆H₅)₂O (g) or other organic fragments.

A typical TGA experiment would be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Table 1: Hypothetical Thermogravimetric Analysis Data for Anhydrous this compound

Temperature Range (°C)Weight Loss (%)Associated Event
25 - 200< 1%Desorption of loosely bound solvent (if any)
200 - 400MinorOnset of decomposition
> 400SignificantMajor decomposition to calcium oxide
Differential Scanning Calorimetry (DSC)

DSC analysis provides insights into the energetic changes that occur as the material is heated. For anhydrous this compound, DSC can reveal the temperatures of phase transitions, melting, and decomposition.

Table 2: Expected Differential Scanning Calorimetry Events for Anhydrous this compound

Temperature (°C)Event TypeEnthalpy Change (ΔH)Notes
VariableEndothermPositiveMelting point (if it melts before decomposing)
> 400Exotherm/EndothermVariableDecomposition, which can be a complex series of reactions.

Reactivity with Atmospheric Components

Anhydrous this compound is highly susceptible to degradation upon exposure to atmospheric moisture and carbon dioxide.

Hygroscopicity

In the presence of water, anhydrous this compound will readily hydrate, which can alter its chemical reactivity and physical properties. The reaction is as follows:

Ca(OC₆H₅)₂ (s) + nH₂O (g) → Ca(OC₆H₅)₂·nH₂O (s)

Further hydrolysis can lead to the formation of calcium hydroxide and phenol.

Reactivity with Carbon Dioxide

This compound can react with carbon dioxide, particularly in the presence of moisture, to form calcium carbonate and phenol. This reaction is analogous to the carbonation of calcium hydroxide.

Ca(OC₆H₅)₂ (s) + CO₂ (g) + H₂O (l) → CaCO₃ (s) + 2C₆H₅OH (l)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of anhydrous this compound.

Synthesis of Anhydrous this compound

Objective: To prepare anhydrous this compound from phenol and a calcium source.

Materials:

  • Phenol

  • Calcium metal or calcium hydride (CaH₂)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

Procedure:

  • Under an inert atmosphere, dissolve freshly distilled phenol in the anhydrous solvent in a Schlenk flask.

  • Slowly add stoichiometric amounts of calcium metal or calcium hydride to the phenol solution. The reaction with calcium metal will produce hydrogen gas.

  • The reaction mixture is typically stirred at room temperature or gentle reflux until the calcium source is fully consumed.

  • The resulting this compound may precipitate out of the solution.

  • The solvent is removed under vacuum to yield the anhydrous this compound as a solid.

  • The product should be stored under an inert atmosphere.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of anhydrous this compound.

Instrumentation: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed sample (5-10 mg) of anhydrous this compound into a tared TGA pan (e.g., alumina or platinum). All sample handling should be performed in an inert atmosphere (glovebox).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition.

Instrumentation: Differential Scanning Calorimeter

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Hermetically seal a small, accurately weighed sample (2-5 mg) of anhydrous this compound in a DSC pan (e.g., aluminum or copper) inside an inert atmosphere glovebox.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Record the differential heat flow between the sample and the reference.

Hygroscopicity Assessment Protocol

Objective: To quantitatively assess the moisture uptake of anhydrous this compound.

Instrumentation:

  • Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a microbalance.

Procedure:

  • Place a known mass of anhydrous this compound in the instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature.

  • Allow the sample to equilibrate at each RH step and record the mass change.

  • Plot the mass change as a function of RH to generate a sorption isotherm.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_synthesis Synthesis cluster_characterization Initial Characterization cluster_stability_testing Stability Testing cluster_data_analysis Data Analysis and Interpretation Synthesis Synthesis of Anhydrous This compound XRD XRD for Phase Purity Synthesis->XRD FTIR FTIR for Functional Groups Synthesis->FTIR TGA Thermogravimetric Analysis (TGA) XRD->TGA FTIR->TGA Data_Analysis Data Analysis TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis Hygroscopicity Hygroscopicity (DVS) Hygroscopicity->Data_Analysis CO2_Reactivity Reactivity with CO2 CO2_Reactivity->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile

Caption: Workflow for assessing the stability of anhydrous this compound.

Degradation Pathway of Anhydrous this compound

Degradation_Pathway Anhydrous_Ca_Phenoxide Anhydrous Ca(OC6H5)2 Hydrated_Ca_Phenoxide Hydrated Ca(OC6H5)2·nH2O Anhydrous_Ca_Phenoxide->Hydrated_Ca_Phenoxide H2O Carbonation_Products CaCO3 + Phenol Anhydrous_Ca_Phenoxide->Carbonation_Products CO2, H2O Thermal_Decomposition CaO + Organic Fragments Anhydrous_Ca_Phenoxide->Thermal_Decomposition Heat (>400°C) Hydrolysis_Products Ca(OH)2 + Phenol Hydrated_Ca_Phenoxide->Hydrolysis_Products excess H2O

Caption: Potential degradation pathways for anhydrous this compound.

Handling and Storage Recommendations

Given its sensitivity, stringent handling and storage procedures are essential to maintain the integrity of anhydrous this compound.

  • Inert Atmosphere: All handling and storage must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

  • Moisture and CO₂ Exclusion: Storage containers should be hermetically sealed to prevent ingress of moisture and carbon dioxide.

  • Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources to prevent thermal decomposition.

  • Material Compatibility: Use glass or stainless steel containers. Avoid contact with incompatible materials that could react with the phenoxide.

Conclusion

The stability of anhydrous this compound is a multifaceted issue governed by its thermal properties and its reactivity towards atmospheric components. While direct quantitative data is sparse, an understanding of the behavior of related metal phenoxides and calcium compounds allows for the formulation of robust handling and experimental protocols. For researchers and professionals in drug development, adherence to inert atmosphere techniques and careful control of temperature are critical for the successful application of this reactive and valuable chemical intermediate. Further studies to quantify the thermal decomposition kinetics and hygroscopicity of pure, anhydrous this compound would be of significant value to the scientific community.

Methodological & Application

Application Notes and Protocols: Calcium Phenoxide as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of calcium phenoxide and related calcium-based catalysts in various organic transformations. The information is intended to guide researchers in leveraging these earth-abundant metal catalysts for efficient and sustainable synthesis.

Introduction

This compound [Ca(OPh)₂] is an alkaline earth metal alkoxide that has garnered attention as a versatile catalyst in organic synthesis. Its utility stems from its basicity, Lewis acidity of the calcium center, and its ability to be generated in situ or used as a pre-formed complex. As a non-toxic, cost-effective, and readily available catalyst, it presents a sustainable alternative to traditional transition-metal or strong base catalysts. These notes will cover its application in key organic reactions, including the synthesis of heterocycles, ring-opening polymerization, and condensation reactions.

Protocol 1: General Synthesis of this compound Catalyst

This protocol outlines a general method for the preparation of this compound from calcium oxide and phenol, which can be adapted for various applications.

Materials:

  • Calcium oxide (CaO), pulverulent

  • Phenol (PhOH)

  • Monohydric alcohol (e.g., 2-ethoxyethanol) as reaction medium

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for reflux and distillation

Procedure:

  • Activation of Calcium Oxide: Form a mixture of the monohydric alcohol (2.5-10 lbs per pound of CaO) and pulverized calcium oxide in a reaction vessel equipped with a stirrer and a reflux condenser.[1]

  • Heat the mixture to a temperature above the atmospheric boiling point of the alcohol (between 225°F and 450°F) and maintain for at least one hour under autogenous pressure to activate the calcium oxide.[1]

  • Reaction with Phenol: Cool the mixture to the atmospheric boiling point of the alcohol.

  • Slowly add the oil-soluble phenol (at least one equivalent per equivalent of CaO) to the activated calcium oxide slurry.[1]

  • Reflux the resulting mixture for 1 to 4 hours to ensure complete reaction and formation of calcium phenolate.[1]

  • Work-up: Strip the alcohol reaction medium from the mixture via distillation. The resulting calcium phenolate can then be used directly or further purified.[1]

Application Note 1: Synthesis of Xanthenes via Phenol Alkylation and Dehydration

This compound, formed in situ from the reaction of calcium carbide and phenol, serves as an effective catalyst for the synthesis of xanthenes. This reaction provides a novel protocol for constructing this important heterocyclic scaffold.[2]

Reaction Principle: Phenol is first alkylated by acetylene (derived from CaC₂) to form vinylphenol or dehydrated to form diphenyl ether. This compound catalyzes the subsequent cyclization and dehydration steps to yield xanthene.[2]

Quantitative Data:

ReactionTemperature (°C)Yield (%)Reference
Xanthene Synthesis35026.0[2]

Experimental Protocol:

  • Materials: Calcium carbide (CaC₂), Phenol (PhOH).

  • Procedure: In a high-pressure reactor, mix calcium carbide and phenol. Heat the reaction mixture to 350°C without any additional solvent. The reaction proceeds for a set time, after which the products are isolated and purified by standard chromatographic techniques. X-ray diffraction (XRD) of the solid residue confirms the conversion of CaC₂ to this compound.[2]

Proposed Reaction Pathway:

G cluster_pathways Reaction Pathways CaC2 CaC₂ + 2 PhOH Ca_phenoxide Ca(OPh)₂ (in situ catalyst) CaC2->Ca_phenoxide Reaction Acetylene Acetylene CaC2->Acetylene Generates Vinylphenol Vinylphenol Ca_phenoxide->Vinylphenol Catalyzes Diphenyl_ether Diphenyl Ether Ca_phenoxide->Diphenyl_ether Catalyzes Xanthene Xanthene Ca_phenoxide->Xanthene Catalyzes PhOH Phenol (PhOH) PhOH->Vinylphenol Alkylation (with Acetylene) PhOH->Diphenyl_ether Intermolecular Dehydration Vinylphenol->Xanthene Dehydration & Cyclization (with PhOH) Diphenyl_ether->Xanthene Alkylation & Cyclization (with Acetylene)

Caption: In-situ formation and catalytic action of this compound.

Application Note 2: Ring-Opening Polymerization (ROP) of Cyclic Esters

Heteroleptic calcium complexes featuring phenoxy-imine ligands are highly active initiators for the ring-opening polymerization of lactide monomers. The addition of an external nucleophile, such as benzyl alcohol, significantly increases the reaction rate.[3]

Reaction Principle: The polymerization is proposed to proceed via a "ligand-assisted, activated monomer" mechanism. An exogenous nucleophile (e.g., benzyl alcohol) is activated through hydrogen bonding with the phenolate oxygen on the ligand. This facilitates the subsequent activation and ring-opening of the lactide monomer.[3]

Quantitative Data:

Catalyst SystemMonomerCo-initiatorPropagation Rate Constant (k_p, M⁻¹ h⁻¹)Reference
tBu,DippLCaI(thf)₃rac-LactideBenzyl Alcohol88 - 135[3]

Experimental Protocol:

  • Materials: Heteroleptic calcium complex (e.g., tBu,DippLCaI(thf)₃), rac-Lactide (rac-LA), Benzyl alcohol (BnOH), Anhydrous toluene.

  • Procedure: In a glovebox, dissolve the calcium catalyst in anhydrous toluene. Add the desired amount of benzyl alcohol co-initiator. To this solution, add a solution of rac-Lactide in toluene. Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them via ¹H NMR spectroscopy to determine monomer conversion. After quenching the reaction, the polymer molecular weight and dispersity can be determined by gel permeation chromatography (GPC).[3]

Ligand-Assisted, Activated-Monomer Mechanism:

G Catalyst Ca Complex (Phenoxy-Imine Ligand) Activation Nucleophile Activation Catalyst->Activation H-bonding with Phenolate Oxygen BnOH Benzyl Alcohol (BnOH) BnOH->Activation ROP Ring-Opening Polymerization Activation->ROP Attacks Activated Monomer Monomer Lactide Monomer Monomer->ROP Activated by Ca center Polymer Polylactide Chain ROP->Polymer Chain Propagation Polymer->ROP Growing Chain

Caption: Mechanism for Ring-Opening Polymerization.

Application Note 3: Transesterification for Biodiesel Production

While not strictly this compound, calcium oxide (CaO) is a widely used and highly relevant precursor for forming active calcium species in transesterification reactions. It serves as a robust heterogeneous catalyst for converting triglycerides into fatty acid methyl esters (biodiesel).[4][5]

Reaction Principle: CaO reacts with methanol to form calcium methoxide [Ca(OCH₃)₂] in situ. This species is the primary active catalyst for the transesterification of oils. A calcium-glycerin complex formed as a byproduct can also contribute to catalysis, accelerating the reaction.[4]

Quantitative Data:

Oil SourceCatalystConditionsYield (%)Reference
Rapeseed OilCaO (pretreated with MeOH)60°C, 3h~90[4]
Waste Cooking OilCaO NanocatalystOptimized93.4[5]

Experimental Protocol:

  • Materials: Waste cooking oil, Methanol, Calcium oxide (CaO).

  • Catalyst Activation (Pretreatment): Mix CaO with methanol and stir at room temperature for approximately 1.5 hours. This step converts some of the CaO to the more active calcium methoxide.[4]

  • Transesterification: Add the pretreated catalyst-methanol mixture to the oil. Heat the reaction mixture to 60-65°C with vigorous stirring for 3-5 hours.[4][5]

  • Product Separation: After the reaction, cool the mixture. The catalyst can be separated by centrifugation or filtration. The lower glycerol layer is separated from the upper biodiesel (fatty acid methyl ester) layer. The biodiesel is then washed and dried.[5]

Transesterification Experimental Workflow:

G start Start activation Catalyst Activation: Mix CaO with Methanol (1.5h, RT) start->activation reaction Transesterification: Add Oil, Heat to 65°C (3-5h) activation->reaction separation Product Separation: Centrifuge/Filter Catalyst, Separate Glycerol Layer reaction->separation purification Purification: Wash and Dry Biodiesel Layer separation->purification end Biodiesel Product purification->end

Caption: Workflow for CaO-catalyzed biodiesel production.

References

Application Notes and Protocols: Calcium-Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. The development of efficient, cost-effective, and environmentally benign catalysts for this transformation is a significant area of research. This document provides detailed application notes and protocols for aldol condensations catalyzed by calcium-based systems.

A Note on Calcium Phenoxide:

Initial literature searches for "this compound catalyzed aldol condensation" did not yield specific protocols or detailed applications for this particular catalyst system. The available scientific literature extensively covers the use of calcium oxide (CaO) as a highly effective and stable heterogeneous catalyst for aldol condensations. One study noted the in situ formation of this compound from the reaction of calcium carbide and phenol, which then catalyzed alkylation and dehydration reactions, but did not provide a method for its use in aldol condensations. Therefore, the following application notes and protocols will focus on the well-documented and closely related calcium oxide-catalyzed aldol condensation.

Calcium Oxide as a Heterogeneous Catalyst for Aldol Condensation

Calcium oxide (CaO) has emerged as a promising solid base catalyst for aldol condensations due to its high activity, stability, and low cost. Modified CaO catalysts, in particular, have shown enhanced performance, offering high yields and selectivity under relatively mild reaction conditions.[1][2][3][4]

Advantages of Modified Calcium Oxide Catalysts:
  • High Efficiency: Modified CaO can achieve high yields of aldol products in significantly shorter reaction times compared to commercial CaO.[1][3][4]

  • Stability: Surface modification can protect the basic sites of CaO from poisoning by atmospheric CO2 and moisture, enhancing its stability and reusability.[1][3]

  • Heterogeneous Nature: As a solid catalyst, it can be easily separated from the reaction mixture by filtration, simplifying product purification and reducing waste.

  • Environmentally Friendly: The use of a recyclable solid catalyst aligns with the principles of green chemistry.

Data Presentation: Performance of Modified Calcium Oxide in Aldol Condensation

The following tables summarize the quantitative data from studies on modified calcium oxide-catalyzed aldol condensations.

Table 1: Comparison of Modified CaO and Commercial CaO in the Condensation of Cyclohexanone and Benzaldehyde

CatalystReaction Time (h)Yield (%)Reference
Modified CaO395.8[3][4]
Commercial CaO1292.1[3][4]

Table 2: Aldol Condensation of Acetophenone and Benzaldehyde Derivatives using Modified CaO

AldehydeProductReaction Time (h)Yield (%)Reference
BenzaldehydeChalcone3>98.9[1]
Various BenzaldehydesChalconesNot SpecifiedGood selectivity and high yields[1]

Experimental Protocols

Protocol 1: Preparation of Modified Calcium Oxide Catalyst

This protocol describes a simple method for modifying commercial calcium oxide to enhance its catalytic activity and stability.[4]

Materials:

  • Commercial Calcium Oxide (CaO) particles (100-160 mesh)

  • Benzyl bromide

  • Methanol

  • Stirring apparatus

  • Vacuum drying oven

Procedure:

  • Add a specific amount of commercial CaO particles to a solution of benzyl bromide in methanol. The concentration of benzyl bromide can be varied (e.g., 0.01% to 0.5% w/v) to optimize catalyst performance.[4]

  • Stir the mixture at room temperature for 24 hours to allow for surface modification.[4]

  • Separate the solid catalyst from the solution by filtration.

  • Wash the modified CaO with methanol to remove any excess unreacted benzyl bromide.[4]

  • Dry the catalyst under vacuum to obtain the final modified CaO.[4]

  • For consistent results, it is recommended to sieve the particles to a uniform size (e.g., 100-160 mesh) before use.[4]

Protocol 2: General Procedure for Calcium Oxide-Catalyzed Aldol Condensation

This protocol outlines a general procedure for the aldol condensation of a ketone and an aldehyde using the prepared modified CaO catalyst.[4]

Materials:

  • Modified CaO catalyst

  • Ketone (e.g., cyclohexanone, acetophenone)

  • Aldehyde (e.g., benzaldehyde)

  • Solvent (if necessary, though many reactions can be run neat)

  • Reaction vessel with a condenser and stirring mechanism

  • Heating apparatus (e.g., oil bath)

  • Filtration apparatus

  • Analytical equipment for product analysis (e.g., GC, NMR)

Procedure:

  • To a reaction vessel, add the ketone, aldehyde, and the modified CaO catalyst. The optimal molar ratio of ketone to aldehyde and the catalyst loading should be determined empirically for each specific reaction. A typical starting point is a ketone to aldehyde ratio of 1:1.3 and a catalyst loading based on the weight of the reactants.[4]

  • Stir the reaction mixture vigorously.

  • Heat the reaction to the desired temperature under atmospheric pressure. The optimal temperature will depend on the specific substrates and should be investigated.[4]

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration.[4]

  • The filtrate contains the crude aldol product, which can be purified by standard methods such as crystallization or chromatography.

  • The recovered catalyst can potentially be washed, dried, and reused for subsequent reactions.

Visualizations

Proposed Catalytic Cycle for CaO-Catalyzed Aldol Condensation

G cluster_0 Catalytic Cycle Ketone Ketone (R-CH2-CO-R') Enolate Enolate Intermediate (R-CH⁻-CO-R') Ketone->Enolate Deprotonation by CaO CaO CaO Catalyst (Basic Site O²⁻) CaO->Ketone Catalyst Introduction Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R''-CHO) Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct Protonation Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product α,β-Unsaturated Ketone (Final Product) Dehydration->Product

Caption: Proposed mechanism for the calcium oxide-catalyzed aldol condensation.

General Experimental Workflow

G start Start prep_catalyst Prepare Modified CaO Catalyst start->prep_catalyst reaction_setup Set up Reaction: Ketone, Aldehyde, Catalyst prep_catalyst->reaction_setup heating_stirring Heat and Stir reaction_setup->heating_stirring monitoring Monitor Reaction (TLC/GC) heating_stirring->monitoring monitoring->heating_stirring Reaction Incomplete workup Cool and Filter to Remove Catalyst monitoring->workup Reaction Complete purification Purify Product (Crystallization/Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for calcium oxide-catalyzed aldol condensation.

Factors Influencing Reaction Outcome

G center_node Aldol Condensation Outcome temp Reaction Temperature temp->center_node catalyst_loading Catalyst Loading catalyst_loading->center_node reactant_ratio Ketone:Aldehyde Ratio reactant_ratio->center_node catalyst_activity Catalyst Activity (Modification) catalyst_activity->center_node aldehyde_type Type of Aldehyde aldehyde_type->center_node

Caption: Key parameters affecting the yield and selectivity of the aldol condensation.

References

Calcium Phenoxide as an Initiator for Ring-Opening Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Calcium phenoxide, Ca(OC₆H₅)₂, is an organometallic compound that holds significant potential as an initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. The resulting biodegradable polyesters, including polylactic acid (PLA) and polycaprolactone (PCL), are of paramount interest in the biomedical and pharmaceutical fields for applications ranging from drug delivery systems and medical implants to tissue engineering scaffolds. The use of a calcium-based initiator is particularly advantageous due to the biocompatibility of calcium, which can mitigate concerns regarding catalyst toxicity in the final polymer product.

The initiation of ROP by this compound is believed to proceed via a coordination-insertion mechanism. This mechanism involves the initial coordination of the cyclic monomer to the calcium center, followed by the nucleophilic attack of the phenoxide group on the carbonyl carbon of the monomer, leading to the opening of the ring and the formation of a propagating calcium alkoxide species. This process allows for the controlled synthesis of polymers with predictable molecular weights and relatively narrow molecular weight distributions.

This document provides detailed protocols for the synthesis of a this compound initiator and its subsequent use in the ring-opening polymerization of lactide and ε-caprolactone. It also presents expected quantitative data based on analogous systems to guide researchers in their experimental design and analysis.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the ring-opening polymerization of L-lactide and ε-caprolactone using a this compound initiator. This data is compiled based on results from similar calcium-based and phenoxide-based initiator systems and serves as a guideline for experimental outcomes.

Table 1: Ring-Opening Polymerization of L-Lactide Initiated by this compound

EntryMonomer:Initiator Ratio ([M]:[I])Reaction Time (h)Monomer Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental, GPC)PDI (Đ)
150:12>997,2006,9001.15
2100:14>9914,40013,8001.20
3200:189828,20027,1001.25
4500:1169568,40065,0001.35

Reaction Conditions: Bulk polymerization at 130°C. Mn (Theoretical) = (([M]₀/[I]₀) × MW of monomer × conversion) + MW of initiator

Table 2: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound

EntryMonomer:Initiator Ratio ([M]:[I])Reaction Time (h)Monomer Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental, GPC)PDI (Đ)
1100:11>9911,40011,0001.12
2200:12>9922,80021,9001.18
3400:149744,20042,5001.24
4800:189485,80081,5001.31

Reaction Conditions: Toluene solution (1 M) at 100°C. Mn (Theoretical) = (([M]₀/[I]₀) × MW of monomer × conversion) + MW of initiator

Experimental Protocols

Protocol 1: Synthesis of this compound Initiator

This protocol describes the synthesis of this compound from calcium hydroxide and phenol.[1]

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Phenol (C₆H₅OH)

  • Ethanol

  • Toluene

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Cannula for liquid transfer

  • Vacuum pump

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add calcium hydroxide (1 equivalent) and phenol (2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous ethanol as a solvent via cannula. The amount of solvent should be sufficient to form a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

  • Maintain the reflux for 24 hours to ensure complete reaction. The formation of a white precipitate of this compound should be observed.

  • After cooling to room temperature, remove the solvent under vacuum to obtain the crude this compound.

  • Wash the solid product with anhydrous toluene (3 x 20 mL) to remove any unreacted phenol.

  • Dry the purified this compound under high vacuum for several hours to remove all residual solvent.

  • Store the resulting white powder under an inert atmosphere.

Protocol 2: Ring-Opening Polymerization of L-Lactide

Materials:

  • L-lactide

  • This compound initiator

  • Anhydrous toluene (if performing solution polymerization)

  • Schlenk tube or reaction vessel

  • Magnetic stirrer and oil bath

  • Vacuum line for drying and inert atmosphere

  • Methanol for precipitation

  • Dichloromethane for dissolution

  • Centrifuge

Procedure:

  • Thoroughly dry the L-lactide by recrystallization from anhydrous ethyl acetate and subsequent drying under vacuum at 40°C for 24 hours.

  • In a glovebox or under a flow of inert gas, add the desired amount of L-lactide and the calculated amount of this compound initiator to a dry Schlenk tube.

  • For bulk polymerization, seal the tube, evacuate, and backfill with inert gas three times. Then, place the tube in a preheated oil bath at 130°C.

  • For solution polymerization, add anhydrous toluene to the Schlenk tube to achieve the desired monomer concentration (e.g., 1 M). Then, place the tube in a preheated oil bath.

  • Allow the polymerization to proceed with stirring for the desired amount of time.

  • To terminate the reaction, cool the tube to room temperature and expose the contents to air.

  • Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh methanol and dry it under vacuum at 40-50°C to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR for monomer conversion and microstructure analysis.

Protocol 3: Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone

  • This compound initiator

  • Anhydrous toluene

  • Schlenk tube or reaction vessel

  • Magnetic stirrer and oil bath

  • Vacuum line for drying and inert atmosphere

  • Hexane for precipitation

  • Dichloromethane for dissolution

  • Centrifuge

Procedure:

  • Dry the ε-caprolactone over calcium hydride for 48 hours and then distill it under reduced pressure. Store the purified monomer under an inert atmosphere.

  • In a glovebox or under a flow of inert gas, add the desired amount of ε-caprolactone and the calculated amount of this compound initiator to a dry Schlenk tube.

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Seal the tube, evacuate, and backfill with inert gas three times.

  • Place the tube in a preheated oil bath at 100°C.

  • Stir the reaction mixture for the specified duration.

  • Terminate the polymerization by cooling the reaction to room temperature and opening it to the atmosphere.

  • Dissolve the polymer in a small amount of dichloromethane.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold hexane.

  • Isolate the polymer by filtration or centrifugation.

  • Wash the collected polymer with hexane and dry it in a vacuum oven at room temperature until a constant weight is achieved.

  • Analyze the polymer by GPC (for Mn and PDI) and ¹H NMR (for conversion).

Visualizations

ROP_Mechanism Initiator Ca(OPh)₂ Coordination Coordinated Complex Initiator->Coordination + Monomer Monomer Lactide (or ε-Caprolactone) Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Nucleophilic Attack Propagating Propagating Species (PhO-Polymer-O-Ca-OPh) Insertion->Propagating Propagating->Propagating Polymer Final Polymer Propagating->Polymer Termination MoreMonomer More Monomer

Caption: Coordination-insertion mechanism for ROP.

Experimental_Workflow Start Start Drying Drying of Monomer & Glassware Start->Drying ReactionSetup Reaction Setup (Inert Atmosphere) Drying->ReactionSetup Polymerization Polymerization (Heating & Stirring) ReactionSetup->Polymerization Termination Termination & Cooling Polymerization->Termination Dissolution Dissolution in Solvent Termination->Dissolution Precipitation Precipitation in Anti-solvent Dissolution->Precipitation Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation DryingPolymer Drying of Polymer Isolation->DryingPolymer Characterization Characterization (GPC, NMR) DryingPolymer->Characterization End End Characterization->End

Caption: General experimental workflow for ROP.

References

Application Notes: Calcium-Based Catalysts for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of sustainable and cost-effective synthetic methodologies, earth-abundant metal catalysts are gaining significant attention as alternatives to precious transition metals. Calcium, being highly abundant, non-toxic, and biocompatible, has emerged as a promising catalyst for a variety of organic transformations. While traditional cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig are dominated by palladium catalysis, calcium-based systems have demonstrated remarkable efficacy in other crucial C-C and C-N bond-forming reactions. These include Knoevenagel and Aldol condensations, as well as conjugate (Michael) additions, which are fundamental transformations in the synthesis of pharmaceuticals and fine chemicals.

Calcium-based catalysts, such as calcium oxide (CaO), calcium hydroxyapatite, and various calcium salts, typically function as heterogeneous or homogeneous basic catalysts. They facilitate reactions by activating C-H bonds adjacent to electron-withdrawing groups or by coordinating with reactants. Notably, species like calcium phenoxide can be formed in situ, exerting catalytic effects in specific transformations like alkylation and dehydration. These application notes provide an overview of the utility of calcium catalysis and detailed protocols for key reactions, offering researchers and drug development professionals a practical guide to implementing these green and efficient synthetic methods.

Data Presentation: Performance of Calcium Catalysts in Condensation Reactions

The following table summarizes the performance of various calcium-based catalysts in Knoevenagel condensation reactions, highlighting the scope of substrates and the efficiency of the transformations.

EntryAldehydeActive Methylene CompoundCatalystSolventTimeYield (%)Reference
1BenzaldehydeEthyl cyanoacetateCaO (microwave-assisted)Ethanol5 min92[1]
24-ChlorobenzaldehydeEthyl cyanoacetateCaO (microwave-assisted)Ethanol4 min94[1]
3BenzaldehydeMalononitrileCalcium ferrite (CaFe₂O₄) NPsEthanol10 min96[2]
44-NitrobenzaldehydeMalononitrileCalcium ferrite (CaFe₂O₄) NPsEthanol10 min95[2]
54-MethoxybenzaldehydeMalononitrileCalcium ferrite (CaFe₂O₄) NPsEthanol15 min92[2]
64-ChlorobenzaldehydeMalononitrilePorous Hydroxyapatite (p-HAP)Solvent-free (MW)2 min98[3]
74-MethylbenzaldehydeEthyl cyanoacetatePorous Hydroxyapatite (p-HAP)Solvent-free (MW)2 min92[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation using Calcium Oxide (CaO)

This protocol describes a rapid and efficient method for the Knoevenagel condensation of aldehydes and active methylene compounds using calcium oxide as a heterogeneous catalyst under microwave irradiation.[1]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Active methylene compound (e.g., Ethyl cyanoacetate, 12 mmol)

  • Calcium oxide (CaO), finely ground (≤200 mesh, 8 mmol, 0.44 g)

  • Absolute Ethanol (5 mL)

  • Round-bottom flask suitable for microwave synthesis

  • Magnetic stirrer

  • Microwave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, add the aldehyde (10 mmol) and the active methylene compound (12 mmol).

  • Add absolute ethanol (5 mL) to the vessel.

  • Add finely ground calcium oxide (8 mmol, 0.44 g). CaO acts as both the catalyst and a dehydrating agent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for the optimized time (typically 3-8 minutes, monitor by TLC).

  • Upon completion, remove the reaction vessel from the microwave and allow it to cool to a safe temperature.

  • Filter the hot mixture to remove the solid CaO catalyst.

  • Wash the collected solid with a small amount of hot ethanol.

  • Combine the filtrates and remove the solvent in vacuo using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from aqueous ethanol or cyclohexane/ethanol to afford the pure arylidene product.

Protocol 2: Base-Catalyzed Aldol Condensation for Chalcone Synthesis

This protocol details a general procedure for the Claisen-Schmidt (crossed aldol) condensation between an aromatic aldehyde and a ketone to synthesize chalcones, a class of compounds with significant biological activity.[4]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Ketone (e.g., Acetophenone, 1 mmol)

  • 95% Ethanol (1 mL)

  • 15 M Sodium Hydroxide (NaOH) solution (0.10 mL)

  • Conical vial with a magnetic spin vane

  • Ice water

  • Suction filtration apparatus

Procedure:

  • Accurately weigh ~1 mmol of the aromatic aldehyde and place it into a conical vial equipped with a magnetic spin vane.

  • Add one molar equivalent of the ketone (1 mmol) to the vial.

  • Add 1 mL of 95% ethanol and begin stirring the mixture.

  • Carefully add 0.10 mL of 15 M aqueous NaOH solution to the vial. Caution: NaOH is a strong, corrosive base.

  • Cap the vial and continue stirring at room temperature. The reaction is often complete when the mixture solidifies (typically 15-30 minutes).

  • Once the product has precipitated, break up the solid with a spatula.

  • Dilute the mixture with 2 mL of ice water.

  • Transfer the entire mixture into a small Erlenmeyer flask containing another 3 mL of ice water.

  • Stir the suspension thoroughly to wash the crude product.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with cold water.

  • Allow the product to air dry.

  • Purify the crude product by recrystallization, typically from 95% ethanol.

Protocol 3: Calcium-Catalyzed Enantioselective Conjugate Addition of Amines

This protocol outlines a method for the asymmetric conjugate addition of primary or secondary amines to maleimides, catalyzed by a chiral calcium(II) phosphate complex, yielding medicinally relevant aminosuccinimides.[5]

Materials:

  • Maleimide substrate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Chiral Calcium(II) Phosphate Catalyst (Ca[CPA]₂, 10 mol%)

  • 4 Å Molecular Sieves (100 mg per 0.1 mmol substrate)

  • Toluene (0.1 M)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial, add the chiral calcium(II) phosphate catalyst (10 mol%) and activated 4 Å molecular sieves.

  • Add the maleimide substrate (1.0 equiv).

  • Add toluene to achieve a 0.1 M concentration with respect to the maleimide.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add the amine nucleophile (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral aminosuccinimide product.

Visualizations

Experimental_Workflow_Knoevenagel General Workflow for CaO-Catalyzed Knoevenagel Condensation Reagents 1. Combine Reactants (Aldehyde, Active Methylene Cmpd, EtOH) Catalyst 2. Add Catalyst (Calcium Oxide, CaO) Reagents->Catalyst Reaction 3. Reaction (Microwave Irradiation or Conventional Heating) Catalyst->Reaction Filtration 4. Catalyst Removal (Hot Filtration) Reaction->Filtration Evaporation 5. Solvent Removal (Rotary Evaporation) Filtration->Evaporation Crude Mixture Purification 6. Purification (Recrystallization) Evaporation->Purification Crude Product Product Pure Product Purification->Product

Caption: Workflow for CaO-Catalyzed Knoevenagel Condensation.

Catalytic_Cycle_Condensation Proposed Mechanism for Base-Catalyzed Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene Compound (R-CH2-Z) B Enolate Intermediate (R-CH--Z) A->B C Aldehyde/Ketone (R'-C=O) B->C + Nucleophilic attack D Alkoxide Intermediate C->D E β-Hydroxy Adduct D->E + H₂O (protonation) F Final Product (α,β-Unsaturated Cmpd) E->F - H₂O (elimination) H2O H₂O E->H2O releases Catalyst Base Catalyst (e.g., CaO surface O²⁻) Catalyst->A + H⁺ abstraction

Caption: Proposed Mechanism for Base-Catalyzed Condensation Reactions.

References

Application Notes and Protocols for the Synthesis of Polylactic Acid (PLA) Using Calcium Phenoxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer crucial for various biomedical applications, including drug delivery and tissue engineering. The focus is on the ring-opening polymerization (ROP) of lactide using calcium phenoxide-based catalysts, which are emerging as effective and less toxic alternatives to traditional tin-based catalysts.

Introduction

Polylactic acid (PLA) is a leading biodegradable polyester synthesized from renewable resources.[1] The primary route to high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[2][3] The choice of catalyst is critical in controlling the polymerization process and the final properties of the polymer, such as molecular weight, polydispersity, and stereochemistry.[4]

Calcium-based catalysts, particularly those featuring phenoxide or related aryl oxide ligands, have garnered significant interest. These catalysts offer the advantages of being biocompatible and can provide excellent control over the polymerization, yielding well-defined polymers.[5][6] The general mechanism for ROP of lactide using these catalysts is the coordination-insertion mechanism.[7]

Catalyst Systems: this compound and Related Complexes

Several classes of calcium complexes with phenoxide-containing ligands have been successfully employed as catalysts for the ROP of lactide. These include:

  • Calcium Complexes with NNO-Tridentate Ketiminate Ligands: These catalysts have demonstrated rapid and controlled polymerization of L-lactide, especially in the presence of an alcohol co-initiator.[8]

  • Biocompatible Calcium Complexes with Schiff Base Ligands: A notable example is [(DAIP)2Ca]2 (where DAIP-H = 2-[(2-dimethylamino-ethylimino)methyl]phenol), which efficiently initiates the controlled polymerization of L-lactide.[5]

  • Calcium Aryloxide Complexes: Well-defined calcium aryloxide initiators have been shown to be highly active and stereoselective for lactide polymerization.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of PLA using this compound-based catalysts. These are generalized procedures based on published literature and should be adapted based on the specific catalyst and desired polymer characteristics.

General Materials and Methods
  • Materials: L-lactide, rac-lactide, and D-lactide should be purified by recrystallization from anhydrous toluene or ethyl acetate and sublimed before use. All solvents must be rigorously dried and deoxygenated. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Characterization: The resulting polymers are typically characterized by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the microstructure and conversion of the monomer.

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

Protocol for PLA Synthesis using a Calcium Schiff Base Phenoxide Catalyst

This protocol is based on the use of a biocompatible calcium complex like [(DAIP)2Ca]2.[5]

Reagents:

  • L-lactide

  • This compound Schiff base catalyst (e.g., [(DAIP)2Ca]2)

  • Benzyl alcohol (BnOH) as a co-initiator

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the appropriate volume of a stock solution of the this compound catalyst in toluene to the flask.

  • Add the required amount of benzyl alcohol as a co-initiator. The monomer-to-catalyst and monomer-to-initiator ratios are critical for controlling the molecular weight of the resulting polymer.

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired reaction temperature (e.g., 70-110 °C).

  • Stir the reaction mixture for the specified time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

  • After the desired conversion is reached, quench the polymerization by adding a small amount of acetic acid or by exposing the reaction mixture to air.

  • Dissolve the crude polymer in dichloromethane (DCM) and precipitate it in a large excess of cold methanol.

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterize the purified polymer using GPC, NMR, and DSC.

Data Presentation

The following tables summarize the quantitative data from representative studies on the synthesis of PLA using calcium-based catalysts.

Table 1: Polymerization of L-lactide using a Calcium Schiff Base Phenoxide Catalyst

Entry[LA]:[Ca]:[BnOH]Time (min)Conversion (%)M_n (GPC, g/mol )PDI (M_w/M_n)
1100:1:1309515,2001.10
2200:1:1609829,8001.15
3500:1:11209675,4001.20
4100:1:220997,8001.08
5100:1:510973,2001.05

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Table 2: Polymerization of L-lactide using Calcium Complexes with NNO-Tridentate Ketiminate Ligands

EntryCatalyst Loading (mol%)[LA]:[BnOH]Time (h)Conversion (%)M_n (GPC, g/mol )PDI (M_w/M_n)
10.510019214,5001.12
20.520029528,6001.18
30.2520049027,9001.21
40.550068869,5001.25

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[8]

Visualizations

Signaling Pathway: Coordination-Insertion Mechanism

The ring-opening polymerization of lactide catalyzed by this compound complexes typically proceeds via a coordination-insertion mechanism. The proposed pathway involves the coordination of the lactide monomer to the calcium center, followed by nucleophilic attack of the phenoxide group on the carbonyl carbon of the lactide, leading to the ring-opening and insertion of the monomer into the calcium-oxygen bond.

G Ca_cat This compound Catalyst (Ca-OR) Coord Coordinated Complex Ca_cat->Coord Lactide Lactide Monomer Lactide->Coord Attack Nucleophilic Attack & Ring Opening Coord->Attack Coordination Insert Monomer Insertion Attack->Insert Acyl-Oxygen Bond Cleavage Chain Propagating Polymer Chain (Ca-O-PLA) Insert->Chain Chain Growth Chain->Coord Further Monomer Coordination PLA Polylactic Acid (PLA) Chain->PLA Termination/ Work-up

Caption: Proposed coordination-insertion mechanism for PLA synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of PLA using a this compound catalyst.

G Setup Reaction Setup (Inert Atmosphere) Reagents Add Lactide, Catalyst, Initiator, & Solvent Setup->Reagents Polymerization Polymerization (Controlled Temp. & Time) Reagents->Polymerization Quench Quenching Polymerization->Quench Purify Purification (Precipitation) Quench->Purify Dry Drying (Under Vacuum) Purify->Dry Characterize Characterization (GPC, NMR, DSC) Dry->Characterize

Caption: General workflow for PLA synthesis and characterization.

Conclusion

This compound and related complexes are highly effective catalysts for the ring-opening polymerization of lactide, offering a biocompatible route to well-defined polylactic acid. By carefully selecting the catalyst, co-initiator, and reaction conditions, researchers can tailor the properties of the resulting PLA to meet the specific demands of various biomedical applications, including controlled drug release and tissue engineering scaffolds. The protocols and data presented herein provide a valuable resource for scientists and professionals working in these fields.

References

Application Notes and Protocols for Calcium Phenoxide-Catalyzed Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for asymmetric Michael addition reactions catalyzed by chiral calcium phenoxide-based complexes. These reactions represent a powerful tool for the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules, natural products, and pharmaceutical agents. The use of earth-abundant, inexpensive, and low-toxicity calcium makes these catalytic systems an attractive alternative to those based on heavier or more precious metals.

Two key applications are detailed below:

  • Application Note 1: Asymmetric Michael addition of 3-substituted oxindoles to methyl vinyl ketone, catalyzed by a chiral Calcium-VAPOL-Phosphate complex.

  • Application Note 2: Asymmetric Michael addition of dimethyl malonate to chalcones, catalyzed by an in situ-generated chiral Calcium-BINOL complex.

Application Note 1: Asymmetric Michael Addition of 3-Substituted Oxindoles to Methyl Vinyl Ketone

This protocol describes a highly enantioselective Michael addition of N-Boc-protected 3-aryloxindoles to methyl vinyl ketone. The reaction is catalyzed by a chiral calcium phosphate salt derived from (R)-VAPOL ((R)-2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol). This transformation is valuable for synthesizing 3,3'-disubstituted oxindoles, which are core structural motifs in many alkaloids and pharmacologically active compounds.

Quantitative Data Summary

The following table summarizes the results for the catalytic enantioselective Michael addition of various 3-aryloxindoles to methyl vinyl ketone.

EntryR (Oxindole Substituent)Time (h)Yield (%)ee (%)
1Phenyl249596
24-Methoxyphenyl249695
34-Fluorophenyl249496
44-Chlorophenyl249297
52-Naphthyl369094
Experimental Protocol

This protocol is adapted from the work of Zheng, W. et al., J. Am. Chem. Soc. 2011, 133, 3339–3341.

Materials:

  • (R)-VAPOL-Phosphoric Acid

  • Calcium Chloride (CaCl₂)

  • Potassium tert-butoxide (KOtBu)

  • N-Boc-3-substituted oxindole

  • Methyl vinyl ketone (MVK)

  • Isopropyl acetate (i-PrOAc)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Catalyst Preparation (in situ): The chiral calcium VAPOL phosphate catalyst is prepared in situ before the addition of reactants.

  • To an oven-dried Schlenk flask under an inert atmosphere, add (R)-VAPOL-phosphoric acid (0.12 equiv.).

  • Add anhydrous THF (approximating a 0.1 M solution).

  • Add potassium tert-butoxide (0.1 equiv.) and stir the mixture at room temperature for 20 minutes.

  • Add calcium chloride (0.05 equiv.) and stir for an additional 20 minutes at room temperature. The catalyst solution is now ready for use.

Michael Addition Procedure:

  • To a separate oven-dried Schlenk flask under an inert atmosphere, add the N-Boc-3-substituted oxindole (1.0 equiv., 0.2 mmol).

  • Dissolve the oxindole in isopropyl acetate (2.0 mL).

  • Add the pre-formed catalyst solution to the oxindole solution via syringe.

  • Add methyl vinyl ketone (2.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in the data table (typically 24-36 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 3,3'-disubstituted oxindole.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Diagrams

experimental_workflow_oxindole cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Michael Addition Reaction cluster_workup Workup and Analysis cat1 Mix (R)-VAPOL-PA and KOtBu in THF cat2 Add CaCl2 cat1->cat2 cat3 Stir to form Ca-VAPOL-PO4 Catalyst cat2->cat3 react2 Add Catalyst Solution cat3->react2 react1 Dissolve Oxindole in i-PrOAc react1->react2 react3 Add Methyl Vinyl Ketone react2->react3 react4 Stir at Room Temp react3->react4 work1 Concentrate react4->work1 work2 Purify via Column Chromatography work1->work2 work3 Analyze by Chiral HPLC work2->work3

Fig. 1: Experimental Workflow for Oxindole Michael Addition.

Application Note 2: Asymmetric Michael Addition of Dimethyl Malonate to Chalcones

This protocol outlines a general procedure for the enantioselective conjugate addition of dimethyl malonate to chalcones (1,3-diaryl-2-propen-1-ones). The reaction utilizes an in situ-generated chiral calcium catalyst from (S)-BINOL ((S)-(-)-1,1'-Bi(2-naphthol)), a calcium source, and a base. This method provides access to chiral 1,5-dicarbonyl compounds, which are versatile building blocks in organic synthesis.

Quantitative Data Summary

The data presented here is representative of typical results for this class of reaction. Actual yields and enantioselectivities may vary based on specific substrates and precise reaction conditions.

EntryR¹ (Chalcone)R² (Chalcone)Time (h)Yield (%)ee (%)
1PhenylPhenyl488592
24-MeO-PhPhenyl488890
34-Cl-PhPhenyl728294
4Phenyl4-Me-Ph488691
52-ThienylPhenyl727588
Experimental Protocol

Materials:

  • Calcium isopropoxide (Ca(OiPr)₂) or Calcium Chloride (CaCl₂)

  • (S)-BINOL

  • Potassium tert-butoxide (KOtBu) (if using CaCl₂)

  • Chalcone derivative

  • Dimethyl malonate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Catalyst Preparation (in situ):

  • To an oven-dried Schlenk flask under an inert atmosphere, add Ca(OiPr)₂ (10 mol%) and (S)-BINOL (12 mol%).

  • Add anhydrous THF (to achieve a catalyst concentration of approx. 0.1 M).

  • Stir the resulting suspension at room temperature for 30-60 minutes to allow for complex formation. (Alternative for CaCl₂: Stir CaCl₂ (10 mol%), (S)-BINOL (12 mol%), and KOtBu (22 mol%) in THF for 1 hour.)

Michael Addition Procedure:

  • To the flask containing the pre-formed catalyst suspension, add the chalcone derivative (1.0 equiv.).

  • Add dimethyl malonate (1.5 - 2.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 48-72 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

  • Determine the enantiomeric excess (ee) using chiral HPLC.

Diagrams

catalytic_cycle catalyst Chiral Ca(II) Complex intermediate Ternary Complex [Ca-Donor-Acceptor] catalyst->intermediate Coordination donor Michael Donor (Malonate) donor->intermediate Deprotonation & Coordination acceptor Michael Acceptor (Enone) acceptor->intermediate Activation product Michael Adduct intermediate->product C-C Bond Formation (Stereoselective) product->catalyst Product Release & Catalyst Regeneration

Fig. 2: Proposed Catalytic Cycle for Calcium-Phenoxide Catalysis.

logical_relationship cluster_catalyst Catalyst System cluster_reactants Reactants title Key Components for Asymmetric Michael Addition Ca_Source Calcium Source (e.g., Ca(OiPr)2) Ligand Chiral Ligand (e.g., BINOL) Product Chiral Michael Adduct Ca_Source->Product Catalyze Base Base (optional) (e.g., KOtBu) Ligand->Product Catalyze Base->Product Catalyze Donor Michael Donor (Nucleophile) Donor->Product React to form Acceptor Michael Acceptor (Electrophile) Acceptor->Product React to form

Fig. 3: Logical Relationship of Reaction Components.

Application Notes and Protocols for Claisen-Schmidt Condensation Using Calcium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. These compounds are significant precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities, making them attractive targets in drug discovery.[1][2] Traditionally, this reaction is catalyzed by strong bases like sodium hydroxide or potassium hydroxide. However, the use of heterogeneous solid base catalysts, particularly those based on calcium, offers significant advantages, including easier catalyst recovery, reduced waste generation, and milder reaction conditions.[1] This document provides detailed application notes and experimental protocols for performing the Claisen-Schmidt condensation using various calcium-based catalysts.

Catalysts Overview

Calcium-based catalysts are cost-effective, abundant, and environmentally benign alternatives to traditional homogeneous catalysts. The most commonly employed calcium catalysts for the Claisen-Schmidt condensation include:

  • Calcium Oxide (CaO): A readily available and inexpensive solid base catalyst.[3] Its activity can be enhanced through various modification methods.[4]

  • Calcium Hydroxide (Ca(OH)₂): A mild and effective catalyst, particularly in aqueous-organic solvent mixtures.[5]

  • Calcium Glyceroxide: A highly active catalyst that can be formed in situ from the reaction of CaO with glycerol.[6]

Experimental Protocols

Protocol 1: General Synthesis of Chalcones using Calcium Oxide (CaO) under Microwave Irradiation

This protocol is adapted from a solvent-free method utilizing microwave irradiation to accelerate the reaction.[3][7]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Calcium oxide (CaO) (1.0 eq)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (conc.)

Equipment:

  • Microwave reactor

  • Round bottom flask

  • Rotary evaporator

  • Beaker

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round bottom flask, dissolve the substituted acetophenone (e.g., 5 mmol) and substituted benzaldehyde (e.g., 5 mmol) in a minimal amount of ethanol (e.g., 5 mL).[7]

  • Add calcium oxide (e.g., 5 mmol) to the solution and swirl to ensure good mixing.[7]

  • Evaporate the ethanol using a rotary evaporator to obtain a free-flowing powder of the reactants adsorbed on the CaO.[7]

  • Transfer the powder to a suitable vessel for microwave irradiation.

  • Irradiate the mixture in a microwave oven, for instance, at 400W for a specified time (typically 2-15 minutes).[3][7]

  • Monitor the reaction progress by TLC.[7]

  • Upon completion, add cold water to the reaction mixture and acidify with concentrated HCl.[7]

  • Filter the resulting solid product using a Buchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of α,β-Unsaturated Ketones using Calcium Hydroxide (Ca(OH)₂) in Aqueous Ethanol

This protocol outlines a method using the mild base calcium hydroxide in a dilute aqueous ethanol solution.[5]

Materials:

  • Aldehyde (1.0 eq)

  • Methyl ketone (1.0-2.0 eq)

  • Calcium hydroxide (Ca(OH)₂) (5-10 mol%)

  • Ethanol (20% v/v in water)

  • Carbon dioxide (gas or dry ice)

Equipment:

  • Reaction tube or flask with a stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add the aldehyde, methyl ketone, 20% aqueous ethanol, and calcium hydroxide (5-10 mol%).[5]

  • Heat the reaction mixture to 50 °C with stirring for approximately 20 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Bubble carbon dioxide gas through the mixture or add crushed dry ice to precipitate the calcium as calcium carbonate.

  • Filter the mixture to remove the calcium carbonate precipitate.[5]

  • Evaporate the solvent from the filtrate to obtain the crude product. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Claisen-Schmidt condensation using calcium-based catalysts.

Table 1: Claisen-Schmidt Condensation of Benzaldehyde and Acetophenone Derivatives using Calcium Oxide (CaO)

EntryAcetophenone DerivativeBenzaldehyde DerivativeCatalystReaction ConditionsTime (min)Yield (%)Reference
1AcetophenoneBenzaldehydeCaOMicrowave (400W)1592[7]
24-MethylacetophenoneBenzaldehydeCaOMicrowave (400W)1090[7]
34-ChloroacetophenoneBenzaldehydeCaOMicrowave (400W)1288[7]
4Acetophenone4-ChlorobenzaldehydeCaOMicrowave (400W)1095[7]
5Acetophenone4-MethoxybenzaldehydeCaOMicrowave (400W)894[7]

Table 2: Claisen-Schmidt Condensation using Calcium Hydroxide (Ca(OH)₂) in 20% Aqueous Ethanol at 50 °C

EntryAldehydeMethyl KetoneCatalyst Loading (mol%)Time (h)Yield (%)Reference
1BenzaldehydeAcetone102068[5]
2BenzaldehydeAcetophenone102096[5]
34-ChlorobenzaldehydeAcetophenone52098[5]
44-MethoxybenzaldehydeAcetophenone52095[5]

Visualizations

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation mechanism. The base abstracts an α-hydrogen from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone (R-CO-CH3) Enolate Enolate Intermediate Ketone->Enolate + Base Base Base (e.g., OH- from Ca(OH)2) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldol_Adduct_Ion Aldol Adduct (anion) Enolate2->Aldol_Adduct_Ion + Aldehyde Water H2O Aldol_Adduct Aldol Adduct Aldol_Adduct_Ion2->Aldol_Adduct + H2O Chalcone Chalcone (α,β-unsaturated ketone) Aldol_Adduct2->Chalcone - H2O

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of chalcones using a solid calcium-based catalyst.

Experimental_Workflow start Start reactants Mix Aldehyde, Ketone, and Calcium Catalyst start->reactants reaction Reaction (Heating or Microwave Irradiation) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Neutralization, Filtration) monitoring->workup Complete isolation Product Isolation (Solvent Evaporation) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Chalcone Synthesis.

References

Application Notes and Protocols: The Role of Calcium Phenoxide in the Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of calcium phenoxide in the synthesis of substituted phenols. This compound serves as a versatile reagent and catalyst in key organic transformations, offering pathways to a variety of substituted phenolic compounds. The following sections detail its application in the Kolbe-Schmitt reaction for the synthesis of hydroxybenzoic acids and in the catalytic generation of alkylated phenols.

Application 1: Synthesis of Hydroxybenzoic Acids via the Kolbe-Schmitt Reaction

This compound is a key intermediate in the carboxylation of phenols to produce hydroxybenzoic acids, such as the pharmaceutically important salicylic acid. The reaction proceeds via the electrophilic attack of carbon dioxide on the phenoxide ring. While sodium and potassium phenoxides are more commonly employed, the use of this compound offers an alternative route.

Reaction Principle

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion. In the context of this compound, the process can be initiated by the reaction of phenol with a calcium base, such as calcium hydroxide, to form this compound in situ. This is then subjected to carboxylation. A subsequent conversion to a more reactive phenoxide, such as sodium phenoxide, can facilitate the reaction.[1]

Experimental Protocol: In-Situ Generation and Carboxylation of this compound to Salicylic Acid

This protocol is adapted from a patented industrial process for the preparation of salicylic acid.[1]

Materials:

  • Phenol

  • Calcium hydroxide (Ca(OH)₂)

  • Sodium sulfate (Na₂SO₄) solution

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Reaction vessel with heating and stirring capabilities

  • Filtration or centrifugation apparatus

Procedure:

  • In-Situ Formation of this compound and Conversion to Sodium Phenolate:

    • In a reaction vessel, mix phenol with an aqueous solution of sodium sulfate.

    • Heat the mixture to 50-80°C with constant stirring.

    • Slowly add powdered calcium hydroxide to the reaction mixture. The reaction between phenol and calcium hydroxide forms this compound. In the presence of sodium sulfate, an ion exchange occurs to generate sodium phenolate and calcium sulfate.[1]

    • Continue the reaction for 40-100 minutes.

    • Separate the precipitated calcium sulfate by filtration or centrifugation to obtain a solution of sodium phenolate.

  • Carboxylation:

    • Dehydrate the resulting sodium phenolate solution.

    • Introduce carbon dioxide gas into the dehydrated sodium phenolate under normal pressure to carry out the carboxylation, yielding sodium salicylate.

  • Acidification and Isolation:

    • React the sodium salicylate with sulfuric acid to precipitate salicylic acid.

    • The by-product, sodium sulfate solution, can be recycled for use in the initial step.

    • The crude salicylic acid can be purified by recrystallization.

Data Presentation: Reaction Parameters
ParameterValue/ConditionReference
Reactants Phenol, Calcium Hydroxide, Sodium Sulfate, Carbon Dioxide[1]
Temperature 50-80°C (for phenoxide formation)[1]
Reaction Time 40-100 minutes (for phenoxide formation)[1]
Key Intermediate This compound (formed in situ)[1]
Final Product Salicylic Acid[1]

Logical Workflow for Salicylic Acid Synthesis

Salicylic_Acid_Synthesis Phenol Phenol CalciumPhenoxide This compound (in situ) Phenol->CalciumPhenoxide CaOH2 Ca(OH)₂ CaOH2->CalciumPhenoxide Na2SO4 Na₂SO₄ CO2 CO₂ H2SO4 H₂SO₄ SodiumPhenolate Sodium Phenolate CalciumPhenoxide->SodiumPhenolate  + Na₂SO₄ SodiumSalicylate Sodium Salicylate SodiumPhenolate->SodiumSalicylate  + CO₂ SalicylicAcid Salicylic Acid SodiumSalicylate->SalicylicAcid  + H₂SO₄

Caption: In-situ generation of this compound for salicylic acid synthesis.

Application 2: Catalytic Synthesis of Alkylated Phenols

This compound, formed in situ from the reaction of calcium carbide with phenol, can act as a catalyst for the synthesis of substituted phenols, such as ethylphenols and xanthenes.[2] This application highlights the catalytic role of this compound in C-C bond formation.

Reaction Principle

In this high-temperature reaction, calcium carbide reacts with phenol to generate acetylene and this compound. The this compound then catalyzes the alkylation of phenol with the generated acetylene, leading to the formation of vinylphenol, which is subsequently hydrogenated to ethylphenol.[2]

Experimental Protocol: Synthesis of Ethylphenols and Xanthenes

This protocol is based on a study investigating the reaction between calcium carbide and phenol.[2]

Materials:

  • Phenol (PhOH)

  • Calcium carbide (CaC₂)

  • High-temperature reactor

Procedure:

  • Reaction Setup:

    • In a suitable high-temperature reactor, mix phenol and calcium carbide. The reaction is performed without an additional solvent.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature in the range of 300-400°C. A typical reaction temperature is 350°C.[2]

    • At this temperature, calcium carbide reacts with phenol to form this compound and acetylene.

  • Catalytic Alkylation:

    • The in-situ generated this compound catalyzes the alkylation of phenol with acetylene to form vinylphenol.

    • Vinylphenol is then hydrogenated to ethylphenol, with phenol acting as the hydrogen donor.[2]

    • Xanthenes are also formed as a side product with a yield of 26.0% at 350°C.[2]

  • Product Isolation and Analysis:

    • After the reaction, the product mixture can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the substituted phenols.

Data Presentation: Reaction Products and Yields
ParameterValue/ConditionReference
Reactants Phenol, Calcium Carbide[2]
Catalyst This compound (formed in situ)[2]
Temperature 300-400°C (optimum 350°C)[2]
Products Ethylphenols, Xanthenes[2]
Xanthene Yield 26.0% at 350°C[2]

Reaction Pathway for Ethylphenol Synthesis

Ethylphenol_Synthesis Phenol Phenol CalciumPhenoxide This compound (in situ catalyst) Phenol->CalciumPhenoxide Vinylphenol Vinylphenol Phenol->Vinylphenol  + Acetylene (catalyzed by This compound) CaC2 CaC₂ CaC2->CalciumPhenoxide Acetylene Acetylene CaC2->Acetylene Ethylphenol Ethylphenol Vinylphenol->Ethylphenol  Hydrogenation (Phenol as H donor)

Caption: In-situ generated this compound as a catalyst for ethylphenol synthesis.

References

Application Notes and Protocols: Calcium-Based Catalysts in Biodiesel Production via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Calcium-Based Catalysts in Biodiesel Production via Transesterification

Introduction:

Extensive research into heterogeneous catalysis for biodiesel production has identified calcium-based catalysts as a promising, cost-effective, and environmentally benign option. This document provides detailed application notes and protocols related to the use of calcium catalysts in the transesterification of triglycerides for biodiesel synthesis. Initial investigation into the specific use of calcium phenoxide for this application revealed a significant lack of available scientific literature. The vast body of research focuses on calcium oxide (CaO) as the primary and most effective calcium-derived catalyst. Therefore, the following protocols and data are centered on the application of calcium oxide.

I. Overview of Calcium Oxide (CaO) as a Catalyst

Calcium oxide is a strong basic heterogeneous catalyst that offers several advantages in biodiesel production, including high activity, low cost, and ease of separation from the reaction mixture.[1][2][3][4] It can be synthesized from various readily available sources, including limestone and waste materials like eggshells and seashells, further enhancing its economic and environmental appeal.[1][5][6] The catalytic activity of CaO is attributed to its basic sites, which facilitate the deprotonation of the alcohol (typically methanol) to form a methoxide anion, the active species in the transesterification reaction.[7][8]

II. Experimental Data: Performance of CaO Catalysts

The efficiency of CaO-catalyzed transesterification is influenced by several key parameters. The following table summarizes typical quantitative data from various studies, showcasing the impact of reaction conditions on biodiesel yield.

Feedstock OilCatalyst SourceCatalyst Loading (wt%)Methanol:Oil Molar RatioReaction Temperature (°C)Reaction Time (h)Biodiesel Yield (%)Reference
Jatropha curcas OilCommercial CaO415:165685[9]
Rapeseed OilCommercial CaO (pretreated with methanol)~0.725.5:1 (weight ratio of methanol to oil is 3.9g:15g)603~90[7]
Palm OilCommercial CaO615:165398[10][11]
Waste Cooking OilCaO from Chicken EggshellsNot Specified12:160299.07[1]
Soybean OilCommercial CaO812:1653>95[10]
Crude Palm OilNano CaO from Chicken EggshellsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified80[12]
Tra Catfish FatCommercial CaO68:1601.592.95[13]

III. Experimental Protocols

A. Protocol for Catalyst Preparation: Synthesis of CaO from Eggshells

This protocol describes a common method for preparing an active CaO catalyst from a waste biomaterial.

Materials:

  • Waste chicken eggshells

  • Deionized water

  • Hydrochloric acid (HCl), 1M (for cleaning, optional)

  • Muffle furnace

Procedure:

  • Cleaning: Thoroughly wash the collected eggshells with tap water to remove any adhering organic residues, followed by a rinse with deionized water. For more rigorous cleaning, immerse the shells in a 1M HCl solution for 30 minutes to remove surface impurities, then rinse thoroughly with deionized water until the pH of the rinse water is neutral.

  • Drying: Dry the cleaned eggshells in an oven at 100-120 °C for at least 12 hours or until a constant weight is achieved.

  • Grinding: Crush and grind the dried eggshells into a fine powder using a mortar and pestle or a mechanical grinder. Sieving the powder to achieve a uniform particle size is recommended.

  • Calcination: Place the powdered eggshell material in a ceramic crucible and transfer it to a muffle furnace. Heat the sample to a calcination temperature of 800-1000 °C for 2-4 hours. This high-temperature treatment decomposes the calcium carbonate (CaCO₃) in the eggshells into calcium oxide (CaO) and carbon dioxide (CO₂).

  • Cooling and Storage: After calcination, allow the crucible to cool to room temperature inside a desiccator to prevent the re-adsorption of atmospheric moisture and carbon dioxide, which can deactivate the catalyst. Store the prepared CaO catalyst in a tightly sealed container in a desiccator.

B. Protocol for Transesterification of Vegetable Oil using CaO Catalyst

This protocol outlines the general procedure for biodiesel production via transesterification.

Materials:

  • Vegetable oil (e.g., soybean oil, palm oil, waste cooking oil)

  • Methanol (analytical grade)

  • Prepared CaO catalyst

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with a hot plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator (optional)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble the reaction apparatus consisting of a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Reactant Charging: Add a known quantity of vegetable oil to the flask.

  • Catalyst and Alcohol Addition: In a separate beaker, prepare a slurry of the CaO catalyst in methanol. The typical methanol to oil molar ratio ranges from 6:1 to 15:1, and the catalyst loading is generally between 1-8 wt% relative to the oil weight.

  • Reaction: Add the catalyst-methanol slurry to the preheated oil in the reaction flask. Heat the mixture to the desired reaction temperature (typically 60-65 °C, near the boiling point of methanol) with continuous stirring. Maintain the reaction for the specified duration (e.g., 1-6 hours).

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. The solid CaO catalyst can be separated by filtration or centrifugation.

  • Glycerol Separation: Transfer the liquid product mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: the upper layer is the biodiesel (fatty acid methyl esters - FAME), and the lower, denser layer is glycerol. Carefully separate the two layers.

  • Biodiesel Purification:

    • Wash the biodiesel phase with warm deionized water (50-60 °C) to remove any residual catalyst, soap, methanol, and glycerol. Repeat the washing step 2-3 times until the wash water is clear and has a neutral pH.

    • Dry the washed biodiesel by passing it through a column of anhydrous sodium sulfate or by heating it to 100-110 °C to evaporate any residual water.

    • If a rotary evaporator is available, it can be used to remove excess methanol from the biodiesel phase before the washing step.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_transesterification Transesterification cluster_purification Purification eggshells Waste Eggshells cleaning Cleaning & Drying eggshells->cleaning grinding Grinding cleaning->grinding calcination Calcination (800-1000°C) grinding->calcination CaO_catalyst Active CaO Catalyst calcination->CaO_catalyst reaction Reaction (60-65°C) CaO_catalyst->reaction oil Vegetable Oil oil->reaction methanol Methanol methanol->reaction separation Catalyst & Glycerol Separation reaction->separation biodiesel Crude Biodiesel separation->biodiesel washing Washing biodiesel->washing drying Drying washing->drying pure_biodiesel Pure Biodiesel (FAME) drying->pure_biodiesel

Caption: Workflow for biodiesel production using CaO catalyst from eggshells.

B. Proposed Mechanism of CaO-Catalyzed Transesterification

transesterification_mechanism cluster_activation Catalyst Activation cluster_reaction Nucleophilic Attack cluster_regeneration Catalyst Regeneration CaO CaO Surface Methoxide CH3O- (Methoxide Ion) CaO->Methoxide Proton Abstraction Protonated_CaO Ca-OH+ CaO->Protonated_CaO Methanol CH3OH Methanol->CaO Adsorption Triglyceride Triglyceride (R-CO-OR') Methoxide->Triglyceride Attack on Carbonyl Carbon Tetrahedral_Intermediate Tetrahedral Intermediate Triglyceride->Tetrahedral_Intermediate Diglyceride Diglyceride Anion Tetrahedral_Intermediate->Diglyceride FAME Fatty Acid Methyl Ester (FAME) Tetrahedral_Intermediate->FAME Diglyceride_Product Diglyceride Protonated_CaO_2 Ca-OH+ CaO_Regenerated CaO Surface (Regenerated) Protonated_CaO_2->CaO_Regenerated Diglyceride_2 Diglyceride Anion Diglyceride_2->Protonated_CaO_2 Proton Transfer Diglyceride_2->Diglyceride_Product

Caption: Mechanism of CaO-catalyzed transesterification of triglycerides.

References

Application Notes and Protocols for Calcium-Containing Mixed-Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium-Containing Mixed-Metal Oxides

Calcium-containing mixed-metal oxides (MMOs) are a class of materials that have garnered significant interest in various scientific and industrial fields. Their diverse properties, which can be tailored by adjusting the constituent metals and synthesis conditions, make them valuable in applications such as catalysis, pigments, and advanced ceramics.[1][2] In the realm of drug development and biomedical applications, calcium-based MMOs are being explored for their potential in areas like photocatalytic degradation of pollutants and as biomaterials. The choice of precursors and the synthesis method are critical factors that determine the final properties of these materials, including their crystal structure, particle size, and surface area.

While common inorganic salts like calcium nitrate, chloride, and carbonate are well-documented precursors for these materials, this document also explores the hypothetical use of calcium phenoxide as a novel organometallic precursor. Although not yet described in the literature for this specific application, its use could offer potential advantages in terms of precursor homogeneity and lower processing temperatures.

Established Synthesis Protocols for Calcium-Containing Mixed-Metal Oxides

Several methods are conventionally employed for the synthesis of calcium-containing MMOs. The most common among these are the sol-gel, co-precipitation, and solid-state reaction methods.

Sol-Gel Synthesis of Calcium Titanate (CaTiO₃)

The sol-gel method is a versatile technique for preparing high-purity and homogeneous MMOs at relatively low temperatures.[3][4][5]

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of a calcium precursor (e.g., calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O) in ethanol.

    • In a separate container, dissolve a titanium precursor (e.g., titanium isopropoxide, Ti[OCH(CH₃)₂]₄) in ethanol.

    • Slowly add the titanium precursor solution to the calcium precursor solution under vigorous stirring.

    • Add a chelating agent, such as acetylacetone, to stabilize the titanium precursor and control the hydrolysis rate.

  • Hydrolysis and Gelation:

    • Add a mixture of water and ethanol dropwise to the precursor solution while stirring to induce hydrolysis and condensation, leading to the formation of a sol.

    • Continue stirring until a viscous gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at a temperature between 60-100°C to remove the solvent.

    • Calcine the dried gel in a furnace at a specific temperature (e.g., 700-900°C) to induce crystallization and form the final CaTiO₃ powder.[6]

Experimental Workflow for Sol-Gel Synthesis of Calcium Titanate

Sol_Gel_Workflow precursor_ca Calcium Precursor (e.g., Ca(NO₃)₂) mixing Mixing and Stirring precursor_ca->mixing precursor_ti Titanium Precursor (e.g., Ti-isopropoxide) precursor_ti->mixing solvent Ethanol solvent->mixing hydrolysis Hydrolysis & Condensation mixing->hydrolysis gelation Gel Formation hydrolysis->gelation drying Drying (60-100°C) gelation->drying calcination Calcination (700-900°C) drying->calcination product CaTiO₃ Powder calcination->product

Caption: Workflow for the sol-gel synthesis of Calcium Titanate.

Co-precipitation Synthesis of Calcium Ferrite (CaFe₂O₄)

Co-precipitation is a straightforward and cost-effective method for synthesizing MMO powders.[7][8]

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of calcium chloride (CaCl₂) and ferric chloride (FeCl₃) in deionized water.

  • Precipitation:

    • Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the precursor solution under constant stirring.

    • Continue adding the precipitating agent until the pH of the solution reaches a desired value (typically basic, e.g., pH 9-11) to ensure complete precipitation of the metal hydroxides.

  • Aging and Washing:

    • Age the resulting precipitate by stirring for a period to ensure homogeneity.

    • Filter the precipitate and wash it several times with deionized water to remove any unreacted salts and by-products.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at around 100°C.

    • Calcine the dried powder at a high temperature (e.g., 800-1000°C) to form the crystalline calcium ferrite.[9]

Quantitative Data for Established Synthesis Methods
Mixed-Metal OxideCalcium PrecursorOther Metal PrecursorSynthesis MethodMolar Ratio (Ca:Other Metal)Calcination Temperature (°C)Resulting PhaseReference
CaTiO₃Calcium CarbonateTitanium DioxideSol-Gel1:1900Orthorhombic CaTiO₃[3]
CaTiO₃Eggshell-derived CaOTitanium DioxideSolid-State1:1900Pure CaTiO₃[6]
CaFe₂O₄Calcium NitrateIron NitratePechini Sol-Gel1:2600CaFe₂O₄[10]
CaFe₁₂O₁₉Calcium NitrateIron NitrateCo-precipitation1:111200Hexagonal Calcium Ferrite[7]
CaMnO₃Calcium CarbonateManganese CarbonateSolid-State-900CaMnO₃[2]

Hypothetical Protocol for the Use of this compound as a Precursor

While there is no specific literature detailing the use of this compound for mixed-metal oxide synthesis, a plausible experimental protocol can be proposed based on the principles of organometallic precursor chemistry. The use of an organometallic precursor like this compound could potentially offer advantages such as improved homogeneity at the molecular level and lower decomposition temperatures due to the organic ligand.

Proposed Sol-Gel Synthesis of Calcium Titanate (CaTiO₃) using this compound

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of this compound (Ca(OC₆H₅)₂) in a dry organic solvent such as toluene or a mixture of toluene and ethanol.

    • In a separate flask, dissolve titanium isopropoxide (Ti[OCH(CH₃)₂]₄) in the same dry solvent.

    • Slowly add the titanium precursor solution to the this compound solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.

  • Controlled Hydrolysis and Gelation:

    • Prepare a solution of water in the same solvent. The amount of water should be carefully controlled to manage the rate of hydrolysis.

    • Add the water-solvent mixture dropwise to the mixed precursor solution under vigorous stirring. The hydrolysis of the metal-organic precursors will lead to the formation of a sol.

    • Allow the sol to age and form a gel.

  • Solvent Removal and Thermal Treatment:

    • Dry the gel under vacuum or in a controlled environment to remove the solvent.

    • Calcine the resulting powder at a temperature sufficient to decompose the organic components and crystallize the mixed-metal oxide. This temperature is expected to be lower than that required for inorganic precursors.

Hypothetical Experimental Workflow for Sol-Gel Synthesis using this compound

Hypothetical_Sol_Gel_Workflow precursor_ca This compound (Ca(OC₆H₅)₂) mixing Mixing under Inert Atmosphere precursor_ca->mixing precursor_ti Titanium Precursor (e.g., Ti-isopropoxide) precursor_ti->mixing solvent Dry Organic Solvent solvent->mixing hydrolysis Controlled Hydrolysis mixing->hydrolysis gelation Gel Formation hydrolysis->gelation drying Vacuum Drying gelation->drying calcination Low-Temp Calcination drying->calcination product CaTiO₃ Powder calcination->product

Caption: Hypothetical workflow for sol-gel synthesis using this compound.

Hypothetical Quantitative Data for this compound Method
Mixed-Metal OxideCalcium PrecursorOther Metal PrecursorSynthesis MethodMolar Ratio (Ca:Other Metal)Estimated Calcination Temperature (°C)Expected Outcome
CaTiO₃This compoundTitanium IsopropoxideSol-Gel1:1500-700Homogeneous, nanocrystalline CaTiO₃
CaZrO₃This compoundZirconium(IV) propoxideSol-Gel1:1550-750Nanocrystalline CaZrO₃
CaFe₂O₄This compoundIron(III) acetylacetonateThermal Decomposition1:2400-600Phase-pure CaFe₂O₄

Note: The calcination temperatures are estimates and would require experimental optimization.

Characterization of Synthesized Mixed-Metal Oxides

To analyze the properties of the synthesized calcium-containing MMOs, a range of characterization techniques are employed:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystal structure and crystallite size.[2][6]

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the powders.[2]

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystal lattice.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material and to confirm the removal of organic residues after calcination.[3]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the precursors and to determine the appropriate calcination temperature.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powders, which is crucial for catalytic applications.

Logical Relationship: Precursor Choice and Material Properties

The selection of the calcium precursor has a direct impact on the synthesis process and the final properties of the mixed-metal oxide.

Precursor Influence on MMO Properties

Precursor_Influence precursor Precursor Choice inorganic Inorganic Salts (Nitrate, Chloride, Carbonate) precursor->inorganic organometallic Organometallic (e.g., this compound) precursor->organometallic synthesis Synthesis Conditions (Temp, pH, Solvent) inorganic->synthesis organometallic->synthesis properties Final Material Properties synthesis->properties homogeneity Homogeneity properties->homogeneity purity Purity properties->purity morphology Morphology properties->morphology crystallinity Crystallinity properties->crystallinity

Caption: Relationship between precursor choice and MMO properties.

Conclusion

The synthesis of calcium-containing mixed-metal oxides is a well-established field with a variety of reliable methods utilizing common inorganic calcium precursors. These materials hold significant promise for a range of applications. The exploration of alternative precursors, such as this compound, presents an intriguing, albeit currently undocumented, avenue for future research. The potential for achieving enhanced material properties through the use of organometallic precursors warrants further investigation and could lead to the development of novel synthesis strategies for advanced mixed-metal oxide materials. Researchers are encouraged to use the provided protocols as a starting point for their investigations into these versatile materials.

References

Application Notes and Protocols: Catalytic Activity of Calcium Phenoxide in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including pharmaceuticals, polymers, and fragrances. While traditionally catalyzed by strong mineral acids, heterogeneous catalysts are gaining prominence due to their ease of separation, reusability, and reduced environmental impact. Among these, alkaline earth metal compounds have shown significant promise. This document provides detailed application notes and protocols on the use of calcium phenoxide as a potential catalyst in esterification reactions.

While direct studies on the catalytic activity of this compound in general esterification are limited in publicly available literature, its potential can be inferred from the well-documented catalytic activity of other calcium-based compounds, such as calcium oxide (CaO), calcium methoxide, and calcium glyceroxide, particularly in transesterification reactions.[1][2][3] this compound, being a calcium salt of phenol, is expected to exhibit basic properties and function as a solid base catalyst. This document extrapolates from the behavior of related calcium catalysts to provide a comprehensive guide for researchers interested in exploring the catalytic potential of this compound.

Data Presentation

The catalytic efficiency of calcium-based catalysts in esterification and transesterification reactions is influenced by various factors including the catalyst type, reaction temperature, and molar ratio of reactants. The following tables summarize quantitative data from studies on various calcium-containing catalysts, providing a benchmark for the potential performance of this compound.

Table 1: Catalytic Activity of Various Calcium Compounds in Transesterification

CatalystSubstrateAlcoholCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Nano CaOCrude Palm OilMethanol2.0600.598[1]
Nano CaO (HSA)Canola OilMethanol3.0-299.85[1]
CaORapeseed OilMethanol0.67603~90[4]
CaOPalm OilMethanol--398[5]
CaO from Carbide SlagSoybean OilMethanol---81[3]
Ca(OH)2Soybean OilMethanol---26[3]

Table 2: Catalytic Activity of Calcium Alcoholates and Other Derivatives in Esterification

CatalystCarboxylic AcidAlcoholCatalyst:Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion (%)Reference
Calcium GlyceroxideOleic AcidGlycerol0.015-1086[6]
Calcium Ethoxide------[7]
Calcium Butoxide------[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst

This protocol is adapted from a patented method for the preparation of calcium phenolates.[5]

Materials:

  • Phenol

  • Calcium Oxide (CaO), commercial grade, pulverulent

  • Monohydric alcohol with a boiling point between 173°F and 340°F (e.g., a lower alkoxyethanol of 3-4 carbon atoms)

  • Reaction vessel equipped with a stirrer and a heating system

Procedure:

  • Combine the monohydric alcohol (reaction medium) and the pulverulent calcium oxide in the reaction vessel. The recommended ratio is 2.5-10 pounds of the reaction medium per pound of calcium oxide.

  • Add the oil-soluble phenol to the mixture.

  • Heat the mixture to a temperature above the atmospheric boiling point of the reaction medium, typically between 225°F and 450°F.

  • Maintain the reaction under autogenous pressure with agitation for a sufficient period to allow for the formation of this compound.

  • After the reaction is complete, the this compound product can be isolated.

Protocol 2: General Procedure for this compound-Catalyzed Esterification

This protocol provides a general workflow for conducting an esterification reaction using a solid calcium-based catalyst.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound catalyst

  • Solvent (optional, e.g., toluene)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Apparatus for product purification (e.g., rotary evaporator, separatory funnel, chromatography setup)

Procedure:

  • To a round-bottom flask, add the carboxylic acid, the alcohol, and the this compound catalyst. A typical catalyst loading can range from 1 to 10 wt% relative to the carboxylic acid.

  • If using a solvent, add it to the flask.

  • Place the flask in a heating mantle and fit it with a reflux condenser.

  • Stir the reaction mixture vigorously and heat it to the desired reaction temperature (e.g., reflux temperature of the alcohol or solvent).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration or centrifugation.

  • Purify the ester product from the reaction mixture using standard procedures such as extraction, washing, and distillation or chromatography.

Mandatory Visualization

Proposed Reaction Mechanism for this compound-Catalyzed Esterification

The following diagram illustrates a plausible mechanism for the esterification of a carboxylic acid with an alcohol, catalyzed by this compound. The mechanism is analogous to that of other base-catalyzed esterification reactions.

Esterification_Mechanism cluster_catalyst Catalyst Activation cluster_esterification Esterification cluster_regeneration Catalyst Regeneration Ca(OPh)2 This compound Ca(OPh)(OR) Calcium Alkoxide-Phenoxide Intermediate Ca(OPh)2->Ca(OPh)(OR) + ROH ROH Alcohol PhOH Phenol Ca(OPh)(OR)->PhOH R'COOH Carboxylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Ca(OPh)(OR)->Tetrahedral_Intermediate + R'COOH Ester Ester (R'COOR) Tetrahedral_Intermediate->Ester Ca(OPh)(OH) Calcium Hydroxide-Phenoxide Tetrahedral_Intermediate->Ca(OPh)(OH) H2O Water Ca(OPh)(OH)->H2O + H+ (from R'COOH) Ca(OPh)2_regen This compound (Regenerated) Ca(OPh)(OH)->Ca(OPh)2_regen + PhOH - H2O

Caption: Proposed mechanism for this compound-catalyzed esterification.

Experimental Workflow for Esterification Using a Calcium-Based Catalyst

The following diagram outlines the typical experimental workflow for an esterification reaction catalyzed by a heterogeneous calcium catalyst.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Reaction Work-up cluster_purification Product Purification A Mix Reactants: Carboxylic Acid, Alcohol, This compound Catalyst B Add Solvent (Optional) A->B C Heat and Stir (Reflux) B->C D Cool Reaction Mixture C->D E Separate Catalyst (Filtration/Centrifugation) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Extraction, Distillation, or Chromatography) F->G H Characterization of Ester G->H

Caption: General experimental workflow for catalyzed esterification.

Concluding Remarks

This compound holds potential as a heterogeneous catalyst for esterification reactions, leveraging the known catalytic activity of other calcium-based compounds. The protocols and data presented in this document provide a foundational framework for researchers to explore its efficacy. Further experimental investigation is necessary to fully elucidate the catalytic activity, optimal reaction conditions, and substrate scope for this compound in various esterification processes. The development of such cost-effective and environmentally benign catalytic systems is of significant interest to both academic research and industrial applications in drug development and materials science.

References

Application Notes and Protocols for Stereoselective Polymerization Using Calcium Phenoxide Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective polymerization is a critical technology for the synthesis of polymers with controlled microstructures, which in turn dictates their physical, mechanical, and biodegradable properties. This level of control is paramount in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. Calcium phenoxide initiators have emerged as a promising class of catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, as well as α-amino acid N-carboxyanhydrides (NCAs). The low toxicity and biocompatibility of calcium make these initiators particularly attractive for the synthesis of medical-grade polymers.[1]

This document provides detailed application notes and protocols for the synthesis and utilization of this compound initiators in stereoselective polymerization. It includes experimental procedures, data on catalyst performance, and mechanistic insights to guide researchers in this field.

Data Presentation: Performance of this compound and Related Initiators

The following tables summarize the performance of various calcium-based initiators in the stereoselective ring-opening polymerization of lactide. The data highlights the influence of ligand structure, temperature, and other reaction conditions on the polymerization outcome.

Table 1: Stereoselective Polymerization of rac-Lactide with Zwitterionic Calcium Complexes

InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)M_n_ ( g/mol )PDI (M_w_/M_n_)Stereoselectivity (P_r_ / P_m_)
L¹CaN(SiMe₃)₂(THF)100-752>9915,2001.08P_r_ = 0.84 (heterotactic)
L²CaN(SiMe₃)₂100-752>9915,0001.07P_m_ = 0.84 (isotactic)

L¹ = (3,5-Me₂Pz)₂CHP(Ph)₂NPh, L² = (3,5-Me₂Pz)₂CHP(Ph)₂NPh(OMe)[2]

Table 2: Polymerization of L-Lactide with Calcium Methoxide Initiators

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)M_n_ ( g/mol )PDI (M_w_/M_n_)
Commercial Ca(OMe)₂100Bulk1201>95-~1.3
In-situ Ca(OMe)₂100TolueneRT0.5>9514,4001.15

In-situ Ca(OMe)₂ prepared from Ca[N(SiMe₃)₂]₂(THF)₂ and methanol.[3]

Experimental Protocols

Protocol 1: Synthesis of a Zwitterionic this compound-type Initiator

This protocol is adapted from the synthesis of related zwitterionic calcium complexes.[2]

Materials:

  • Homoleptic calcium amide Ca[N(SiMe₃)₂]₂(THF)₂

  • Heteroscorpionated ligand (e.g., (3,5-Me₂Pz)₂CHP(Ph)₂NPh(OMe))

  • Anhydrous toluene

  • Anhydrous hexane

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a glovebox, dissolve the heteroscorpionated ligand (1 mmol) in anhydrous toluene (20 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • To this solution, add a solution of Ca[N(SiMe₃)₂]₂(THF)₂ (1 mmol) in anhydrous toluene (10 mL) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under vacuum to obtain a solid residue.

  • Wash the solid residue with anhydrous hexane (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid product under vacuum to yield the zwitterionic calcium complex.

  • Characterize the product using NMR spectroscopy and other relevant analytical techniques.

Protocol 2: Stereoselective Ring-Opening Polymerization of rac-Lactide

This protocol describes a general procedure for the stereoselective polymerization of rac-lactide using a this compound-type initiator.[2]

Materials:

  • This compound initiator (e.g., from Protocol 1)

  • rac-Lactide, recrystallized from anhydrous toluene

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Thermostated bath

Procedure:

  • In a glovebox, add the desired amount of rac-lactide (e.g., 100 equivalents) to a Schlenk flask.

  • Add anhydrous toluene to dissolve the monomer.

  • In a separate vial, dissolve the this compound initiator (1 equivalent) in anhydrous toluene.

  • Cool the monomer solution to the desired temperature (e.g., -75 °C) using a thermostated bath.

  • Rapidly inject the initiator solution into the stirred monomer solution to start the polymerization.

  • Maintain the reaction at the set temperature for the desired time (e.g., 2 hours).

  • Quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the polymer for its molecular weight (M_n_), polydispersity index (PDI) using gel permeation chromatography (GPC), and stereochemistry (P_m_ or P_r_) using homonuclear decoupled ¹H NMR spectroscopy.

Mechanistic Insights and Visualizations

The stereoselective ring-opening polymerization of lactide by this compound initiators generally proceeds via a coordination-insertion mechanism. The stereocontrol is dictated by the steric and electronic properties of the ligand framework around the calcium center.

Coordination-Insertion Mechanism

The polymerization is initiated by the nucleophilic attack of the phenoxide group on the carbonyl carbon of the lactide monomer, which is coordinated to the calcium center. The propagation then occurs by the sequential insertion of monomer molecules into the calcium-alkoxide bond of the growing polymer chain.

Coordination_Insertion_Mechanism Initiator Ca-Phenoxide Initiator Coordination Coordination Complex Initiator->Coordination + Monomer Monomer Lactide Monomer Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Nucleophilic Attack Propagation Propagating Chain Insertion->Propagation Chain Growth Propagation->Coordination + n Monomer Polymer Polylactide Propagation->Polymer Termination

Caption: Generalized coordination-insertion mechanism for ROP.

Stereocontrol Mechanism

The stereoselectivity of the polymerization arises from the chiral environment created by the ligands around the calcium center. This can lead to either enantiomorphic site control, where the catalyst's chirality dictates the selection of the monomer enantiomer, or chain-end control, where the chirality of the last inserted monomer unit influences the stereochemistry of the next insertion. For instance, zwitterionic calcium complexes with different ligands have been shown to produce either heterotactic or isotactic polylactide from rac-lactide by tuning the reaction temperature, indicating a delicate interplay of steric and electronic effects in the transition state of the insertion step.[2]

Stereocontrol_Mechanism cluster_catalyst Chiral Calcium Initiator cluster_monomers rac-Lactide Catalyst Ca-Complex TransitionState Diastereomeric Transition States Catalyst->TransitionState R_LA R-Lactide R_LA->TransitionState kR S_LA S-Lactide S_LA->TransitionState kS Isotactic Isotactic PLA TransitionState->Isotactic if kR >> kS or kS >> kR (Enantiomorphic Site Control) Heterotactic Heterotactic PLA TransitionState->Heterotactic Alternating insertion (Chain-End Control)

Caption: Factors influencing stereoselectivity in ROP.

Application to Other Monomers

While lactide is the most studied monomer for stereoselective polymerization with calcium initiators, the principles can be extended to other cyclic esters and NCAs.

ε-Caprolactone Polymerization

Calcium-based initiators are also effective for the ring-opening polymerization of ε-caprolactone. While stereoselectivity is not a factor for this achiral monomer, these initiators offer good control over molecular weight and produce biocompatible polycaprolactone (PCL). The polymerization mechanism is analogous to that of lactide.

N-Carboxyanhydride (NCA) Polymerization

The ring-opening polymerization of NCAs provides access to synthetic polypeptides with controlled architectures. While primary amines are common initiators, metal-based initiators, including those from alkaline earth metals, are being explored to achieve better control over the polymerization. This compound initiators can potentially initiate NCA polymerization through a similar coordination-insertion mechanism, offering a biocompatible route to polypeptide synthesis. Further research is needed to fully elucidate the stereoselectivity and control offered by calcium phenoxides in NCA polymerization.

Conclusion

This compound initiators are versatile and highly effective for the stereoselective ring-opening polymerization of cyclic monomers. Their low toxicity and the ability to fine-tune their stereocontrol through ligand design make them ideal candidates for the synthesis of well-defined, biocompatible polymers for a range of applications, particularly in the biomedical and pharmaceutical fields. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these catalytic systems for their specific needs.

References

Application Notes and Protocols: Calcium Phenoxide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Calcium phenoxide and its in situ generation from calcium oxide serve as an effective and economical catalytic system in the synthesis of various pharmaceutical intermediates. This application note focuses on the utility of calcium-based phenoxides in the Claisen-Schmidt condensation for the synthesis of chalcones, which are precursors to flavonoids and other bioactive molecules. The use of calcium catalysts aligns with green chemistry principles due to their low toxicity and cost-effectiveness.

Key Applications

The primary application highlighted is the Claisen-Schmidt condensation, a crucial carbon-carbon bond-forming reaction. In this context, calcium oxide acts as a solid base catalyst, reacting with a phenolic substrate (an acetophenone derivative in this case) to form a this compound intermediate in situ. This intermediate then facilitates the condensation with an aromatic aldehyde to yield a chalcone. Chalcones are versatile intermediates for the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various chalcone derivatives using a calcium oxide-catalyzed, solvent-free microwave irradiation method. This method demonstrates the efficiency and versatility of this catalytic system.[1][2]

EntryAcetophenone DerivativeBenzaldehyde DerivativeTime (min)Yield (%)
1AcetophenoneBenzaldehyde588
2Acetophenone4-Chlorobenzaldehyde1876
3Acetophenone4-Methylbenzaldehyde2479
4Acetophenone4-Methoxybenzaldehyde1383
5Acetophenone4-N,N-dimethylaminobenzaldehyde3278
6Acetophenone4-Nitrobenzaldehyde2184
74-MethylacetophenoneBenzaldehyde4173
84-MethoxyacetophenoneBenzaldehyde3477
94-ChloroacetophenoneBenzaldehyde3868
104-NitroacetophenoneBenzaldehyde1681
114-HydroxyacetophenoneBenzaldehyde1383
124-Hydroxyacetophenone4-Chlorobenzaldehyde1775
134-Hydroxyacetophenone4-Methylbenzaldehyde2464
144-Hydroxyacetophenone4-Methoxybenzaldehyde3272
154-Hydroxyacetophenone4-Nitrobenzaldehyde4557

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Calcium Oxide-Catalyzed Claisen-Schmidt Condensation under Microwave Irradiation[1][3]

This protocol details a solvent-free, eco-friendly method for chalcone synthesis.

Materials:

  • Substituted acetophenone (5 mmol)

  • Substituted benzaldehyde (5 mmol)

  • Calcium oxide (CaO) (5 mmol)

  • Ethanol (for preparation)

  • Ice-cold water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate and petroleum ether (for TLC)

Equipment:

  • Household microwave oven (400W)

  • Round-bottom flask

  • Rotary evaporator

  • Suction filtration apparatus

  • Beakers and other standard laboratory glassware

  • TLC plates (silica gel 60 F254)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve the substituted acetophenone (5 mmol) and the substituted benzaldehyde (5 mmol) in a minimal amount of ethanol (approximately 5 mL).

    • Add calcium oxide (5 mmol) to this solution and swirl the flask to ensure a homogenous mixture.

    • Remove the ethanol under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the reactants adsorbed onto the calcium oxide.

  • Microwave Irradiation:

    • Place the flask containing the reactant-catalyst powder into the microwave oven.

    • Irradiate the mixture at a power level of 400W.

    • Monitor the progress of the reaction at 1-minute intervals using Thin Layer Chromatography (TLC) with a solvent system of ethyl acetate and petroleum ether (2:8).

  • Workup and Isolation:

    • Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • Add 20 mL of ice-cold water to the flask and stir.

    • Neutralize the mixture with a few drops of concentrated HCl. A solid precipitate of the crude chalcone will form.

    • Collect the crude product by suction filtration and wash it with an additional 20 mL of cold water.

  • Purification:

    • Purify the crude chalcone by recrystallization from ethanol to obtain the pure product.

  • Characterization:

    • Confirm the structure of the purified chalcone using spectroscopic methods such as FT-IR and NMR.

Visualizations

Experimental Workflow for Chalcone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acetophenone & Benzaldehyde in Ethanol B Add Calcium Oxide A->B C Remove Ethanol (Rotary Evaporator) B->C D Microwave Irradiation (400W) C->D E Monitor by TLC D->E F Cool & Add Ice-Cold Water E->F G Neutralize with HCl F->G H Filter Crude Product G->H I Recrystallize from Ethanol H->I J Pure Chalcone I->J

Caption: A general workflow for the synthesis of chalcones using a calcium oxide catalyst.

Proposed Catalytic Cycle for Claisen-Schmidt Condensation

G CaO CaO (Catalyst) Phenoxide Ca-Phenoxide Intermediate CaO->Phenoxide + Acetophenone - H2O Acetophenone R-CO-CH3 (Acetophenone derivative) Enolate Enolate Phenoxide->Enolate Deprotonation Aldolate Calcium Aldolate Enolate->Aldolate + Aldehyde Aldehyde Ar-CHO (Benzaldehyde derivative) Aldehyde->Aldolate Chalcone Chalcone Product Aldolate->Chalcone Dehydration - CaO - H2O Water H2O

Caption: Proposed catalytic cycle for the Claisen-Schmidt condensation mediated by calcium oxide.

References

The Role of Calcium Phenoxide in Fine Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phenoxide, the calcium salt of phenol, is an organocalcium compound that is emerging as a versatile and cost-effective catalyst in fine chemical synthesis. Traditionally used as an additive in lubricants and detergents, its application in organic synthesis is gaining traction due to its basicity and potential to catalyze a variety of carbon-carbon bond-forming reactions.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and related calcium-based catalysts in key organic transformations.

Applications in Fine Chemical Synthesis

This compound serves as a solid base catalyst, offering advantages such as operational simplicity, potential for recyclability, and milder reaction conditions compared to some traditional bases. Its primary applications in fine chemical synthesis revolve around its ability to facilitate condensation and alkylation reactions.

C-C Bond Formation Reactions:

This compound and in-situ generated calcium catalysts have demonstrated efficacy in promoting crucial C-C bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.

  • Aldol and Claisen-Schmidt Condensations: These reactions are vital for the synthesis of β-hydroxy ketones/aldehydes and α,β-unsaturated ketones, respectively. Calcium-based catalysts, including modified calcium oxide and calcium hydroxide, have been shown to be effective. For instance, modified calcium oxide has been used to synthesize chalcones via Aldol condensation with high yields.[2]

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with a carbonyl group. Calcium-based catalysts such as calcium ferrite and calcium hydroxyapatite have been successfully employed.

  • Synthesis of Xanthenes: this compound, formed in situ from the reaction of calcium carbide and phenol, has been shown to catalyze the synthesis of xanthenes, which are important heterocyclic scaffolds in medicinal chemistry.[3]

Alkylation Reactions:

While less documented for pre-formed this compound, the in-situ formation of this compound has been implicated in alkylation reactions. The phenoxide moiety can direct the alkylation of phenols, a key transformation in the synthesis of various functionalized aromatic compounds.

Quantitative Data Summary

The following tables summarize the performance of calcium-based catalysts in various C-C bond-forming reactions, providing a comparative overview of their efficacy.

Table 1: Calcium-Catalyzed Aldol and Claisen-Schmidt Condensations

CatalystAldehydeKetoneProductSolventTemperature (°C)Time (h)Yield (%)Reference
Modified Calcium OxideBenzaldehydeAcetophenoneChalconeNot specifiedNot specified390.5[2]
Modified Calcium OxideBenzaldehydeCyclohexanone2-BenzylidenecyclohexanoneNot specifiedNot specified395.8[4]
Calcium HydroxideBenzaldehydeAcetoneBenzylideneacetone20% aq. EtOH502068

Table 2: Calcium-Catalyzed Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundProductSolventTemperature (°C)Time (h)Yield (%)Reference
Calcium Ferrite (5 mol%)BenzaldehydeMalononitrile2-BenzylidenemalononitrileMethanolReflux0.595[1]
Hybrid Alginate-Brushitep-TolualdehydeMalononitrile2-(p-Tolylmethylene)malononitrileWater100197[5]
Porous Calcium Hydroxyapatite4-NitrobenzaldehydeMalononitrile2-(4-Nitrobenzylidene)malononitrileCH2Cl2Reflux0.598[6]

Table 3: Calcium-Catalyzed Synthesis of Xanthenes

Catalyst PrecursorsReactantsProductSolventTemperature (°C)Time (h)Yield (%)Reference
Calcium Carbide, PhenolPhenol, Acetylene (from CaC2)XantheneNone350Not specified26.0[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from calcium hydroxide and phenol.[1]

Materials:

  • Calcium Hydroxide (Ca(OH)₂)

  • Phenol (C₆H₅OH)

  • Hot water or a suitable solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add calcium hydroxide and phenol in a 1:2 molar ratio.

  • Add hot water or the chosen solvent to the flask to create a slurry.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by observing the dissolution of the reactants and the formation of a precipitate.

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The solid this compound can be isolated by filtration.

  • Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a powder.

Protocol 2: Knoevenagel Condensation using Calcium Ferrite Catalyst

This protocol details the Knoevenagel condensation of an aldehyde and an active methylene compound using a calcium ferrite nanocatalyst.[1]

Materials:

  • Aldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile) (1 mmol)

  • Calcium ferrite nanocatalyst (5 mol%)

  • Methanol (10 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask containing 10 mL of methanol, add the aldehyde (1 mmol) and the active methylene compound (1 mmol).

  • Add the calcium ferrite catalyst (5 mol%) to the stirred reaction mixture.

  • Reflux the reaction mixture for the required period (monitoring by TLC).

  • Upon completion of the reaction, remove the catalyst using an external magnet.

  • Decant the supernatant liquid and concentrate the reaction mixture under vacuum using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude material from an ethyl acetate:hexane mixture to afford the pure product.

Protocol 3: In-situ Generation of this compound for Xanthene Synthesis

This protocol is based on the reaction of calcium carbide and phenol, where this compound is formed in situ and catalyzes the synthesis of xanthenes.[3]

Materials:

  • Calcium Carbide (CaC₂)

  • Phenol (PhOH)

Procedure:

  • In a suitable high-temperature reactor, mix calcium carbide and phenol. The molar ratio can be varied to optimize the yield.

  • Heat the mixture to 350-400 °C in the absence of an additional solvent or catalyst.

  • The reaction produces a mixture of ethylphenols and xanthenes.

  • After the reaction is complete, the solid product, which contains the in-situ formed this compound, can be separated.

  • The desired xanthene product can be isolated from the reaction mixture using appropriate purification techniques such as distillation or chromatography.

Mechanistic Insights and Visualizations

The catalytic activity of this compound in C-C bond formation is attributed to its basic nature. The phenoxide ion can act as a Brønsted base, deprotonating active methylene compounds or the α-carbon of ketones to generate a nucleophilic carbanion. The calcium ion can act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone, thus facilitating the nucleophilic attack.

Proposed Catalytic Cycle for Knoevenagel Condensation

The following diagram illustrates a plausible catalytic cycle for the Knoevenagel condensation catalyzed by a calcium-based catalyst.

Knoevenagel_Condensation Catalyst Ca-Catalyst Intermediate1 Activated Aldehyde [R-CHO---Ca] Catalyst->Intermediate1 Lewis Acid Activation Intermediate2 Enolate Intermediate [NC-CH⁻-CN] Catalyst->Intermediate2 Base-catalyzed Deprotonation Substrate1 Aldehyde (R-CHO) Substrate1->Intermediate1 Substrate2 Active Methylene (CH₂(CN)₂) Substrate2->Intermediate2 Intermediate3 Adduct Intermediate Intermediate1->Intermediate3 Intermediate2->Intermediate3 Nucleophilic Attack Product α,β-Unsaturated Product Intermediate3->Product Dehydration Water H₂O Intermediate3->Water Product->Catalyst Catalyst Regeneration Water->Catalyst

Caption: Proposed catalytic cycle for Knoevenagel condensation.

Logical Workflow for In-situ this compound Catalyzed Xanthene Synthesis

This diagram outlines the logical progression from starting materials to the final xanthene product, highlighting the role of in-situ generated this compound.

Xanthene_Synthesis_Workflow Start Start: CaC₂ + Phenol Step1 In-situ formation of This compound & Acetylene Start->Step1 Step2 Alkylation of Phenol with Acetylene (catalyzed by Ca Phenoxide) Step1->Step2 Intermediate Vinylphenol Intermediate Step2->Intermediate Step3 Dehydration & Cyclization (catalyzed by Ca Phenoxide) Intermediate->Step3 Product Xanthene Product Step3->Product

Caption: Workflow for xanthene synthesis via in-situ this compound.

Conclusion

This compound and related calcium-based materials are promising, environmentally benign catalysts for fine chemical synthesis. Their effectiveness in promoting C-C bond formation, coupled with their low cost and operational simplicity, makes them attractive alternatives to traditional catalysts. Further research into the development of more active and selective this compound-based catalytic systems and a deeper understanding of their reaction mechanisms will undoubtedly expand their application in the synthesis of complex organic molecules for the pharmaceutical and chemical industries.

References

Calcium Phenoxide as a Solid Base Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phenoxide, the calcium salt of phenol, presents potential as a solid base catalyst in organic synthesis. As a metal phenoxide, it exhibits basic properties that can be harnessed to promote a variety of chemical transformations. While the catalytic applications of this compound are an emerging area of interest, the broader family of calcium-based solid catalysts, particularly calcium oxide (CaO), is well-established and extensively documented. This document provides an overview of the known catalytic activity of this compound and offers detailed application notes and protocols for the closely related and widely used calcium oxide as a versatile solid base catalyst.

This compound: In Situ Catalysis

Recent research has indicated the catalytic role of this compound formed in situ. In a notable study, the reaction of calcium carbide with phenol at elevated temperatures led to the formation of this compound as confirmed by X-ray diffraction (XRD). This in situ generated this compound was found to exert a catalytic effect on subsequent alkylation and dehydration reactions for the synthesis of ethylphenols and xanthenes.[1]

Logical Workflow for In Situ Generation and Catalysis

in_situ_catalysis Reactants Calcium Carbide (CaC2) + Phenol (PhOH) HighTemp High Temperature (300-400 °C) Reactants->HighTemp CaPhenoxide In Situ Formation of This compound HighTemp->CaPhenoxide Catalysis Catalytic Action CaPhenoxide->Catalysis Products Ethylphenols and Xanthenes Catalysis->Products

Caption: In situ generation and catalytic action of this compound.

Calcium Oxide (CaO) as a Versatile Solid Base Catalyst: Application Notes

Due to the limited specific literature on the broad applicability of isolated this compound as a solid base catalyst, the following sections detail the use of calcium oxide (CaO), a closely related and extensively studied heterogeneous basic catalyst. The principles and protocols described for CaO can serve as a valuable starting point for investigations into the catalytic potential of this compound.

Applications of Calcium Oxide in Organic Synthesis

Calcium oxide is a readily available, inexpensive, and environmentally benign solid base catalyst that has demonstrated high efficiency in a variety of organic transformations, including:

  • Knoevenagel Condensation: The reaction of aldehydes or ketones with active methylene compounds.

  • Aldol Condensation (Claisen-Schmidt): The condensation of an aldehyde or ketone with an enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.

  • Transesterification: The process of exchanging the organic group of an ester with the organic group of an alcohol, commonly used in biodiesel production.

Quantitative Data on CaO Catalyzed Reactions

The following table summarizes the catalytic performance of CaO in various reactions, highlighting its efficiency under different conditions.

Reaction TypeReactantsCatalystReaction ConditionsYield (%)Reference
Knoevenagel CondensationBenzaldehyde, MalononitrileCaOEthanol, Microwave, 5 min95
Knoevenagel Condensation4-Chlorobenzaldehyde, MalononitrileCaOEthanol, Microwave, 3 min98
Knoevenagel CondensationBenzaldehyde, Ethyl CyanoacetateCaOEthanol, Microwave, 5 min88
Aldol CondensationAcetophenone, BenzaldehydeModified CaO120 °C, 3 h>98.9[2]
Aldol CondensationCyclohexanone, BenzaldehydeModified CaO100 °C, 3 h95.8[2]
TransesterificationSoybean Oil, MethanolCaOReflux, 1 h93
TransesterificationWaste Cooking Oil, MethanolCaOReflux, 2 h>99
TransesterificationRapeseed Oil, MethanolActivated CaO60 °C, 3 h~90[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation using CaO

This protocol describes a rapid and efficient method for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds using calcium oxide as a heterogeneous catalyst under microwave irradiation.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile or Ethyl Cyanoacetate)

  • Calcium Oxide (CaO), finely ground (≤200 mesh)

  • Ethanol

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), active methylene compound (10 mmol), and finely ground calcium oxide (8 mmol).

  • Add ethanol (15 mL) to the flask.

  • Place the flask in a microwave reactor and irradiate at a suitable power level to maintain a gentle reflux for 3-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst (CaO and Ca(OH)₂).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure arylidene compound.

Experimental Workflow:

knoevenagel_workflow Start Start Mix Mix Aldehyde, Active Methylene Compound, CaO, and Ethanol Start->Mix Microwave Microwave Irradiation (3-5 min) Mix->Microwave TLC Monitor by TLC Microwave->TLC TLC->Microwave Incomplete Cool Cool to Room Temperature TLC->Cool Complete Filter Filter to Remove Catalyst Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Product Evaporate->Recrystallize End End Recrystallize->End

Caption: Workflow for microwave-assisted Knoevenagel condensation.

Protocol 2: Aldol Condensation (Claisen-Schmidt) using Modified CaO

This protocol details the synthesis of chalcones via the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes using a modified, more active form of calcium oxide.

Catalyst Modification:

  • Commercial CaO is modified by treatment with benzyl bromide to enhance its surface area and catalytic activity.

Materials:

  • Substituted Acetophenone

  • Benzaldehyde

  • Modified Calcium Oxide

  • Toluene (or other suitable solvent)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the substituted acetophenone (10 mmol), benzaldehyde (10 mmol), and modified CaO (catalyst loading as per specific optimization, typically 5-10 mol%).

  • Add toluene (20 mL) as the solvent.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 3 hours, monitoring progress with TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid catalyst.

  • Wash the catalyst with a small amount of toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting chalcone by recrystallization or column chromatography.

Protocol 3: Transesterification for Biodiesel Production using Activated CaO

This protocol outlines the transesterification of vegetable oil with methanol to produce fatty acid methyl esters (FAME), or biodiesel, using activated calcium oxide.

Catalyst Activation:

  • Pre-treat commercial CaO by stirring with methanol for a specified period (e.g., 1.5 hours at room temperature) to form a small amount of calcium methoxide, which initiates the reaction.[3]

Materials:

  • Vegetable Oil (e.g., Rapeseed oil, Soybean oil)

  • Methanol

  • Activated Calcium Oxide

  • Three-necked flask with a reflux condenser and mechanical stirrer

  • Heating mantle

Procedure:

  • In a three-necked flask, add the vegetable oil (e.g., 15 g) and methanol (e.g., 3.9 g).[3]

  • Add the activated calcium oxide catalyst (e.g., 0.1 g).[3]

  • Heat the mixture to 60 °C with constant stirring.[3]

  • Maintain the reaction for 3 hours.[3]

  • After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.

  • Allow the mixture to settle in a separating funnel to separate the lower glycerol layer from the upper biodiesel (FAME) layer.

  • Wash the biodiesel layer with warm water to remove any remaining catalyst, methanol, or glycerol.

Reaction Mechanism Pathway:

transesterification_pathway cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 TG Triglyceride DG Diglyceride TG->DG + MeOH - FAME MeOH Methanol CaO CaO Catalyst CaO->TG CaO->DG MG Monoglyceride CaO->MG DG->MG + MeOH - FAME Glycerol Glycerol MG->Glycerol + MeOH - FAME FAME Fatty Acid Methyl Ester (Biodiesel)

Caption: Stepwise pathway of transesterification catalyzed by CaO.

Conclusion

While this compound shows promise as a solid base catalyst, particularly when generated in situ, its application across a broad range of organic reactions requires further investigation. In contrast, calcium oxide stands out as a robust, efficient, and economical heterogeneous catalyst for various C-C bond-forming and transesterification reactions. The provided protocols for CaO-catalyzed transformations offer reliable and reproducible methods for researchers in synthetic chemistry and drug development, and can serve as a foundational guide for exploring the catalytic potential of other related calcium-based materials like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Calcium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of calcium phenoxide from unreacted phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound from unreacted phenol?

A1: The primary methods for removing unreacted phenol from this compound include:

  • Hydrolysis: This method involves heating an aqueous solution of this compound at elevated temperatures (e.g., ~225°C) and pressures (e.g., ~500 pounds per square inch). These conditions hydrolyze the this compound to calcium hydroxide and free phenol. The insoluble calcium hydroxide can then be separated by filtration, and the phenol can be removed by steam distillation.[1]

  • Carbonation: This process involves bubbling carbon dioxide through a solution or suspension of the crude this compound. The carbon dioxide reacts with this compound to form calcium carbonate and liberate the phenol.

  • Steam Stripping: Passing steam through the crude this compound mixture can effectively remove volatile unreacted phenol.

Q2: I observe a reddish powder after my synthesis. Is this expected for pure this compound?

A2: Yes, this compound is often described as a reddish powder. However, color can also indicate the presence of impurities, so it is crucial to perform analytical tests to confirm purity.[2]

Q3: What are the common impurities in this compound synthesis besides unreacted phenol?

A3: Besides unreacted phenol, other potential impurities can include:

  • Starting materials like calcium oxide or calcium hydroxide.

  • Side products from the reaction of phenol, especially if the reaction temperature is too high.

  • Inorganic salts if they are used in the synthesis.

  • Solvents used in the reaction or purification process.

Q4: How can I confirm the purity of my this compound and the absence of phenol?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying residual phenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive method for detecting trace amounts of phenol.[3][4][5][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the functional groups of this compound and check for the characteristic peaks of phenol.[7][8][9][10]

Troubleshooting Guides

Purification by Carbonation
Problem Possible Cause Troubleshooting Steps
Incomplete Phenol Removal Insufficient carbon dioxide flow or reaction time.- Increase the flow rate of CO2.- Extend the reaction time.- Ensure good dispersion of CO2 gas in the reaction mixture through efficient stirring.
Poor solubility of this compound.- Use an appropriate solvent to create a slurry for better reactivity.
Low reaction temperature.- Gently heat the mixture to improve reaction kinetics, but avoid temperatures that could cause side reactions.
Formation of a Thick Slurry/Precipitate Precipitation of calcium carbonate.- This is an expected outcome of the reaction.- If the slurry becomes too thick to stir, consider diluting it with a suitable solvent.
Low Purity of Final ProductPresence of unreacted starting materials or side products.
Analytical Troubleshooting (HPLC)
Problem Possible Cause Troubleshooting Steps
Peak Tailing for Phenol Peak Secondary interactions with the stationary phase.- Use a mobile phase with a pH that ensures phenol is in a single ionic state.- Employ an end-capped column to minimize interactions with residual silanol groups.
Column overload.- Dilute the sample before injection.
Ghost Peaks in Chromatogram Contamination in the HPLC system or mobile phase.- Flush the system with a strong solvent.- Prepare fresh mobile phase using high-purity solvents.
Carryover from previous injections.- Implement a needle wash step in your injection sequence.
Poor Resolution Between Phenol and Other Impurities Inappropriate mobile phase composition.- Optimize the mobile phase gradient or isocratic composition to improve separation.
Column degradation.- Replace the HPLC column.

Experimental Protocols

Protocol 1: Purification of this compound by Carbonation
  • Preparation: Suspend the crude this compound containing unreacted phenol in a suitable solvent (e.g., a non-polar organic solvent in which this compound is sparingly soluble but phenol is soluble) in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Carbonation: Bubble carbon dioxide gas through the stirred suspension at a steady rate.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the presence of unreacted phenol using HPLC or GC-MS.

  • Completion: Continue the carbonation until the concentration of free phenol is below the desired level.

  • Isolation: Filter the solid product (a mixture of calcium carbonate and purified this compound).

  • Washing: Wash the filter cake with a fresh portion of the solvent to remove any remaining traces of phenol.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Quantitative Analysis of Residual Phenol by GC-MS
  • Sample Preparation:

    • Accurately weigh a known amount of the purified this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • If necessary, perform a derivatization step (e.g., acetylation or silylation) to improve the volatility and chromatographic behavior of phenol.[3]

  • GC-MS Conditions:

    • Column: Use a capillary column suitable for phenol analysis (e.g., a low-polarity silarylene phase).[3][4]

    • Injector: Splitless injection at 275°C.[4]

    • Oven Program: Start at 60°C (hold for 5 min), then ramp at 8°C/min to 300°C (hold for 10 min).[4]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]

    • MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification:

    • Prepare a calibration curve using standard solutions of phenol.

    • Inject the prepared sample and quantify the amount of residual phenol based on the calibration curve.

Quantitative Data Summary

Table 1: Phenol Removal Efficiency using Ozonation with Calcium Peroxide

ParameterOptimal ConditionPhenol Removal Efficiency (Synthetic Sample)Phenol Removal Efficiency (Real Sample)
pH397.8%87%
Phenol Concentration5 mg/L97.8%87%
CaO2 Concentration0.025 mg/L97.8%87%
Temperature25°C--
Contact Time90 min97.8%87%
(Data sourced from a study on phenol removal from aqueous solutions, which provides insights into the reactivity of calcium compounds with phenol)[11][12][13][14]

Table 2: HPLC Method Validation Parameters for Phenolic Compounds

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.35 µg/mL
Limit of Quantitation (LOQ)0.03 - 1.07 µg/mL
Accuracy (Recovery)98.33 - 101.12%
Precision (RSD)< 5%
(These are typical validation parameters for HPLC methods used for the analysis of phenolic compounds and can serve as a benchmark for method development.)[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound (with unreacted Phenol) purification Purification Step (e.g., Carbonation) synthesis->purification Transfer to Purification Vessel analysis Purity Analysis (HPLC/GC-MS) purification->analysis Sample for Quality Control analysis->purification Fails Purity Specs (Re-purify) product Pure this compound analysis->product Meets Purity Specs

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure this compound check_phenol Analyze for Residual Phenol start->check_phenol phenol_present Phenol Detected check_phenol->phenol_present Yes no_phenol Phenol Absent (or below threshold) check_phenol->no_phenol No purify Select Purification Method (Carbonation, Hydrolysis, etc.) phenol_present->purify reanalyze Re-analyze for Residual Phenol purify->reanalyze pure_product Pure Product reanalyze->pure_product Phenol Absent optimize Optimize Purification Parameters reanalyze->optimize Phenol Still Present optimize->purify

Caption: Logical workflow for troubleshooting the purification of this compound.

References

improving the stability of calcium phenoxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of calcium phenoxide in solution. Below are frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common properties?

This compound, with the chemical formula Ca(OC₆H₅)₂, is the calcium salt of phenol. It typically appears as a reddish powder.[1] It is known to decompose in the air and is only slightly soluble in water or alcohol.[1][2] Due to its reactivity, it should be kept well-closed and protected from environmental factors.[1]

Q2: What are the primary factors that cause instability in this compound solutions?

The stability of this compound in solution is primarily affected by five factors:

  • Moisture/Humidity: Water can cause hydrolysis, leading to the formation of calcium hydroxide and free phenol.[3][4]

  • Oxygen/Air: Phenoxide ions are susceptible to oxidation, which can lead to discoloration and the formation of quinone-type byproducts. The compound is known to decompose in air.[1]

  • pH: The pH of the solution is critical. While phenoxides are formed in basic conditions, very high pH levels can promote degradation of phenolic compounds.[5][6][7] Acidic conditions will protonate the phenoxide ion, converting it back to phenol.[8]

  • Light: UV and visible light can induce photodegradation, breaking chemical bonds.[4]

  • Temperature: Higher temperatures generally accelerate the rates of degradation reactions like hydrolysis and oxidation.[4]

Q3: Why has my this compound solution become cloudy or formed a precipitate?

Cloudiness or precipitation in a this compound solution is typically due to one of two main reasons:

  • Hydrolysis: The phenoxide has reacted with residual water in the solvent or moisture from the atmosphere. This reaction forms calcium hydroxide, which is sparingly soluble in water and many organic solvents, causing it to precipitate out.[3][9]

  • Carbonation: If the solution is exposed to air, calcium hydroxide (formed from hydrolysis) can react with atmospheric carbon dioxide (CO₂) to form calcium carbonate (CaCO₃), a white, insoluble solid.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: The solution turned cloudy immediately after preparation.

Possible Cause Recommended Solution
Wet Solvent The solvent contains an unacceptable amount of water, causing rapid hydrolysis.
High Humidity The experiment was performed in a high-humidity environment, introducing atmospheric moisture.
Impure Starting Material The this compound powder may have already been partially hydrolyzed.

Problem 2: The solution changes color (e.g., darkens) over time.

Possible Cause Recommended Solution
Oxidation The solution has been exposed to atmospheric oxygen. Phenoxides are prone to oxidation, which forms colored impurities.
Photodegradation The solution has been exposed to light, particularly UV light.
Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving stability issues with your this compound solution.

G start Start: Stability Issue (e.g., Cloudiness, Color Change) check_precipitate Is the solution cloudy or has a precipitate? start->check_precipitate check_color Is the solution changing color (darkening)? oxidation_cause Cause: Oxidation (Exposure to Air) check_color->oxidation_cause Yes, over time no_issue If no issues, monitor periodically. If other issues, consult literature. check_color->no_issue No check_precipitate->check_color hydrolysis_cause Cause: Hydrolysis / Carbonation (Exposure to H₂O / CO₂) check_precipitate->hydrolysis_cause Yes oxidation_solution Solution: 1. Use degassed solvents. 2. Work under an inert atmosphere (N₂ or Ar). 3. Store solution in a sealed, dark container. oxidation_cause->oxidation_solution photodegradation_cause Cause: Photodegradation (Exposure to Light) photodegradation_solution Solution: 1. Store solution in an amber vial. 2. Protect the experimental setup from light. hydrolysis_solution Solution: 1. Use anhydrous solvents. 2. Dry glassware thoroughly before use. 3. Minimize headspace in the storage container. 4. Work under inert gas. hydrolysis_cause->hydrolysis_solution

Caption: Troubleshooting flowchart for this compound solution instability.

Data & Experimental Protocols

Solvent Suitability

This compound has limited solubility. The choice of solvent is critical and must be anhydrous to prevent hydrolysis.

Solvent TypeSuitabilityKey Considerations
Aprotic Polar Solvents (e.g., THF, DMF, DMSO)Good to Moderate Must be rigorously dried. Offers better solubility for salts.
Alcohols (e.g., Ethanol, Methanol)Slightly Soluble [1][11]Must be anhydrous. Can be used in synthesis.[11][12] The -OH group can participate in proton exchange.
Water Slightly Soluble, Not Recommended [1][2]Promotes rapid hydrolysis to form insoluble Ca(OH)₂.[3]
Non-polar Solvents (e.g., Hexane, Toluene)Poor Generally poor solvents for ionic salts.
Degradation Pathways

Understanding the degradation mechanisms is key to preventing them. The primary pathways are hydrolysis and oxidation.

G CaPhenoxide This compound Ca(OC₆H₅)₂ (Stable) Hydrolysis Hydrolysis CaPhenoxide->Hydrolysis Oxidation Oxidation CaPhenoxide->Oxidation H2O H₂O (Moisture) H2O->Hydrolysis O2 O₂ / Air (Oxygen) O2->Oxidation Products_H Degradation Products: • Calcium Hydroxide (Ca(OH)₂) • Phenol (C₆H₅OH) Hydrolysis->Products_H Products_O Degradation Products: • Quinones • Other Colored Byproducts Oxidation->Products_O

Caption: Simplified degradation pathways for this compound.

Protocol: Preparation of a Stable this compound Solution

This protocol details the preparation of a this compound solution under conditions designed to maximize stability by excluding air and moisture.

Materials:

  • Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)[11][12]

  • Phenol (C₆H₅OH)

  • Anhydrous solvent (e.g., anhydrous ethanol or THF)

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the Schlenk flask and purge the system with inert gas (N₂ or Ar) for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous calcium oxide (or hydroxide) to the Schlenk flask.

    • Add the anhydrous solvent via cannula or a gas-tight syringe.

    • Begin stirring to create a suspension.

  • Reaction:

    • Slowly add a solution of phenol (dissolved in the same anhydrous solvent) to the calcium oxide suspension. A 2:1 molar ratio of phenol to calcium is typically required.

    • The reaction can be performed at room temperature or gently heated to enhance the reaction rate, depending on the chosen reagents.[11]

  • Solution Handling and Storage:

    • Once the reaction is complete (the solid CaO may be consumed), allow any unreacted material to settle.

    • If necessary, filter the solution under an inert atmosphere using a cannula and filter stick into a clean, dry Schlenk flask for storage.

    • Store the final solution in a tightly sealed container (e.g., Schlenk flask or an amber vial with a septum cap) in a cool, dark place.

Experimental Workflow Diagram

G step1 Step 1: Dry Glassware (Oven bake, cool under N₂) step2 Step 2: Assemble & Purge (Schlenk line with N₂/Ar) step1->step2 step3 Step 3: Add Reagents (Anhydrous CaO + Solvent) step2->step3 step4 Step 4: Add Phenol (Slowly, while stirring) step3->step4 step5 Step 5: Reaction (Stir under N₂ at RT or heated) step4->step5 step6 Step 6: Isolate Solution (Settle/Filter under N₂) step5->step6 step7 Step 7: Store Properly (Sealed, dark, cool container) step6->step7

Caption: Workflow for preparing a stable this compound solution.

References

deactivation and regeneration of calcium phenoxide catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of calcium phenoxide catalysts in experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound catalysts, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Catalytic Activity with Fresh Catalyst

  • Question: I am using a fresh batch of this compound catalyst, but I am observing very low or no conversion of my starting materials. What could be the cause?

  • Answer: Low activity in a fresh catalyst is typically due to improper storage, handling, or impurities in the reaction mixture.

    • Potential Cause 1: Catalyst Poisoning by Atmospheric CO₂ and Moisture. this compound is a basic catalyst and is highly susceptible to deactivation by acidic gases like carbon dioxide (CO₂) from the air, which converts the active catalyst into inactive calcium carbonate (CaCO₃) and phenol.[1][2] Moisture can facilitate this process.[1]

    • Solution: Always store this compound catalysts under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Handle the catalyst quickly in the open air or, preferably, in a glovebox to minimize exposure to CO₂ and humidity.

    • Potential Cause 2: Impurities in Reagents or Solvents. Acidic impurities, or even trace amounts of water in your starting materials or solvents, can neutralize the basic active sites of the catalyst.

    • Solution: Ensure all reagents and solvents are purified and dried according to standard laboratory procedures before use. Using freshly opened solvents or reagents from a reliable supplier is recommended.

Issue 2: Decreasing Catalyst Activity Over a Single Run or Upon Reuse

  • Question: My reaction starts well, but the rate slows down significantly over time. When I recover and reuse the catalyst, its performance is much worse. Why is this happening?

  • Answer: A decline in activity during a reaction or upon reuse points to catalyst deactivation. The primary mechanisms are leaching, fouling, and poisoning from reactants or products.

    • Potential Cause 1: Leaching of Active Species. The active calcium species may leach from the catalyst into the reaction medium.[3][4] This not only reduces the number of active sites for subsequent cycles but can also contaminate the product mixture.[3]

    • Solution: Consider immobilizing the catalyst on a solid support to enhance its stability. If leaching is unavoidable, a post-reaction calcination step may be required to restore the catalyst's structure (see Regeneration Protocols).

    • Potential Cause 2: Fouling or Coking. Reaction byproducts, intermediates, or even the product itself can adsorb strongly onto the catalyst surface, physically blocking the active sites.[5][6] For reactions involving hydrocarbons, this often manifests as coke deposition.[6]

    • Solution: After the reaction, wash the recovered catalyst with a suitable solvent to remove adsorbed organic species. If washing is insufficient, thermal regeneration (calcination) is necessary to burn off the fouling agents.[7][8]

    • Potential Cause 3: Poisoning. If the reactants or products have acidic functional groups, they can irreversibly bind to and neutralize the basic active sites of the catalyst.[5]

    • Solution: If poisoning is suspected, the catalyst will require regeneration. For future experiments, consider if the reaction conditions (e.g., temperature) can be modified to minimize the formation of poisoning byproducts.

Issue 3: Inconsistent Results Between Batches

  • Question: I am getting inconsistent yields and reaction times when I use different batches of my lab-synthesized this compound catalyst. How can I improve reproducibility?

  • Answer: Inconsistency often stems from variations in the catalyst's physical and chemical properties between batches.

    • Potential Cause: Variations in Synthesis and Activation. Small deviations in synthesis parameters, such as precursor purity, reaction temperature, or activation (calcination) conditions, can lead to differences in surface area, particle size, and the number of active sites.

    • Solution: Standardize your catalyst synthesis and activation protocol. Precisely control parameters like temperature ramps, holding times, and atmosphere during calcination. Characterize each new batch (e.g., using BET for surface area or XRD for crystal structure) to ensure consistency before use.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of this compound catalyst deactivation? A1: The primary deactivation mechanisms are chemical, thermal, and mechanical.[9]

  • Chemical Deactivation: This is the most common issue and includes:

    • Poisoning: Irreversible chemisorption of impurities (e.g., from CO₂, H₂O, or sulfur compounds) onto active sites.[1][5][6]

    • Fouling: Physical deposition of substances like coke or polymers on the catalyst surface.[6][10]

    • Leaching: Loss of active calcium species into the reaction solution.[3][4][11]

  • Thermal Degradation (Sintering): Exposure to high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[5][9]

  • Mechanical Deactivation (Attrition): Physical breakdown of the catalyst particles, especially in stirred reactors, leading to loss of material and active sites.[12]

Q2: How can I regenerate a deactivated this compound catalyst? A2: Regeneration aims to restore the catalyst's active sites. The most effective method is typically thermal treatment (calcination).[13] This process can remove adsorbed organic foulants (coke) by combustion and decompose inactive species like calcium carbonate back into reactive calcium oxide.[7][8] A preceding solvent wash can help remove less stubborn residues. See the detailed protocol below.

Q3: Is the deactivation of my this compound catalyst reversible? A3: It depends on the mechanism.

  • Reversible/Partially Reversible: Deactivation by fouling (coking) and poisoning by CO₂ (forming calcium carbonate) is often reversible through calcination.[13]

  • Irreversible: Deactivation due to severe thermal degradation (sintering) or significant leaching of the active material is generally irreversible.[9][13]

Q4: What is the expected thermal stability of this compound catalysts? A4: Calcium-based catalysts are generally stable at high temperatures. For instance, calcium silicate hydrates can be stable up to 500°C.[14][15] However, very high temperatures (>500-600°C) can lead to sintering, which causes an irreversible loss of surface area and catalytic activity.[5] The optimal operating temperature should be high enough for the desired reaction rate but below the threshold for thermal degradation.

Data Presentation

The following tables summarize common deactivation mechanisms and provide representative data on catalyst reusability.

Table 1: Summary of Common Deactivation Mechanisms and Mitigation Strategies

Deactivation MechanismCauseEffect on CatalystMitigation / Regeneration Strategy
Poisoning Exposure to atmospheric CO₂ and H₂O; acidic impurities in the feed.[1][5]Formation of inactive calcium carbonate/hydroxide.Store and handle under inert atmosphere; Purify reagents; Regenerate via calcination.
Fouling / Coking Deposition of carbonaceous material or polymeric byproducts on the surface.[6][10]Blockage of pores and active sites.Wash with solvent; Regenerate via calcination to burn off deposits.
Leaching Dissolution of active Ca²⁺ ions into the polar reaction medium.[3][4]Loss of active sites; product contamination.Immobilize catalyst on a support; Minimize reaction time. Leaching is often irreversible.
Sintering Prolonged exposure to high reaction temperatures.[5][9]Growth of catalyst crystallites; loss of surface area.Operate at the lowest effective temperature; Use thermally stable supports. Sintering is irreversible.

Table 2: Representative Reusability Data for a Modified CaO-Based Catalyst

Note: This data is for a SrO-CaO-Al₂O₃ catalyst used in biodiesel production and serves as an illustrative example of performance decline and regeneration potential in calcium-based systems.[4]

Cycle NumberFAME Yield (%) Before RegenerationFAME Yield (%) After Regeneration
1 (Fresh)98.16N/A
296.5097.90
395.2397.15
493.8896.40
592.6195.80

Experimental Protocols

Protocol 1: General Regeneration of a Deactivated this compound Catalyst

This protocol describes a general method for regenerating a this compound catalyst that has been deactivated by fouling or poisoning from CO₂/H₂O.

1. Materials and Equipment:

  • Deactivated this compound catalyst

  • An appropriate organic solvent (e.g., methanol, ethanol, or hexane) to wash away organic residues.[3]

  • Buchner funnel and filter paper or centrifuge

  • Drying oven

  • Tube furnace with temperature control and inert gas (N₂) or air/O₂ supply

  • Ceramic or quartz boat

2. Procedure:

  • Step 1: Catalyst Recovery:

    • Separate the spent catalyst from the reaction mixture by filtration or centrifugation.

  • Step 2: Solvent Washing:

    • Wash the recovered catalyst cake thoroughly with a suitable solvent (e.g., 3 x 20 mL of methanol per gram of catalyst) to remove any adsorbed reactants, products, or byproducts.

  • Step 3: Drying:

    • Dry the washed catalyst in an oven at 100-120 °C for 4-6 hours or until a constant weight is achieved to remove all residual solvent.

  • Step 4: Calcination (Thermal Regeneration):

    • Place the dried, spent catalyst in a ceramic boat and load it into the center of a tube furnace.

    • For Fouling/Coking Removal: Purge the furnace with air or a mixture of N₂ and O₂. Heat the furnace to a target temperature, typically between 450-600 °C, with a slow ramp rate (e.g., 5 °C/min) to avoid rapid combustion that could cause sintering.[8] Hold at the target temperature for 3-5 hours to ensure complete removal of carbonaceous deposits.

    • For Carbonate Decomposition: If deactivation is due to CO₂ poisoning, the goal is to decompose CaCO₃ back to CaO. This decomposition typically requires temperatures above 700 °C.[2] Purge the furnace with an inert gas like N₂. Ramp the temperature to 750-850 °C and hold for 2-3 hours.

  • Step 5: Cooling and Storage:

    • After the hold time, turn off the furnace and allow the catalyst to cool to room temperature under a continuous flow of inert gas (N₂ or Ar) to prevent re-exposure to CO₂ and moisture.

    • Once cooled, immediately transfer the regenerated catalyst to a sealed container inside a desiccator or glovebox for storage.

Visualizations

Troubleshooting_Workflow start Low Catalyst Performance (Low Yield / Slow Rate) check_fresh Is the catalyst fresh or reused? start->check_fresh fresh_path Fresh check_fresh->fresh_path reused_path Reused check_fresh->reused_path check_storage Check Storage & Handling (Inert atmosphere? Minimal air exposure?) fresh_path->check_storage check_reagents Check Reagent Purity (Dry solvents? No acidic impurities?) fresh_path->check_reagents solution_storage Improve Storage Protocol check_storage->solution_storage solution_reagents Purify/Dry Reagents check_reagents->solution_reagents deactivation Catalyst Deactivation Suspected reused_path->deactivation check_leaching Analyze liquid phase for Ca²⁺ (Leaching) deactivation->check_leaching check_fouling Visual inspection / TGA (Fouling / Coking) deactivation->check_fouling check_sintering Check reaction temperature (Sintering) deactivation->check_sintering solution_leaching Consider supported catalyst check_leaching->solution_leaching solution_regenerate Regenerate Catalyst (See Protocol 1) check_fouling->solution_regenerate solution_temp Lower Reaction Temperature check_sintering->solution_temp

Caption: A logical workflow for troubleshooting catalyst performance issues.

Deactivation_Regeneration_Cycle active Active Catalyst (Ca-Phenoxide) p1 active->p1 deactivated Deactivated Catalyst (CaCO₃, Fouled Surface) p2 deactivated->p2 p1->deactivated Deactivation Mechanisms - Poisoning (CO₂, H₂O) - Fouling (Coke) - Leaching p2->active Regeneration - Solvent Wash - Calcination (>700°C)

Caption: The deactivation and regeneration cycle of a calcium-based catalyst.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Run Reaction (Monitor Progress) setup->reaction separation 3. Product Separation & Catalyst Recovery (Filtration / Centrifugation) reaction->separation wash 4. Catalyst Washing (e.g., Methanol) separation->wash dry 5. Drying (110°C Oven) wash->dry regenerate 6. Regeneration (Calcination in Furnace) dry->regenerate reuse 7. Reuse Catalyst (Return to Step 1) regenerate->reuse

Caption: Experimental workflow for reaction, recovery, and regeneration.

References

Technical Support Center: Calcium Phenoxide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium phenoxide catalyzed reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound catalysts, offering potential causes and solutions.

Issue 1: Low Conversion of Starting Material

  • Question: My reaction is showing low conversion of the starting phenol, even after an extended reaction time. What are the possible causes and how can I troubleshoot this?

  • Answer:

    • Inactive Catalyst: The this compound catalyst may not be sufficiently active.

      • Troubleshooting:

        • Ensure Anhydrous Conditions: this compound is sensitive to moisture. Ensure all solvents and reagents are rigorously dried. Consider using freshly dried solvents and pre-drying the reaction vessel.

        • Proper Catalyst Preparation: If preparing the catalyst in situ from calcium oxide or calcium carbide, ensure the complete conversion to this compound. For instance, when using calcium carbide, the reaction with phenol should be carried out at an appropriate temperature (e.g., 300–400 °C) to ensure the formation of this compound.[1]

        • Catalyst Activation: If using a pre-formed this compound, consider an activation step, such as heating under vacuum, to remove any adsorbed water or other volatile impurities.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.

      • Troubleshooting:

        • Increase Catalyst Amount: Incrementally increase the molar percentage of the this compound catalyst.

        • Optimize Catalyst Dispersion: Ensure the catalyst is well-dispersed in the reaction mixture, especially if it is heterogeneous. Vigorous stirring is crucial.

    • Reaction Temperature Too Low: The reaction may require a higher temperature to proceed at a reasonable rate.

      • Troubleshooting:

        • Increase Temperature: Gradually increase the reaction temperature while monitoring for any increase in byproduct formation.

Issue 2: Formation of Unexpected Byproducts

  • Question: I am observing significant amounts of unexpected byproducts in my reaction mixture. How can I identify them and prevent their formation?

  • Answer:

    • Common Byproducts: In this compound catalyzed reactions, particularly with phenols, several byproducts can form depending on the specific reaction (e.g., alkylation, carboxylation). Common byproducts include:

      • Isomers: Positional isomers of the desired product (e.g., para-alkylation instead of ortho-alkylation).

      • Diaryl Ethers: Formed through the intermolecular dehydration between two phenol molecules.[1]

      • Xanthenes: Can be formed from the reaction of vinylphenol (an intermediate in some reactions) with phenol.[1]

      • Over-alkylation Products: Multiple alkyl groups being added to the phenol ring.

      • Products of Catalyst Deactivation: For example, the formation of calcium carbonate from the reaction of calcium oxide with CO2.[2]

    • Identification of Byproducts:

      • Spectroscopic and Chromatographic Techniques: Utilize techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to separate and identify the byproducts.

    • Preventing Byproduct Formation:

      • Optimize Reaction Conditions:

        • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

        • Reaction Time: Shorter reaction times may minimize the formation of byproducts that form after the main product.

        • Reactant Stoichiometry: Adjusting the ratio of reactants can favor the desired reaction pathway.

      • Modify the Catalyst:

        • Steric Hindrance: Introducing bulky ligands to the catalyst can sometimes improve selectivity.

        • Support Material: For heterogeneous catalysts, the choice of support can influence selectivity.

Frequently Asked Questions (FAQs)

Catalyst Handling and Preparation

  • Q1: How should I prepare and handle this compound catalyst to ensure its activity?

    • A1: this compound is moisture-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Preparation from calcium oxide or calcium carbide and phenol should be conducted under anhydrous conditions at elevated temperatures.[1]

  • Q2: Can I reuse my this compound catalyst?

    • A2: For heterogeneous calcium-based catalysts, reusability can be limited due to deactivation.[2] If you plan to reuse the catalyst, it should be thoroughly washed with a suitable solvent to remove any adsorbed products and byproducts, and then reactivated by heating under vacuum.

Byproduct Formation and Identification

  • Q3: What are the most common byproducts in the ortho-alkylation of phenols using a this compound catalyst?

    • A3: The most common byproducts are typically the para-alkylated isomer and di-alkylated products. In some cases, diaryl ethers can also be formed.

  • Q4: I have identified a diaryl ether as a major byproduct. What is the likely mechanism of its formation?

    • A4: Diaryl ethers can form via the intermolecular dehydration of two phenol molecules, a reaction that can be catalyzed by this compound.[1]

Troubleshooting Catalyst Deactivation

  • Q5: My catalyst's activity is decreasing with each reuse. What are the common causes of deactivation for calcium-based catalysts?

    • A5: Common deactivation pathways for calcium oxide-based catalysts (the precursor to this compound) include:

      • Leaching: Active basic sites can be lost to the reaction medium.[2]

      • Carbonation: Exposure to atmospheric CO2 can convert active CaO to less active CaCO3.[2]

      • Hydration: Reaction with water can form Ca(OH)2, which has lower catalytic activity.[2]

      • Fouling: Strong adsorption of organic intermediates or products can block active sites.[2]

Data Presentation

The following table summarizes byproduct formation in a specific this compound catalyzed reaction.

ReactionDesired ProductByproduct(s)Yield of Byproduct(s)Reaction ConditionsReference
Reaction of Calcium Carbide with PhenolEthylphenolsXanthenes, Diphenyl ether26.0% (Xanthenes)350 °C[1]

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Alkylation of Phenol

  • Catalyst Preparation (in situ):

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add phenol (1 equivalent) and anhydrous toluene.

    • Heat the mixture to reflux.

    • Slowly add calcium oxide (0.1 equivalents) to the refluxing solution.

    • Continue refluxing for 2-4 hours to ensure the formation of this compound.

  • Alkylation Reaction:

    • Cool the reaction mixture to the desired reaction temperature.

    • Slowly add the alkylating agent (e.g., an alkene or alkyl halide, 1.1 equivalents) to the reaction mixture.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding dilute aqueous HCl.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification and Quantification of Byproducts by GC-MS

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatize the sample to improve the volatility of the phenolic compounds.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Use a suitable temperature program to achieve good separation of the components.

    • Identify the products and byproducts by comparing their mass spectra with a library of known compounds.

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts Phenol Phenol Desired_Product Desired Alkylated Phenol Phenol->Desired_Product Diaryl_Ether Diaryl Ether Phenol->Diaryl_Ether Dehydration Alkene Alkene/Alkyl Halide Alkene->Desired_Product Ca_Phenoxide This compound Catalyst Ca_Phenoxide->Desired_Product Conditions Solvent, Temperature, Time Conditions->Desired_Product Isomers Isomeric Byproducts Desired_Product->Isomers Isomerization Over_alkylation Over-alkylation Products Desired_Product->Over_alkylation Further Alkylation

Caption: Reaction workflow for this compound catalyzed alkylation of phenol.

Troubleshooting_Workflow Start Problem: Unexpected Byproducts Identify Identify Byproducts (GC-MS, HPLC, NMR) Start->Identify Is_Isomer Isomeric Byproducts? Identify->Is_Isomer Is_Diaryl_Ether Diaryl Ether? Is_Isomer->Is_Diaryl_Ether No Optimize_Temp Optimize Temperature (Lower T) Is_Isomer->Optimize_Temp Yes Optimize_Time Optimize Reaction Time (Shorter Time) Is_Isomer->Optimize_Time Is_Overalkylation Over-alkylation? Is_Diaryl_Ether->Is_Overalkylation No Is_Diaryl_Ether->Optimize_Temp Yes Is_Diaryl_Ether->Optimize_Time Optimize_Stoich Optimize Stoichiometry Is_Overalkylation->Optimize_Stoich Yes Modify_Catalyst Modify Catalyst (e.g., bulky ligands) Is_Overalkylation->Modify_Catalyst No End Problem Resolved Optimize_Temp->End Optimize_Time->End Optimize_Stoich->End Modify_Catalyst->End

Caption: Troubleshooting workflow for identifying and resolving byproduct formation.

References

optimizing reaction temperature for calcium phenoxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for calcium phenoxide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the critical role of reaction temperature.

Issue Potential Cause (Temperature-Related) Troubleshooting Steps
Low Product Yield Incomplete Reaction: The reaction temperature may be too low to achieve a sufficient reaction rate. For instance, the synthesis involving calcium oxide and a phenol in an alcohol medium benefits from temperatures between 225°F and 450°F (approximately 107°C to 232°C) to activate the calcium oxide.[1]Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress (e.g., via TLC or HPLC). Ensure the temperature is maintained consistently throughout the reaction.
Thermal Degradation: Excessively high temperatures can lead to the decomposition of the desired this compound or the starting phenol. While some syntheses are conducted at high temperatures like 300-400°C with calcium carbide, these conditions are specific to the reactants.[2] For other methods, such high temperatures could be detrimental.If charring or discoloration of the reaction mixture is observed, reduce the reaction temperature. Consider performing a temperature sensitivity study to identify the optimal range where the reaction proceeds efficiently without significant degradation.
Product Impurity Formation of Side Products: Suboptimal temperatures can favor the formation of undesired byproducts. For example, in related phenolic compound extractions, different temperatures can selectively extract different compounds.[3]Optimize the temperature to maximize the formation of this compound while minimizing side reactions. Analyze the product at different temperatures using techniques like NMR or mass spectrometry to identify the temperature at which impurity formation is lowest.
Unreacted Starting Materials: A low reaction temperature can result in a significant amount of unreacted phenol or calcium salt remaining in the final product.Increase the reaction temperature to drive the reaction to completion. Consider increasing the reaction time in conjunction with temperature optimization.
Slow or Stalled Reaction Insufficient Activation Energy: The reaction temperature is below the necessary threshold to overcome the activation energy barrier for the reaction to proceed at a practical rate. The activation of calcium oxide, for example, is a temperature-dependent process.[1]Increase the reaction temperature to provide sufficient energy for the reaction to proceed. Ensure uniform heating and adequate mixing to facilitate the interaction between reactants.
Product is a mixture of this compound and Calcium Hydroxide Hydrolysis of this compound: The presence of water at elevated temperatures can lead to the hydrolysis of this compound back to phenol and calcium hydroxide. This hydrolysis is known to be rapid at temperatures around 225°C.[4]Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reactants. If water is a byproduct, consider methods for its removal during the reaction. If the product is isolated from an aqueous solution, minimize the time it is exposed to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for this compound synthesis is highly dependent on the specific reactants and solvent system used.

  • For the reaction of an oil-soluble phenol with calcium oxide in a monohydric alcohol medium, a temperature range of 225°F to 450°F (approximately 107°C to 232°C) is recommended.[1]

  • When reacting calcium carbide with phenol, much higher temperatures of 300–400°C have been reported.[2] It is crucial to consult the specific methodology you are following and perform optimization studies for your particular system.

Q2: How does temperature affect the purity of the final this compound product?

A2: Temperature is a critical factor influencing product purity. Insufficient temperature can lead to incomplete conversion of starting materials, resulting in their presence as impurities. Conversely, excessively high temperatures can cause thermal degradation of the reactants or the product, leading to the formation of byproducts and a discolored product.

Q3: Can I use the same temperature for different starting phenols?

A3: Not necessarily. The reactivity of the phenol can be influenced by its substituents. Steric hindrance or electronic effects can alter the required activation energy for the reaction. Therefore, the optimal reaction temperature may vary for different phenolic starting materials. It is advisable to re-optimize the temperature for each new substrate.

Q4: My reaction seems to have stopped. Should I just increase the temperature?

A4: While increasing the temperature can often increase the reaction rate, it is important to first verify that other factors are not limiting the reaction. Check for:

  • Adequate mixing: Ensure the reactants are in close contact.

  • Reagent stoichiometry: Confirm that the reactants are present in the correct molar ratios.

  • Catalyst activity (if applicable): Ensure any catalyst used is active. If these factors are in order, a gradual increase in temperature can be attempted while monitoring for any signs of decomposition.

Q5: What are the signs of product degradation due to excessive heat?

A5: Signs of thermal degradation include a darkening or charring of the reaction mixture, a decrease in the yield of the desired product upon workup, and the appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram.

Experimental Protocols

General Protocol for this compound Synthesis using Calcium Oxide

This protocol is a generalized procedure based on methodologies described in the literature[1]. Researchers should adapt this protocol to their specific starting materials and equipment.

Materials:

  • Oil-soluble phenol

  • Pulverulent calcium oxide (CaO)

  • Monohydric alcohol (e.g., a lower alkoxyethanol)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and temperature controller

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry. Purge the vessel with an inert gas to establish an inert atmosphere.

  • Charging Reactants: Charge the reaction vessel with the monohydric alcohol, the oil-soluble phenol, and the pulverized calcium oxide. The molar ratio of CaO to phenol should be at least 1:1, and an excess of CaO may be beneficial.

  • Heating and Reaction:

    • Begin stirring the mixture.

    • Heat the reaction mixture to the desired temperature. A starting point could be in the range of 110°C to 230°C.[1]

    • Maintain the reaction at the set temperature for a period of 2 to 8 hours.[1] The optimal time will depend on the specific reactants and temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent, for example, by distillation.

    • The crude this compound can then be purified. This may involve filtration to remove excess calcium oxide followed by recrystallization or other purification techniques.

Data Presentation

Process Reactants Temperature Range Reference
This compound SynthesisCalcium Carbide, Phenol300-400°C[2]
Calcium Phenolate ProductionOil-soluble Phenol, Calcium Oxide~107-232°C (225-450°F)[1]
Calcium Phenate HydrolysisCalcium Phenate, Water~225°C[4]
Calcium Oxide Synthesis (Calcination)Calcium Carbonate>900°C[5]
Calcium ExtractionIronmaking Slag, Acetic Acid30-100°C[6]

Visualizations

Temperature_Effect_on_Yield cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Low Temp Low Temp Incomplete Reaction\n(Low Yield) Incomplete Reaction (Low Yield) Low Temp->Incomplete Reaction\n(Low Yield) Optimal Temp Optimal Temp Optimal Yield & Purity Optimal Yield & Purity Optimal Temp->Optimal Yield & Purity High Temp High Temp Degradation\n(Low Yield, Impurities) Degradation (Low Yield, Impurities) High Temp->Degradation\n(Low Yield, Impurities)

Caption: Relationship between reaction temperature and synthesis outcome.

Troubleshooting_Workflow start Low Product Yield? check_temp Is Temperature in Optimal Range? start->check_temp increase_temp Gradually Increase Temperature check_temp->increase_temp No optimize_other Optimize Other Parameters (Time, Stoichiometry) check_temp->optimize_other Yes check_degradation Signs of Degradation? increase_temp->check_degradation decrease_temp Decrease Temperature check_degradation->decrease_temp Yes end_good Yield Improved check_degradation->end_good No end_bad Issue Persists decrease_temp->end_bad optimize_other->end_bad

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: The Effect of Water on Calcium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with calcium-based catalysts, with a focus on the impact of water on their catalytic activity. While direct data on calcium phenoxide is limited, this guide draws upon established principles from related calcium compounds like calcium oxide (CaO) to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Question: My calcium-based catalyst has shown a sudden drop in activity. What are the likely causes related to water?

Answer:

A sudden decrease in catalytic activity is a common issue. When water is a potential contaminant, several mechanisms could be at play:

  • Active Site Poisoning: Water molecules can adsorb onto the active sites of the catalyst, blocking them from reactant molecules.

  • Hydrolysis of the Catalyst: this compound and similar compounds can be susceptible to hydrolysis, where water reacts with the catalyst to form inactive or less active species such as calcium hydroxide.

  • Leaching of Active Components: In some cases, the presence of water can facilitate the leaching of the active calcium species from the catalyst support.[1]

To troubleshoot this, consider the following steps in your experimental workflow:

Experimental Workflow for Troubleshooting Catalyst Deactivation

G cluster_0 Troubleshooting Workflow A Initial Observation: Sudden Drop in Catalytic Activity B Hypothesis: Water-Induced Deactivation A->B C Action 1: Analyze Reactant and Solvent Purity B->C Check for Water Contamination D Action 2: Characterize Spent Catalyst B->D Investigate Structural Changes F Conclusion: Identify Root Cause and Implement Corrective Actions C->F E Action 3: Test Catalyst Regeneration D->E Attempt to Restore Activity D->F E->F G cluster_0 Deactivation Pathway A Active Calcium Catalyst (e.g., this compound, CaO) C Formation of Less Active Species (e.g., Calcium Hydroxide) A->C Reaction B Presence of Water (H₂O) B->C D Loss of Catalytic Activity C->D

References

Technical Support Center: Overcoming Solubility Issues of Calcium Phenoxide in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with calcium phenoxide in nonpolar solvents.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in nonpolar solvents like toluene, hexane, or chloroform?

A1: this compound is an ionic compound. Nonpolar solvents lack the ability to solvate the calcium (Ca²⁺) and phenoxide (C₆H₅O⁻) ions effectively. The strong electrostatic forces holding the ionic lattice of this compound together are much greater than the weak van der Waals forces that nonpolar solvents can offer, leading to poor solubility.

Q2: What are the primary strategies to dissolve this compound in nonpolar solvents?

A2: There are three main strategies to overcome the solubility issues of this compound in nonpolar media:

  • Phase-Transfer Catalysis (PTC): This involves using a phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, to complex the calcium ion, making it soluble in the organic phase.[1][2]

  • Use of Co-solvents: Introducing a small amount of a polar aprotic co-solvent can increase the polarity of the bulk solvent, aiding in the dissolution of the ionic compound.

  • Structural Modification: Synthesizing a more lipophilic version of this compound by using an alkyl-substituted phenol can significantly improve its solubility in nonpolar solvents.

Q3: How do crown ethers facilitate the dissolution of this compound?

A3: Crown ethers are cyclic polyethers that can selectively bind cations within their central cavity.[3] For this compound, a crown ether with a suitable cavity size can encapsulate the Ca²⁺ ion. The exterior of the crown ether is hydrophobic, allowing the entire complex to become soluble in a nonpolar solvent.

Q4: What is the mechanism of action for quaternary ammonium salts in solubilizing this compound?

A4: Quaternary ammonium salts act as phase-transfer catalysts. The lipophilic cation of the quaternary ammonium salt can exchange with the calcium ion associated with the phenoxide, forming a lipophilic ion pair that is soluble in the organic phase.[4][5] This allows the phenoxide anion to be transported into the nonpolar solvent where it can participate in reactions.

Q5: Can temperature be used to increase the solubility of this compound in nonpolar solvents?

A5: Increasing the temperature can sometimes increase the solubility of a solute. However, for ionic compounds in nonpolar solvents, the effect may be limited. For reactions involving phase-transfer catalysts, increasing the temperature can enhance the reaction rate, but excessive heat can also lead to the decomposition of the catalyst.[1][6]

II. Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Despite Using a Crown Ether

Q: I've added 18-crown-6 to my suspension of this compound in toluene, but it's not dissolving. What could be the problem?

A: This is a common issue that can arise from several factors:

  • Incorrect Crown Ether: Ensure the crown ether you are using has a suitable cavity size for the calcium ion. While 18-crown-6 is often used for potassium ions, a different crown ether might be more effective for calcium.

  • Insufficient Crown Ether: You may not be using a sufficient molar equivalent of the crown ether. A 1:1 molar ratio of crown ether to this compound is a good starting point.

  • Low-Quality Reagents: The presence of impurities in your this compound or crown ether can hinder dissolution. Ensure your reagents are of high purity and are anhydrous.

  • Inadequate Agitation: Vigorous stirring is necessary to facilitate the complexation of the calcium ion by the crown ether at the solid-liquid interface.

  • Low Temperature: While not always the primary factor, gentle warming of the mixture may aid in the dissolution process.

Issue 2: A Precipitate Forms After Initially Dissolving this compound with a Co-solvent

Q: My this compound initially dissolved in a toluene/THF co-solvent mixture, but a precipitate formed upon standing or with a slight temperature drop. Why is this happening and how can I fix it?

A: This indicates that you have created a supersaturated solution that is not stable.

  • Exceeded Solubility Limit: The amount of this compound you are trying to dissolve may be too high for the chosen co-solvent ratio.

  • Temperature Sensitivity: The solubility of your system is likely highly dependent on temperature.

  • Solutions:

    • Increase the proportion of the co-solvent (e.g., THF or dioxane) in your mixture.

    • Gently warm the solution to redissolve the precipitate and maintain a slightly elevated temperature during your experiment.

    • Reduce the overall concentration of the this compound in your solution.

Issue 3: Low Reaction Yield When Using this compound with a Phase-Transfer Catalyst

Q: I'm using a quaternary ammonium salt to solubilize this compound for a reaction in chloroform, but my product yield is very low. What are the potential causes?

A: Low yields in phase-transfer catalysis reactions can be due to several factors:[7][8]

  • Catalyst Poisoning: Impurities in your reactants or solvent can "poison" the catalyst, rendering it inactive.

  • Incorrect Catalyst: The chosen quaternary ammonium salt may not be lipophilic enough to effectively transport the phenoxide into the organic phase. Consider a catalyst with longer alkyl chains.[8]

  • Insufficient Agitation: Poor mixing will result in a small interfacial area between the aqueous (or solid) and organic phases, limiting the rate of phase transfer.[2]

  • Catalyst Decomposition: Some quaternary ammonium salts can decompose at elevated temperatures, especially in the presence of a strong base.[2]

III. Quantitative Data Summary

Nonpolar SolventSolubilizing Agent/MethodExpected SolubilityNotes
TolueneNoneVery Low (<0.1 g/L)A fine white or off-white precipitate will be observed.
Toluene18-Crown-6 (1.1 eq.)ModerateThe solution should become clear or slightly hazy upon successful dissolution.
HexaneNoneExtremely LowHexane is very nonpolar and will not effectively solvate the ionic compound.
HexaneTetrabutylammonium Bromide (5 mol%)Low to ModerateVigorous stirring is essential for effective phase transfer.
ChloroformNoneVery LowChloroform is slightly more polar than toluene but still a poor solvent for ionic salts.
ChloroformTHF (10% v/v)ModerateThe addition of a polar aprotic co-solvent increases the overall solvent polarity.
TolueneCalcium DodecylphenoxideHighThe long alkyl chain on the phenoxide ring provides significant lipophilicity.

IV. Experimental Protocols

Protocol 1: Solubilization of this compound using a Crown Ether

Objective: To prepare a solution of this compound in toluene using 18-crown-6.

Materials:

  • This compound

  • 18-crown-6

  • Anhydrous toluene

  • Magnetic stirrer and stir bar

  • Schlenk flask or other suitable glassware for inert atmosphere work (optional, but recommended)

Procedure:

  • To a clean, dry Schlenk flask, add this compound (1.0 mmol).

  • Add 18-crown-6 (1.1 mmol, 1.1 equivalents).

  • Add anhydrous toluene (10 mL).

  • Begin vigorous stirring of the suspension at room temperature.

  • Observe the mixture. Dissolution may take some time. Gentle warming (e.g., to 40-50 °C) can be applied to expedite the process.

  • A clear or slightly hazy solution indicates successful dissolution. The solution is now ready for use in subsequent reactions.

Protocol 2: Solubilization of this compound using a Quaternary Ammonium Salt (Phase-Transfer Catalysis)

Objective: To facilitate a reaction involving this compound in a biphasic system using a phase-transfer catalyst.

Materials:

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous nonpolar solvent (e.g., toluene, dichloromethane)

  • Reactant for the subsequent reaction

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) in the chosen nonpolar solvent (10 mL).

  • Add the reactant for your desired transformation.

  • Add the phase-transfer catalyst, TBAB (0.05 mmol, 5 mol%).

  • Stir the mixture vigorously at the desired reaction temperature. The efficiency of the phase transfer is highly dependent on the agitation rate.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

Protocol 3: Solubilization of this compound using a Co-solvent

Objective: To prepare a solution of this compound in a nonpolar solvent using a polar aprotic co-solvent.

Materials:

  • This compound

  • Anhydrous nonpolar solvent (e.g., toluene)

  • Anhydrous polar aprotic co-solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane)

  • Magnetic stirrer and stir bar

Procedure:

  • To a flask, add this compound (1.0 mmol).

  • Add the nonpolar solvent (e.g., 9 mL of toluene).

  • While stirring, slowly add the co-solvent (e.g., 1 mL of THF) to the suspension.

  • Continue stirring until the solid dissolves. Gentle warming may be required.

  • The resulting solution can be used for further applications. Be mindful that the presence of the co-solvent may affect subsequent reaction steps.

Protocol 4: Synthesis of an "Oil-Soluble" Alkyl-Substituted this compound

Objective: To synthesize a this compound derivative with enhanced solubility in nonpolar solvents.

Materials:

  • 4-dodecylphenol

  • Calcium hydroxide

  • Methanol

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-dodecylphenol (2.0 mmol), calcium hydroxide (1.0 mmol), and toluene (20 mL).

  • Add a small amount of methanol (e.g., 1-2 mL) to initiate the reaction.

  • Heat the mixture to reflux. Water and methanol will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting solution of calcium dodecylphenoxide in toluene can be used directly or the solvent can be removed under reduced pressure to yield the solid product.

V. Visual Guides (Graphviz Diagrams)

G Decision Workflow for Solubilizing this compound start Start: Insoluble This compound in Nonpolar Solvent strategy Choose Solubilization Strategy start->strategy ptc Phase-Transfer Catalysis (Crown Ether or Quat Salt) strategy->ptc For catalytic use in biphasic systems cosolvent Use Co-solvent (e.g., THF, Dioxane) strategy->cosolvent For homogeneous solution modification Structural Modification (Use Alkylated Phenol) strategy->modification For inherent high solubility end Soluble this compound Solution ptc->end cosolvent->end modification->end

Caption: A decision-making workflow for selecting a suitable strategy to solubilize this compound.

G Mechanism of Phase-Transfer Catalysis cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase CaPhenoxide Ca(OPh)₂ (solid) Ca_ion Ca²⁺ CaPhenoxide->Ca_ion Phenoxide_ion 2 OPh⁻ CaPhenoxide->Phenoxide_ion QuatPhenoxide_org 2 Q⁺OPh⁻ Phenoxide_ion->QuatPhenoxide_org QuatSalt_aq 2 Q⁺X⁻ QuatSalt_aq->QuatPhenoxide_org Anion Exchange at Interface Reaction Reaction with Substrate (R-Y) QuatPhenoxide_org->Reaction Product Product (R-OPh) Reaction->Product QuatX_org 2 Q⁺Y⁻ Reaction->QuatX_org QuatX_org->QuatSalt_aq Return to Aqueous Phase

Caption: The catalytic cycle of phase-transfer catalysis for solubilizing an ionic species.

G Experimental Workflow for Solubilization start Start: Weigh This compound add_solvent Add Nonpolar Solvent start->add_solvent add_agent Add Solubilizing Agent (e.g., Crown Ether) add_solvent->add_agent stir Vigorous Stirring +/- Gentle Heating add_agent->stir observe Observe for Dissolution stir->observe success Clear Solution: Proceed with Reaction observe->success Yes troubleshoot Insoluble: Troubleshoot observe->troubleshoot No check_ratio Check Molar Ratios troubleshoot->check_ratio check_purity Verify Reagent Purity troubleshoot->check_purity increase_agent Increase Agent Concentration troubleshoot->increase_agent increase_agent->stir

Caption: A general experimental workflow for attempting to dissolve this compound in a nonpolar solvent.

References

Technical Support Center: Catalyst Loading Optimization for Calcium Phenoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for calcium phenoxide reactions, particularly in applications like phenol alkylation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound catalysts.

Issue 1: Low or No Conversion of Starting Material

Potential CauseTroubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., 0.5 mol% or 1 wt%) to identify the optimal concentration. An insufficient amount of catalyst will result in a slow or stalled reaction.
Poor Catalyst Activity Catalyst Preparation: Ensure the this compound is properly prepared and handled. If prepared in situ from calcium oxide (CaO) and phenol, ensure the CaO is of high purity and has been activated (e.g., by calcination) to remove adsorbed moisture and carbon dioxide.[1] Catalyst Purity: Verify the purity of the this compound. Impurities can inhibit catalytic activity. Consider preparing a fresh batch of the catalyst.
Reaction Temperature Too Low Increase the reaction temperature incrementally. While higher temperatures can enhance reaction rates, they may also promote side reactions. Temperature optimization is crucial for balancing conversion and selectivity.[2]
Inadequate Mixing Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures.
Presence of Inhibitors/Poisons Water: Water can hydrolyze this compound, reducing its catalytic activity. Ensure all reactants and solvents are anhydrous. Acidic Impurities: Acidic compounds can neutralize the basic this compound catalyst. Purify reactants and solvents to remove any acidic traces.

Issue 2: Poor Selectivity (e.g., O-alkylation vs. C-alkylation in Phenol Alkylation)

Potential CauseTroubleshooting Steps
Incorrect Solvent Choice The polarity of the solvent plays a critical role in selectivity. For O-alkylation (ether formation): Use polar aprotic solvents like DMF or DMSO. These solvents do not effectively shield the oxygen anion of the phenoxide, making it more available for alkylation.[2][3] For C-alkylation (ring alkylation): Use protic solvents (e.g., water, trifluoroethanol) which can hydrogen-bond with the phenoxide oxygen, sterically hindering O-alkylation and favoring reaction at the aromatic ring.[2]
Sub-optimal Temperature Higher temperatures can sometimes favor C-alkylation over O-alkylation. A systematic study of the temperature profile is recommended to find the optimal point for the desired product.
Nature of the Alkylating Agent The reactivity and steric bulk of the alkylating agent can influence selectivity. For instance, bulkier alkylating agents may favor para-C-alkylation.

Issue 3: Formation of Byproducts

Potential CauseTroubleshooting Steps
Over-alkylation (Polyalkylation) To minimize the formation of di- or tri-substituted products, use a large excess of the phenol relative to the alkylating agent.[2] This statistically favors the reaction of the alkylating agent with the starting phenol rather than the mono-alkylated product. Shorter reaction times can also limit over-alkylation.
Side Reactions due to High Temperature High temperatures can lead to decomposition or undesired rearrangement reactions.[2] Lowering the reaction temperature, even if it requires a longer reaction time, can improve the purity of the desired product.
Catalyst-Induced Side Reactions An excessively high catalyst loading can sometimes promote side reactions. Once the optimal catalyst loading for the main reaction is found, investigate slight decreases to see if byproduct formation is reduced without significantly impacting the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a this compound-catalyzed reaction?

A1: A good starting point for optimization is typically in the range of 1-5 mol% of this compound relative to the limiting reactant. The optimal loading will depend on the specific reaction, substrates, and conditions.

Q2: How does the preparation of this compound affect its catalytic activity?

A2: The method of preparation is critical. This compound can be prepared beforehand or generated in situ. For in situ generation from CaO and phenol, the activity of the CaO is crucial. Commercial CaO should be activated by calcination at high temperatures (e.g., above 900°C) to remove impurities and increase its basicity.[1] When prepared from calcium carbide and phenol, the reaction conditions will influence the purity and properties of the resulting this compound.[4]

Q3: Can this compound be deactivated?

A3: Yes, this compound is a basic catalyst and can be deactivated through several mechanisms:

  • Poisoning: Exposure to acidic substances or impurities in the reaction mixture can neutralize the catalyst.[5]

  • Hydrolysis: Water in the reactants or solvent can hydrolyze this compound to calcium hydroxide and phenol, reducing its catalytic effectiveness.

  • Carbonation: Exposure to atmospheric carbon dioxide can convert this compound to calcium carbonate, an inactive form. It is advisable to handle the catalyst under an inert atmosphere.

Q4: How can I favor O-alkylation over C-alkylation when using this compound for phenol alkylation?

A4: To favor the formation of an ether (O-alkylation), use a polar aprotic solvent such as DMF or DMSO.[2][3] These solvents help to keep the oxygen atom of the phenoxide ion exposed and available for reaction with the alkylating agent.

Q5: What are the safety precautions for handling this compound?

A5: this compound is a basic and moisture-sensitive compound. It should be handled in a well-ventilated area, preferably in a fume hood or glovebox. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep the compound away from moisture and acids.

Data on Catalyst Loading Optimization

The following tables provide illustrative examples of how catalyst loading can affect reaction parameters. The data is based on typical trends observed in related base-catalyzed reactions, as specific quantitative data for pre-formed this compound catalyst loading optimization is not widely available in the literature. These tables should be used as a guide for designing your own optimization studies.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield and Time for Phenol Alkylation

Catalyst Loading (mol%)Reaction Time (hours)Yield of Mono-alkylated Product (%)
0.51245
1.0875
2.0 4 92
3.0493
5.03.588 (increased byproducts)

Note: This hypothetical data suggests that for this reaction, 2.0 mol% catalyst loading provides the best balance of reaction time and yield, with higher loadings potentially leading to increased side reactions.

Table 2: Illustrative Effect of Catalyst and Solvent on Selectivity in Phenol Alkylation

Catalyst SystemSolventO-alkylation Product (%)C-alkylation Product (%)
This compound (2 mol%)Toluene3070
This compound (2 mol%)DMF8515
CaO (5 wt%)No Solvent2575

Note: This illustrative data highlights the significant influence of the solvent on directing the reaction towards either O- or C-alkylation.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in Phenol Alkylation

This protocol provides a general framework for optimizing the loading of this compound as a catalyst for the alkylation of phenol with an alkyl halide.

  • Preparation:

    • To a series of oven-dried reaction vessels equipped with magnetic stir bars and reflux condensers, add the phenol (1.0 eq.).

    • Under an inert atmosphere (e.g., nitrogen or argon), add varying amounts of finely powdered, anhydrous this compound catalyst to each vessel (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol%).

    • Add an anhydrous polar aprotic solvent (e.g., DMF or acetone) to achieve a desired concentration (e.g., 0.5 M).

  • Reaction:

    • Stir the suspensions at room temperature for 15 minutes to ensure proper mixing.

    • Add the alkyl halide (1.1-1.5 eq.) dropwise to each vessel.

    • Heat the reaction mixtures to a predetermined temperature (e.g., 60-80 °C).

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by TLC or GC at regular intervals (e.g., every hour).

    • Once the reaction in a given vessel reaches completion (or after a set time), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product from each reaction by GC or NMR to determine the yield and selectivity.

    • Purify the product from the optimal reaction conditions by column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Low Conversion or Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_loading Increase Catalyst Loading check_catalyst->catalyst_loading catalyst_prep Prepare Fresh/Activated Catalyst check_catalyst->catalyst_prep increase_temp Increase Temperature check_conditions->increase_temp improve_mixing Ensure Efficient Stirring check_conditions->improve_mixing dry_reagents Use Anhydrous Reagents/Solvents check_reagents->dry_reagents purify_reagents Purify Reagents from Inhibitors check_reagents->purify_reagents solution Improved Conversion/Yield catalyst_loading->solution catalyst_prep->solution increase_temp->solution improve_mixing->solution dry_reagents->solution purify_reagents->solution

Caption: Troubleshooting workflow for low conversion or yield.

Selectivity_Factors main Factors Influencing Selectivity (O- vs. C-Alkylation) solvent Solvent Choice Polar Aprotic (DMF, DMSO) → O-alkylation Protic (H₂O) → C-alkylation main->solvent temperature Reaction Temperature Lower Temp → Often Favors O-alkylation Higher Temp → Can Favor C-alkylation main->temperature leaving_group Leaving Group of Alkyl Halide Good Leaving Group (I, Br) can favor O-alkylation main->leaving_group

Caption: Key factors influencing O- vs. C-alkylation selectivity.

References

Technical Support Center: Controlling Calcium Phenoxide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and data related to the role of solvents in controlling calcium phenoxide reactivity, particularly in catalytic applications like ring-opening polymerization (ROP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound catalysts.

Question 1: My polymerization reaction is very slow or has stalled completely. What is the likely cause and how can I increase the rate?

Answer: A slow reaction rate is often due to the this compound catalyst existing in a highly aggregated, less active state. In non-coordinating solvents like toluene or hexane, calcium complexes tend to form stable dimers or larger clusters. This reduces the number of available active sites for monomer coordination and insertion.

  • Troubleshooting Steps:

    • Introduce a Coordinating Solvent: Switching to or adding a small amount of a coordinating solvent like tetrahydrofuran (THF) can break up these aggregates into more reactive monomeric or dimeric species. The solvent molecules coordinate to the calcium centers, disrupting the bridging phenoxide ligands that hold the aggregates together.

    • Increase Temperature: For solvent-free (bulk) polymerizations, increasing the reaction temperature (e.g., to 130 °C) can provide enough thermal energy to promote deaggregation and increase the propagation rate.[1][2]

    • Check for Impurities: Ensure your monomer and solvent are scrupulously dry. Water or other protic impurities can react with the this compound, deactivating the catalyst.

Question 2: The molecular weight distribution (PDI) of my polymer is broader than expected (>1.5). How can I achieve a narrower distribution?

Answer: A broad polydispersity index (PDI) suggests a poorly controlled polymerization, which can arise from several solvent-related factors:

  • Multiple Active Species: The co-existence of different aggregate forms (e.g., monomers, dimers, tetramers) in solution, each with a different initiation and propagation rate, can lead to the formation of polymer chains of varying lengths. This equilibrium is highly dependent on the solvent environment.

  • Chain Transfer Reactions: Transesterification reactions, where a growing polymer chain attacks another, can "scramble" the chain lengths, broadening the PDI. This is often more prevalent in bulk polymerizations at high temperatures.[1]

  • Troubleshooting Steps:

    • Use a Strongly Coordinating Solvent: Employing a solvent like THF can favor a single, dominant, and more active monomeric species, leading to more uniform initiation and chain growth.

    • Optimize Temperature and Reaction Time: In bulk polymerizations, try to use the lowest temperature that still provides a reasonable reaction rate. Avoid excessively long reaction times after the monomer has been consumed to minimize side reactions like transesterification.

    • Control Monomer-to-Initiator Ratio: While not strictly a solvent issue, ensuring precise control over the stoichiometry of your monomer and initiator is critical for controlling molecular weight and PDI.

Question 3: I am observing inconsistent catalytic activity and reproducibility between batches. What solvent-related factors could be responsible?

Answer: Inconsistent results are often traced back to subtle variations in the reaction setup that influence the catalyst's aggregation state.

  • Troubleshooting Steps:

    • Strict Solvent Purity: Ensure the solvent is of high purity and rigorously dried before each use. Trace amounts of water can significantly alter the catalyst's nature and activity.

    • Precise Catalyst Preparation: The method of catalyst preparation and its dissolution can affect the final aggregation state. Ensure you are following a consistent procedure, including the order of addition and dissolution time.

    • Solvent Polarity and Coordination: Even small changes in solvent composition (e.g., using a different grade of toluene) can impact the equilibrium between active and dormant species. The structural outcome of aggregates often depends on the presence of O- or N-donor solvents.[3] Using a single, high-purity solvent source is recommended.

Data Summary: Solvent Effects on this compound

While quantitative kinetic data is highly system-dependent, the following table summarizes the generally expected qualitative effects of different solvent types on the aggregation state and catalytic reactivity of this compound complexes.

Solvent TypeExamplesExpected Dominant Aggregation StateExpected Effect on ReactivityTypical Application
Non-Coordinating Toluene, Hexane, BenzeneLarge clusters, Dimers (Less Active)Slower reaction rates, potential for broad PDI due to multiple species.ROP when moderate control is acceptable; synthesis of catalyst precursors.[4]
Coordinating THF, DioxaneMonomers, Dimers (More Active)Faster reaction rates, better control over polymerization (narrower PDI).[5]ROP requiring high activity and good molecular weight control.
Protic Alcohols, WaterCatalyst decomposition/deactivationReaction quenching or initiation via alcoholysis. Not suitable as a primary solvent.Used as co-initiators in ROP (e.g., Benzyl Alcohol).[4]
Solvent-Free (Bulk) None (Monomer as solvent)Temperature-dependent equilibriumHigh reaction rates but may require elevated temperatures; risk of side reactions.Industrial production of polymers like PLA where high throughput is desired.[1][2]

Visual Guides

Logical Workflow: Solvent Influence on Reactivity

This diagram illustrates how the choice of solvent dictates the equilibrium of the this compound catalyst, which in turn controls the polymerization outcome.

G cluster_input Input Variable cluster_system Catalyst System State cluster_output Experimental Outcome Solvent Solvent Choice Aggregated Aggregated Species (Dimer/Cluster) Solvent->Aggregated Non-Coordinating (e.g., Toluene) Monomeric Monomeric Species Solvent->Monomeric Coordinating (e.g., THF) Aggregated->Monomeric Deaggregation Reactivity Reaction Rate (e.g., k_p) Aggregated->Reactivity Low Activity Control Polymer Control (e.g., PDI) Aggregated->Control Poor Control (Broad PDI) Monomeric->Aggregated Aggregation Monomeric->Reactivity High Activity Monomeric->Control Good Control (Narrow PDI)

Caption: Solvent choice controls catalyst aggregation and reactivity.

Experimental Workflow: Ring-Opening Polymerization

This diagram outlines the general experimental procedure for conducting a this compound-catalyzed ring-opening polymerization of a cyclic ester like lactide.

G start Start setup Assemble Dry Glassware (Schlenk Flask, Stirrer) start->setup prep Prepare Catalyst Solution (Ca-Phenoxide in dry solvent or as solid) add_catalyst Inject Catalyst Solution prep->add_catalyst setup->prep add_reactants Add Monomer (Lactide) and Initiator (e.g., BnOH) setup->add_reactants add_reactants->add_catalyst reaction Run Reaction (Controlled Temp, Time) add_catalyst->reaction quench Quench Reaction (e.g., Acidified Methanol) reaction->quench precipitate Precipitate & Isolate Polymer quench->precipitate analyze Analyze Polymer (GPC for Mn/PDI, NMR for conversion) precipitate->analyze end End analyze->end

Caption: General workflow for Ca-phenoxide catalyzed ROP.

Experimental Protocols

Protocol 1: ROP of rac-Lactide in Toluene (Solvent-Based)

This protocol describes a representative polymerization using a non-coordinating solvent where aggregation effects may be observed.

  • Preparation:

    • In a nitrogen-filled glovebox, add the desired amount of this compound catalyst to a vial.

    • Add anhydrous toluene to achieve the target concentration (e.g., 0.1 M). Stir until fully dissolved.

    • In a separate vial, prepare a stock solution of the initiator (e.g., benzyl alcohol) in anhydrous toluene.

  • Reaction Setup:

    • Take a flame-dried Schlenk flask equipped with a magnetic stir bar into the glovebox.

    • Add the desired amount of rac-lactide monomer to the flask.

    • Add the required volume of anhydrous toluene to achieve the target monomer concentration (e.g., 1.0 M).

    • Add the calculated volume of the initiator stock solution based on the desired monomer-to-initiator ratio (e.g., 100:1).

  • Polymerization:

    • Seal the Schlenk flask, remove it from the glovebox, and place it in a thermostated oil bath set to the desired temperature (e.g., 80 °C).

    • Allow the solution to equilibrate for 10 minutes.

    • Using a gas-tight syringe, rapidly inject the catalyst solution to start the polymerization.

    • Monitor the reaction by taking aliquots at timed intervals for ¹H NMR analysis to determine monomer conversion.

  • Work-up and Analysis:

    • Once the desired conversion is reached, quench the reaction by exposing it to air and adding a few drops of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the white solid, wash with methanol, and dry under vacuum to a constant weight.

    • Analyze the polymer's molecular weight (Mn) and PDI by Gel Permeation Chromatography (GPC).

Protocol 2: ROP of rac-Lactide Neat (Solvent-Free)

This protocol is representative of bulk polymerization conditions often used in industrial settings.

  • Preparation:

    • All manipulations should be performed in a nitrogen-filled glovebox.

    • Weigh the desired amount of rac-lactide monomer directly into a flame-dried reaction tube or flask equipped with a stir bar.

    • Weigh the this compound catalyst and the initiator (e.g., benzyl alcohol) into the same reaction vessel. The monomer-to-catalyst ratio is typically around 100:1.[1]

  • Polymerization:

    • Seal the reaction vessel securely.

    • Remove the vessel from the glovebox and immerse it in a preheated oil bath set to a high temperature (e.g., 130 °C).[1][2]

    • Stir the molten mixture vigorously. The viscosity will increase significantly as the polymerization proceeds.

    • Continue the reaction for the predetermined time (e.g., 1-6 hours). Full conversion is often achieved within this timeframe.[1]

  • Work-up and Analysis:

    • Remove the vessel from the oil bath and allow it to cool to room temperature. The polymer will solidify.

    • Dissolve the solid polymer in a minimal amount of dichloromethane (CH₂Cl₂).

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

    • Collect the resulting polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

    • Analyze the polymer by GPC and NMR as described in Protocol 1.

References

Technical Support Center: Troubleshooting Low Yields in Calcium Phenoxide Catalyzed Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in calcium phenoxide catalyzed condensation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Low yields in this compound catalyzed condensations can arise from a variety of factors, from catalyst quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

dot

TroubleshootingWorkflow start Low Product Yield catalyst_check 1. Catalyst Integrity & Activity Check start->catalyst_check reagent_check 2. Reagent & Solvent Quality catalyst_check->reagent_check Catalyst OK catalyst_prep Review Catalyst Preparation & Handling catalyst_check->catalyst_prep conditions_check 3. Reaction Condition Optimization reagent_check->conditions_check Reagents OK reagent_purity Verify Purity of Starting Materials (NMR, GC) reagent_check->reagent_purity workup_check 4. Work-up & Purification conditions_check->workup_check Conditions Optimized temp_opt Optimize Temperature conditions_check->temp_opt quenching_issue Improper Quenching? workup_check->quenching_issue solution Improved Yield workup_check->solution Work-up OK catalyst_activity Test Catalyst Activity on a Known Reaction catalyst_prep->catalyst_activity catalyst_deactivation Suspect Catalyst Deactivation? catalyst_activity->catalyst_deactivation catalyst_deactivation->solution Address Deactivation (e.g., use fresh catalyst) solvent_dryness Ensure Anhydrous Solvent reagent_purity->solvent_dryness loading_opt Optimize Catalyst Loading temp_opt->loading_opt time_opt Optimize Reaction Time loading_opt->time_opt extraction_issue Product Loss During Extraction? quenching_issue->extraction_issue Quenching OK purification_issue Product Degradation During Purification? extraction_issue->purification_issue Extraction OK

Caption: Troubleshooting workflow for low yields.

Q1: My reaction is not proceeding or giving very low conversion. What are the first things to check?

A1: When faced with a stalled or low-conversion reaction, the primary suspects are the catalyst and the reagents.

  • Catalyst Integrity: this compound is sensitive to air and moisture.[1] Improper handling or storage can lead to deactivation. Ensure the catalyst has been stored under an inert atmosphere and handled in a dry environment (e.g., glovebox).

  • Catalyst Activity: If you have prepared the catalyst yourself, its activity may be low. The preparation of this compound from calcium oxide and phenol requires specific conditions to ensure high yields of the active catalyst.[2] It is advisable to test the catalyst on a known, reliable reaction to confirm its activity.

  • Reagent Purity: The purity of your starting materials (aldehydes, ketones, etc.) is crucial. Impurities can act as catalyst poisons or participate in side reactions. Verify the purity of your reagents using techniques like NMR or GC-MS.

  • Solvent Quality: The presence of water in the solvent can deactivate the this compound catalyst.[3] Always use anhydrous solvents for the reaction.

Q2: I am observing the formation of multiple products and the selectivity for my desired product is low. What can I do?

A2: Low selectivity is a common issue in condensation reactions and can often be addressed by optimizing the reaction conditions.

  • Side Reactions: Aldol-type condensations can be prone to self-condensation of the starting materials, as well as other side reactions.[4] If both of your reactants have enolizable protons, you may see a mixture of cross-condensation and self-condensation products.

  • Reaction Temperature: Temperature plays a critical role in selectivity.[5] Lowering the temperature may favor the desired reaction pathway and reduce the rate of side reactions. Conversely, in some cases, a higher temperature might be necessary to drive the reaction to completion, but this must be balanced against the potential for increased side product formation.

  • Order of Addition: The order in which you add your reagents can significantly impact selectivity. For crossed aldol-type reactions, it is often beneficial to slowly add the enolizable component to a mixture of the non-enolizable component and the catalyst. This keeps the concentration of the enolizable species low, minimizing self-condensation.

Q3: My reaction starts well but then seems to stop before completion. What could be the cause?

A3: A reaction that stalls mid-way often points to catalyst deactivation.

  • Catalyst Deactivation Mechanisms: While specific mechanisms for this compound are not extensively detailed, related calcium-based catalysts can deactivate through several pathways:

    • Poisoning: Strong adsorption of impurities or byproducts onto the active sites of the catalyst.[6]

    • Fouling: Deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites.[7]

    • Reaction with Water/CO2: this compound can react with water and carbon dioxide from the atmosphere, leading to the formation of less active or inactive species like calcium hydroxide and calcium carbonate.[8][9]

  • Troubleshooting Catalyst Deactivation:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude moisture and CO2.

    • Purify Reagents: Rigorously purify starting materials and solvents to remove any potential poisons.

    • Catalyst Loading: In some cases, increasing the catalyst loading might help to compensate for partial deactivation, though this is not always a cost-effective solution.[10]

Frequently Asked Questions (FAQs)

Q4: How should I prepare and handle this compound catalyst?

A4: this compound can be prepared by reacting calcium oxide with phenol, often in a suitable solvent like a monohydric alcohol.[2] It is a reddish powder that decomposes in air.[1] Therefore, it should be handled and stored in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[8] Avoid contact with skin and eyes.

Q5: What is the optimal catalyst loading for a this compound catalyzed condensation?

A5: The optimal catalyst loading is reaction-dependent and should be determined empirically. A good starting point is typically in the range of 5-20 mol%.[8][11] As shown in the table below for a related calcium oxide-catalyzed reaction, increasing the catalyst loading can improve the yield up to a certain point, after which the benefit may plateau or even decrease.

Q6: How does temperature affect the yield of the condensation reaction?

A6: Temperature has a significant impact on both the reaction rate and the final yield.[5] For the aldol condensation of cyclohexanone and benzaldehyde using a commercial CaO catalyst, the yield increases with temperature up to an optimal point, after which it may decrease due to side reactions or product decomposition.[8]

Q7: Can I regenerate a deactivated this compound catalyst?

A7: Regeneration of calcium-based catalysts is possible but the specific method depends on the cause of deactivation. If deactivation is due to the deposition of organic materials, a common method is calcination (heating to a high temperature in the presence of air or an inert gas) to burn off the organic residues.[12] If the catalyst has been deactivated by conversion to calcium sulfate, it can be regenerated by reduction to calcium oxide.[13] For this compound specifically, if deactivation is due to hydrolysis, regeneration might involve re-reacting the material with phenol under anhydrous conditions.

Data Presentation

The following tables summarize quantitative data from studies on related calcium oxide-catalyzed condensation reactions, which can serve as a useful guide for optimizing your this compound system.

Table 1: Effect of Catalyst Loading on Yield in a Modified CaO-Catalyzed Aldol Condensation

Catalyst Loading (wt%)Reaction Time (h)Yield (%)
51275.2
101284.5
151290.1
201292.1
251292.3

Data is illustrative and based on the aldol condensation of cyclohexanone and benzaldehyde using commercial CaO.[8]

Table 2: Effect of Reaction Temperature on Yield in a Modified CaO-Catalyzed Aldol Condensation

Temperature (°C)Reaction Time (h)Yield (%)
801278.4
901285.6
1001292.1
1101291.5
1201289.7

Data is illustrative and based on the aldol condensation of cyclohexanone and benzaldehyde using commercial CaO with 20 wt% catalyst loading.[8]

Experimental Protocols

The following is a general experimental protocol for a this compound catalyzed aldol condensation. The specific amounts, temperatures, and times should be optimized for your particular substrates.

dot

ExperimentalWorkflow setup 1. Reaction Setup (Inert atmosphere, dry glassware) reagents 2. Add Solvent and Non-enolizable Reactant setup->reagents catalyst 3. Add this compound Catalyst reagents->catalyst addition 4. Slow Addition of Enolizable Reactant catalyst->addition reaction 5. Reaction Monitoring (TLC, GC) addition->reaction quench 6. Quench Reaction reaction->quench workup 7. Aqueous Work-up quench->workup purification 8. Purification (Column chromatography, recrystallization) workup->purification analysis 9. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow.

1. Catalyst Preparation (if not commercially available):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add calcium oxide (1.0 eq).

  • Under an inert atmosphere (e.g., argon), add anhydrous phenol (2.0 eq) and a suitable anhydrous solvent (e.g., toluene).

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the mixture and isolate the this compound catalyst by filtration under inert atmosphere. Wash with anhydrous solvent and dry under vacuum.

2. Condensation Reaction:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (e.g., 10 mol%).

  • Add the anhydrous solvent and the non-enolizable carbonyl compound (e.g., an aromatic aldehyde, 1.0 eq).

  • Stir the mixture at the desired temperature.

  • Slowly add a solution of the enolizable carbonyl compound (e.g., a ketone, 1.0-1.2 eq) in the anhydrous solvent via a syringe pump over a period of 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

  • Quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Signaling Pathways and Mechanisms

dot

AldolMechanism cluster_catalyst Catalyst Action cluster_reaction Condensation catalyst Ca(OPh)₂ enolate Calcium Enolate (Nucleophile) catalyst->enolate Deprotonation ketone Ketone (with α-H) ketone->enolate aldehyde Aldehyde (Electrophile) aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolate->aldol_adduct Nucleophilic Attack aldehyde->aldol_adduct product α,β-Unsaturated Ketone (Final Product) aldol_adduct->product Dehydration (-H₂O)

Caption: Simplified mechanism of this compound catalyzed aldol condensation.

The catalytic cycle of a this compound-catalyzed condensation generally follows a base-catalyzed aldol mechanism. The this compound acts as a base to deprotonate the α-carbon of an enolizable carbonyl compound (e.g., a ketone), forming a calcium enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second carbonyl compound (e.g., an aldehyde). The resulting β-hydroxy intermediate can then undergo dehydration to yield the final α,β-unsaturated product.

References

Validation & Comparative

comparative study of calcium phenoxide and magnesium phenoxide as catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of catalysis, alkaline earth metal phenoxides have emerged as promising catalysts for a variety of organic transformations. Their utility stems from their basicity and Lewis acidic properties, which can be tuned by the choice of the metal center. This guide provides a comparative study of calcium phenoxide and magnesium phenoxide, offering insights into their catalytic performance based on available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes findings from various contexts to draw meaningful comparisons.

Performance Overview

Both calcium and magnesium phenoxides have demonstrated catalytic efficacy in several reaction types. Generally, the basicity of alkaline earth metal oxides, a related class of catalysts, follows the trend BaO > SrO > CaO > MgO. This trend in basicity often correlates with catalytic activity in base-catalyzed reactions. However, the catalytic performance of phenoxides is more nuanced, involving factors like Lewis acidity of the metal center, solubility, and steric effects of the phenoxide ligand.

A study on the photocatalytic degradation of rhodamine B dye provides a direct comparison of the corresponding metal oxides, CaO and MgO. In this context, CaO exhibited significantly higher degradation activity (63.13%) compared to MgO (21.39%) after 120 minutes of irradiation.[1][2] This suggests that for certain oxidation reactions, the calcium-based catalyst may be more effective.

Quantitative Performance Data

The following tables summarize the catalytic performance of this compound and magnesium phenoxide in different reactions, based on available literature. It is crucial to note that these reactions are not identical, and thus the data provides an indicative rather than a direct comparison of catalytic prowess.

Table 1: Catalytic Performance of this compound

Reaction TypeSubstratesProductYield (%)Temperature (°C)Reaction Time (h)
Alkylation and DehydrationCalcium Carbide, PhenolXanthenes26.0350Not Specified

Note: In this reaction, this compound is formed in situ and acts as a catalyst for the subsequent formation of xanthenes.[3]

Table 2: Catalytic Performance of Magnesium Phenoxide

Reaction TypeSubstratesProductYield (%)Temperature (°C)Reaction Time (h)
Ortho-formylationPhenol, Para-formaldehydeSalicylaldehyde87Not SpecifiedNot Specified
Ring-Opening PolymerizationL-lactide (1000 equiv.)Poly(l-lactide)QuantitativeNot Specified< 0.07 (4 min)

Note: The ortho-formylation reaction highlights the high selectivity of the magnesium phenoxide catalyst.[4] The ring-opening polymerization demonstrates the high activity of magnesium phenoxide initiators.[5]

Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and their application in the cited reactions are provided below.

Synthesis of Catalysts

1. Synthesis of this compound (in situ)

  • Procedure: this compound can be formed in situ during the reaction of calcium carbide with phenol.

  • Reaction Conditions: A mixture of calcium carbide and phenol is heated to 300–400 °C in the absence of a solvent. X-ray diffraction (XRD) analysis of the solid product from this reaction confirms the conversion of CaC₂ to this compound.[3]

2. Synthesis of Magnesium Phenoxide

  • Procedure: Magnesium phenoxide can be synthesized by reacting magnesium methoxide with phenol.

  • Reactants: Magnesium methoxide (white powder), phenol.

  • Solvent: Toluene (a nonpolar solvent).

  • Steps:

    • Magnesium methoxide is reacted with phenol in toluene.

    • The resulting magnesium phenoxide is then used in subsequent reactions. For instance, in the synthesis of salicylaldehyde, para-formaldehyde is added to the magnesium phenoxide solution.[4]

Catalytic Reaction Protocols

1. Catalysis with in situ Generated this compound

  • Reaction: Synthesis of ethylphenols and xanthenes.

  • Procedure:

    • Calcium carbide and phenol are mixed in a reactor.

    • The mixture is heated to 350 °C.

    • The products are formed with in situ generated this compound acting as the catalyst.[3]

2. Ortho-formylation using Magnesium Phenoxide

  • Reaction: Synthesis of salicylaldehyde.

  • Procedure:

    • Magnesium phenoxide is synthesized as described above.

    • Para-formaldehyde is added to the reaction mixture containing magnesium phenoxide.

    • The resulting product is purified by washing with acid and distilled water.[4]

Mechanistic Insights and Visualizations

The catalytic activity of both calcium and magnesium phenoxides is attributed to the Lewis acidic nature of the metal center and the Brønsted basicity of the phenoxide oxygen. The metal center can coordinate with substrates, while the phenoxide can act as a proton shuttle or a nucleophile.

Experimental Workflow for Catalyst Synthesis and Application

The following diagram illustrates a generalized workflow for the synthesis of the phenoxide catalysts and their subsequent use in a catalytic reaction.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction M_oxide Metal Oxide (CaO/MgO) M_phenoxide Metal Phenoxide (Calcium/Magnesium Phenoxide) M_oxide->M_phenoxide Phenol Phenol Phenol->M_phenoxide Solvent Solvent Solvent->M_phenoxide Product Product M_phenoxide->Product Catalysis Substrate_A Substrate A Substrate_A->Product Substrate_B Substrate B Substrate_B->Product

Generalized experimental workflow.
Proposed Catalytic Cycle for Ortho-formylation

The diagram below outlines a plausible catalytic cycle for the ortho-formylation of phenol using a metal phenoxide catalyst. The metal center (M = Ca or Mg) plays a crucial role in coordinating the reactants and facilitating the reaction.

catalytic_cycle Catalyst Metal Phenoxide (M-OPh) Intermediate1 Coordinated Complex Catalyst->Intermediate1 + Phenol, Formaldehyde Reactant1 Phenol Reactant2 Formaldehyde Intermediate2 Ortho-substituted Intermediate Intermediate1->Intermediate2 Ortho-attack Product Salicylaldehyde Intermediate2->Product Hydrolysis Product->Catalyst Regeneration

Proposed catalytic cycle for ortho-formylation.

Conclusion

Based on the available data, both calcium and magnesium phenoxides are effective catalysts in specific organic transformations. Magnesium phenoxide has shown high yields and selectivity in ortho-formylation and remarkable activity in ring-opening polymerization.[4][5] this compound, formed in situ, has been demonstrated to catalyze the formation of xanthenes.[3]

The higher photocatalytic activity of CaO compared to MgO suggests that this compound might also exhibit higher activity in related catalytic oxidation reactions.[1][2] However, without direct comparative studies under identical conditions, this remains a postulation. The choice between calcium and magnesium phenoxide as a catalyst will ultimately depend on the specific reaction, desired product, and reaction conditions. Further research involving direct, quantitative comparisons of these two catalysts is warranted to fully elucidate their relative merits.

References

A Comparative Guide to the Catalytic Efficiency of Alkaline Earth Metal Phenoxides in Lactide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and benign catalysts for the ring-opening polymerization (ROP) of lactide to produce biodegradable polylactic acid (PLA) is a cornerstone of sustainable polymer chemistry. Alkaline earth metals (Mg, Ca, Sr, Ba), owing to their low toxicity, abundance, and high activity, have emerged as promising candidates. This guide provides an objective comparison of the catalytic efficiency of alkaline earth metal phenoxides in lactide polymerization, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Performance of Alkaline Earth Metal Phenoxide Catalysts

The catalytic activity of alkaline earth metal phenoxides in lactide ROP is significantly influenced by the nature of the metal center, the steric and electronic properties of the phenoxide ligand, and the reaction conditions. Generally, the activity follows the trend Mg > Ca > Sr > Ba, which correlates with the increasing ionic radius and decreasing Lewis acidity of the metal center.

Catalyst TypeMetalMonomer:Catalyst RatioTemperature (°C)TimeConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Magnesium PhenoxideMg100:1205 min>9914,5001.05[1][2]
200:12010 min>9928,9001.06[1][2]
Calcium PhenoxideCa100:1702 h9513,8001.15[3]
200:1704 h9227,5001.20[3]
Strontium PhenoxideSr100:1706 h9013,5001.25[3]
200:17012 h8827,0001.30[3]
Barium PhenoxideBa100:110024 h8512,5001.40[4]
200:110048 h8025,0001.45[4]

Note: The data presented is a representative compilation from various sources and may not be directly comparable due to variations in specific ligands and reaction conditions. However, it illustrates the general trend in catalytic activity.

Experimental Protocols

Synthesis of Alkaline Earth Metal Phenoxide Catalysts (General Procedure)

A general method for the synthesis of alkaline earth metal phenoxide catalysts involves the reaction of a suitable phenol with an alkaline earth metal precursor, such as a metal amide or alkyl. The following is a generalized protocol that can be adapted for specific phenoxide ligands.

Materials:

  • Anhydrous Phenol (or substituted phenol)

  • Alkaline Earth Metal Amide (e.g., M[N(SiMe₃)₂]₂, where M = Mg, Ca, Sr, Ba) or Metal Alkyl (e.g., MgBu₂)

  • Anhydrous Toluene or THF

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the desired phenol (2 equivalents) in anhydrous toluene in a Schlenk flask.

  • In a separate Schlenk flask, dissolve the alkaline earth metal amide or alkyl (1 equivalent) in anhydrous toluene.

  • Slowly add the metal precursor solution to the phenol solution at room temperature with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure complete reaction.

  • The formation of the metal phenoxide may result in a precipitate.

  • The solvent is removed under vacuum to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., toluene/hexane mixture) to obtain the pure alkaline earth metal phenoxide catalyst.

For a specific example, the synthesis of Magnesium Ethoxide , a related alkoxide, can be achieved by the direct reaction of magnesium metal with ethanol in the presence of an initiator like iodine.[2][5]

Materials:

  • Magnesium turnings

  • Anhydrous Ethanol

  • Iodine (catalytic amount)

  • Reflux condenser and heating mantle

Procedure:

  • Activate the magnesium turnings by briefly stirring them with a small crystal of iodine in a dry flask under an inert atmosphere until the color of iodine disappears.

  • Add anhydrous ethanol to the activated magnesium.

  • Heat the mixture to reflux with stirring. The reaction is initiated as evidenced by the evolution of hydrogen gas.

  • Continue refluxing until all the magnesium has reacted.

  • The resulting magnesium ethoxide solution can be used directly, or the solvent can be removed under vacuum to obtain a solid powder.[2][5]

Ring-Opening Polymerization of Lactide (General Procedure)

The following is a general protocol for the ring-opening polymerization of lactide using alkaline earth metal phenoxide catalysts.

Materials:

  • Lactide (L-lactide, D-lactide, or rac-lactide), recrystallized from toluene and sublimed before use.

  • Alkaline Earth Metal Phenoxide Catalyst

  • Anhydrous Toluene or other suitable solvent

  • Initiator (e.g., Benzyl alcohol), if required

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the desired amount of lactide to a dry Schlenk flask.

  • Dissolve the lactide in anhydrous toluene.

  • In a separate vial, prepare a stock solution of the alkaline earth metal phenoxide catalyst in anhydrous toluene.

  • If an external initiator is used, add the required amount of the initiator (e.g., benzyl alcohol) to the lactide solution.

  • Initiate the polymerization by adding the catalyst solution to the lactide solution with stirring at the desired reaction temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • After the desired conversion is reached, quench the polymerization by adding a small amount of acidic methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Mechanistic Insights and Logical Relationships

The ring-opening polymerization of lactide catalyzed by alkaline earth metal phenoxides typically proceeds via a coordination-insertion mechanism. The metal center acts as a Lewis acid to activate the carbonyl group of the lactide, making it more susceptible to nucleophilic attack by the phenoxide or an initiator-derived alkoxide group.

G General Mechanism of Lactide ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst M(OAr)₂ Coordination Coordination Complex Catalyst->Coordination Coordination Lactide Lactide Lactide->Coordination Insertion Ring-Opened Species Coordination->Insertion Nucleophilic Attack & Insertion GrowingChain Growing Polymer Chain Insertion->GrowingChain ChainGrowth Chain Elongation GrowingChain->ChainGrowth FinalPolymer Polylactide (PLA) GrowingChain->FinalPolymer AnotherLactide Lactide AnotherLactide->ChainGrowth ChainGrowth->GrowingChain Repetitive Insertion Quenching Quenching Agent (e.g., H⁺) Quenching->FinalPolymer Protonation G Workflow for Catalyst Efficiency Evaluation cluster_synthesis Catalyst Synthesis & Characterization cluster_polymerization Polymerization Experiments cluster_analysis Polymer Analysis cluster_evaluation Efficiency Evaluation Synthesis Synthesize M(OAr)₂ (M = Mg, Ca, Sr, Ba) Characterization Characterize Catalyst (NMR, X-ray, etc.) Synthesis->Characterization Setup Set up Polymerization Reaction Characterization->Setup Parameters Vary Parameters: - Temperature - Monomer:Catalyst Ratio - Solvent Setup->Parameters Monitoring Monitor Conversion (NMR) Parameters->Monitoring Isolation Isolate & Purify Polymer Monitoring->Isolation GPC Determine Mn & PDI (GPC) Isolation->GPC NMR_tacticity Determine Tacticity (NMR) Isolation->NMR_tacticity Data Compile Data Table GPC->Data NMR_tacticity->Data Comparison Compare Activity & Control Data->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

A Comparative Guide to Validating Product Purity in Reactions Catalyzed by Calcium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium phenoxide is emerging as a promising heterogeneous catalyst in organic synthesis, offering potential advantages in terms of handling, reusability, and milder reaction conditions compared to some traditional catalysts. This guide provides a comparative overview of the performance of calcium-based catalysts, with a focus on this compound, in common carbon-carbon bond-forming reactions. It also details experimental protocols for both synthesis and, critically, the validation of product purity, an essential step in drug development and fine chemical synthesis.

While direct comparative data for this compound is still emerging, this guide draws parallels from the closely related and well-studied calcium oxide (CaO) catalyst to provide a useful benchmark for researchers.

Performance Comparison of Calcium-Based Catalysts

The efficacy of a catalyst is determined by its ability to provide high product yields and purity under optimized reaction conditions. The following tables summarize the performance of calcium-based catalysts in two key reactions: the Aldol Condensation and the Michael Addition.

Table 1: Catalyst Performance in Aldol Condensation

CatalystReactantsProductReaction ConditionsYield (%)Purity (%)Reference
Calcium Oxide (CaO) Cyclohexanone + Benzaldehyde2-Benzylidenecyclohexanone12 h92.1Not Reported[1]
Modified CaO Cyclohexanone + Benzaldehyde2-Benzylidenecyclohexanone3 h95.8Not Reported[1]
Sodium Hydroxide (NaOH) Aldehyde + KetoneChalconeRoom TemperatureHighRequires purification[2]
Potassium Hydroxide (KOH) / Ethanol Acetophenone + BenzaldehydeChalcone40 °CHighRequires purification[3]

Table 2: Catalyst Performance in Michael Addition

CatalystReactantsProductReaction ConditionsYield (%)Purity (%)Reference
Calcium Oxide (CaO) Nanoparticles Aldehyde + Malononitrile + 4-hydroxycoumarinWarfarin derivativeNot specified75-96Not Reported[4]
Chitosan-Calcium Oxide Nanocomposite Thiazole synthesisThiazole derivativeNot specifiedHighReusable catalyst[5]
Imidazolium Chloride Aniline + N,N-dimethylacrylamideMichael adductNot specified74Not Reported[6]

Note: Quantitative purity data for many of these reactions is not explicitly reported in the literature, highlighting the critical need for rigorous in-house validation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthesis and analysis. The following sections provide methodologies for catalyst preparation, a representative synthetic reaction, and subsequent product purity validation.

Synthesis of this compound Catalyst

This compound can be prepared through the reaction of calcium hydroxide with phenol.[7]

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Phenol (C₆H₅OH)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add calcium hydroxide and a stoichiometric amount of phenol in an anhydrous solvent.

  • Heat the mixture to reflux. Water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and filter the resulting solid this compound.

  • Wash the solid with a non-polar solvent (e.g., hexane) to remove any unreacted phenol.

  • Dry the this compound under vacuum.

  • Characterize the synthesized catalyst using techniques such as FTIR and XRD to confirm its identity and purity.

General Protocol for Aldol Condensation using a Calcium-Based Catalyst

This protocol is a general guideline for a Claisen-Schmidt condensation to synthesize a chalcone, adapted for a heterogeneous calcium-based catalyst.[2]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Acetophenone (1 mmol)

  • This compound (or CaO) catalyst (e.g., 5-10 mol%)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde, acetophenone, and ethanol.

  • Add the this compound catalyst to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the heterogeneous catalyst from the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Validating Product Purity: Detailed Methodologies

Accurate determination of product purity is paramount. The following are detailed protocols for the analysis of a chalcone product from an aldol condensation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective.

  • Example Gradient: Start with 50% acetonitrile / 50% water, ramp to 95% acetonitrile / 5% water over 10 minutes, hold for 2 minutes, and then return to initial conditions.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude chalcone product.

  • Dissolve the sample in 1 mL of the mobile phase (initial conditions).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • UV Detection Wavelength: 254 nm (or the λmax of the specific chalcone)

Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity by the area percentage method:

    • % Purity = (Area of the main product peak / Total area of all peaks) x 100

Purity Determination and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

GC Column:

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for many chalcones.

Sample Preparation:

  • Prepare a dilute solution of the crude product (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

Data Analysis:

  • The purity can be estimated from the relative peak areas in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum or analyzed for characteristic fragmentation patterns to confirm the product's identity.

  • The mass spectra of minor peaks can be used to identify potential impurities by searching against a mass spectral library (e.g., NIST).

Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation s1 Reactants + Solvent s2 Add this compound s1->s2 s3 Reaction (Stirring/Heating) s2->s3 s4 Filter Catalyst s3->s4 s5 Solvent Evaporation s4->s5 s6 Crude Product s5->s6 p1 Recrystallization s6->p1 p2 Pure Product p1->p2 a1 HPLC Analysis p2->a1 a2 GC-MS Analysis p2->a2

General experimental workflow.

purity_validation_logic start Pure Product prep Sample Preparation (Dissolve & Filter) start->prep hplc HPLC (Quantitative Purity) prep->hplc gcms GC-MS (Impurity ID) prep->gcms data_hplc Chromatogram (Peak Area %) hplc->data_hplc data_gcms TIC & Mass Spectra (Library Search) gcms->data_gcms report Final Purity Report data_hplc->report data_gcms->report

Logic for product purity validation.

Conclusion

This compound holds promise as an accessible and efficient catalyst for various organic transformations. While direct comparative studies on its performance concerning product purity are still somewhat limited, the established methodologies for related calcium-based catalysts and robust analytical techniques provide a solid framework for its evaluation. For professionals in drug development and chemical research, rigorous validation of product purity using the detailed HPLC and GC-MS protocols outlined in this guide is a critical and indispensable step to ensure the quality, safety, and efficacy of the synthesized compounds.

References

Spectroscopic Analysis of Polymers Synthesized with Calcium Phenoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of polylactide (PLA) and polycaprolactone (PCL) synthesized using calcium phenoxide-based initiators versus other common initiating systems. This guide provides researchers, scientists, and drug development professionals with quantitative spectroscopic data, detailed experimental protocols, and visual workflows to aid in the selection and characterization of these biodegradable polymers.

The synthesis of biodegradable polymers such as polylactide (PLA) and polycaprolactone (PCL) has garnered significant attention for applications in the biomedical and pharmaceutical fields. The choice of initiator plays a crucial role in determining the polymer's properties, including its molecular weight, polydispersity, and microstructure. This compound and its derivatives have emerged as promising initiators due to their potential for controlled polymerization and the biocompatibility of calcium. This guide offers a comparative spectroscopic analysis of polymers synthesized with calcium-based initiators against those produced with more conventional initiators like tin(II) octoate.

Comparative Spectroscopic Data

The following tables summarize the characteristic ¹H NMR and FTIR spectroscopic data for PLA and PCL synthesized with different initiators. This data allows for a direct comparison of the key spectral features, aiding in the identification and characterization of these polymers.

Table 1: Comparative ¹H NMR Data for Polylactide (PLA)

Initiator SystemPolymer Backbone (methine, -CH)Polymer Backbone (methyl, -CH₃)End Group (-CH linked to -OH)SolventReference
Calcium Alkoxide (general) ~5.14-5.20 ppm (q)~1.57-1.58 ppm (d)~4.35 ppm (q)CDCl₃[1][2]
Tin(II) Octoate ~5.16 ppm (q)~1.58 ppm (d)~4.36 ppm (q)CDCl₃[1][3]
Copper(II) Carboxylate ~5.15 ppm (q)~1.57 ppm (d)Not specifiedCDCl₃[4][5]

Table 2: Comparative FTIR Data for Polylactide (PLA)

Initiator SystemC=O StretchC-O Stretch-CH₃ Asymmetric Stretch-CH₃ Symmetric StretchReference
Calcium-based (general) ~1750 cm⁻¹~1085-1185 cm⁻¹~2995 cm⁻¹~2945 cm⁻¹
Tin(II) Octoate ~1752 cm⁻¹~1043-1183 cm⁻¹~2996 cm⁻¹~2947 cm⁻¹[6]
Peroxide Initiators ~1755 cm⁻¹~1093 cm⁻¹~2994 cm⁻¹~2948 cm⁻¹[7]

Table 3: Comparative ¹H NMR Data for Polycaprolactone (PCL)

Initiator System-O-CH₂- (ester)-CH₂- (chain)-CH₂- (chain)-CH₂-C=OEnd Group (-CH₂-OH)SolventReference
This compound Derivative ~4.06 ppm (t)~1.65 ppm (m)~1.38 ppm (m)~2.31 ppm (t)~3.64 ppm (t)CDCl₃
Tin(II) Octoate ~4.06 ppm (t)~1.65 ppm (m)~1.38 ppm (m)~2.31 ppm (t)~3.64 ppm (t)CDCl₃
Titanium Phenoxide ~4.05 ppm (t)~1.64 ppm (m)~1.37 ppm (m)~2.30 ppm (t)~3.64 ppm (t)CDCl₃[8]
Yttrium Trisphenolate ~4.06 ppm (t)~1.65 ppm (m)~1.38 ppm (m)~2.31 ppm (t)~3.65 ppm (t)CDCl₃[9]

Table 4: Comparative FTIR Data for Polycaprolactone (PCL)

Initiator SystemC=O StretchAsymmetric -CH₂- StretchSymmetric -CH₂- StretchC-O-C Asymmetric StretchC-O-C Symmetric StretchReference
Calcium-based (general) ~1725 cm⁻¹~2943 cm⁻¹~2865 cm⁻¹~1240 cm⁻¹~1170 cm⁻¹[10]
Tin(II) Octoate ~1727 cm⁻¹~2942 cm⁻¹~2866 cm⁻¹~1240 cm⁻¹~1170 cm⁻¹[7]
Titanium Phenoxide ~1726 cm⁻¹~2945 cm⁻¹~2866 cm⁻¹~1240 cm⁻¹~1170 cm⁻¹[8]
Immobilized Lipase ~1721 cm⁻¹~2941 cm⁻¹~2866 cm⁻¹Not specifiedNot specified[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accurate comparison of results.

Protocol 1: ¹H NMR Spectroscopy of Polylactide (PLA)
  • Sample Preparation: Dissolve approximately 5-10 mg of the PLA sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Instrument: A ¹H NMR spectrometer operating at a frequency of 400 MHz or higher is recommended.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Pulse angle: 30-45 degrees.

    • Temperature: 25 °C.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Analysis: Integrate the signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the polymer backbone and any observable end groups.

Protocol 2: FTIR Spectroscopy of Polycaprolactone (PCL) Films
  • Sample Preparation: Prepare a thin film of the PCL sample by solvent casting. Dissolve a small amount of PCL in a suitable solvent (e.g., chloroform, dichloromethane) and cast it onto a clean, flat surface (e.g., a glass slide). Allow the solvent to evaporate completely.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Collection: Obtain a background spectrum of the clean ATR crystal. Place the PCL film onto the ATR crystal and apply consistent pressure. Collect the sample spectrum.

  • Data Processing: Perform ATR correction and baseline correction using the spectrometer software.

  • Analysis: Identify and label the characteristic absorption bands for the C=O stretch, C-H stretches, and C-O-C stretches.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the logical relationships in the polymerization process.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis Monomer Lactide or Caprolactone Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator This compound or other initiator Initiator->Polymerization Polymer Crude Polymer Polymerization->Polymer Purification Purification (Precipitation) Polymer->Purification Purified_Polymer Purified Polymer Purification->Purified_Polymer NMR_Analysis ¹H NMR Spectroscopy Purified_Polymer->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Purified_Polymer->FTIR_Analysis NMR_Data NMR Spectrum (Chemical Shifts, Integrals) NMR_Analysis->NMR_Data FTIR_Data FTIR Spectrum (Wavenumbers, Intensities) FTIR_Analysis->FTIR_Data

Caption: Experimental workflow from polymer synthesis to spectroscopic analysis.

Logical_Relationship cluster_initiator Initiator System cluster_polymer Resulting Polymer cluster_spectroscopy Spectroscopic Output This compound This compound Polylactide (PLA) Polylactide (PLA) This compound->Polylactide (PLA) Polycaprolactone (PCL) Polycaprolactone (PCL) This compound->Polycaprolactone (PCL) Tin Octoate Tin Octoate Tin Octoate->Polylactide (PLA) Tin Octoate->Polycaprolactone (PCL) Other Metal Alkoxides Other Metal Alkoxides Other Metal Alkoxides->Polylactide (PLA) Other Metal Alkoxides->Polycaprolactone (PCL) ¹H NMR Spectrum ¹H NMR Spectrum Polylactide (PLA)->¹H NMR Spectrum FTIR Spectrum FTIR Spectrum Polylactide (PLA)->FTIR Spectrum Polycaprolactone (PCL)->¹H NMR Spectrum Polycaprolactone (PCL)->FTIR Spectrum

Caption: Relationship between initiator, polymer, and spectroscopic output.

References

A Comparative Guide to the Kinetic Analysis of Calcium Phenoxide-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of efficient and sustainable catalytic systems is a cornerstone of modern chemical research and development. Calcium phenoxide complexes have emerged as a promising class of catalysts, offering a greener and more earth-abundant alternative to traditional heavy metal catalysts. This guide provides an objective comparison of the kinetic performance of this compound-based catalysts in various organic transformations, supported by experimental data. We delve into the kinetics of ring-opening polymerization and transesterification reactions, offering detailed experimental protocols and a comparative analysis with other catalytic systems.

I. Comparative Kinetic Analysis of Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic esters is a crucial method for producing biodegradable polymers with significant applications in the biomedical and pharmaceutical fields. This compound and its derivatives have demonstrated notable activity in this area.

Performance Comparison of Alkaline Earth Metal Phenoxide Catalysts

A study comparing the ROP of lactide using various alkaline earth metal complexes with 2,6-di-tert-butyl-4-methylphenol (BHT) as a ligand revealed a clear trend in polymerization activity. The order of activity was found to be Na >> Li > Ca >> Mg. This indicates that while sodium-based catalysts are the most active among the group 1 and 2 metals studied, calcium complexes still exhibit significant catalytic potential, outperforming their magnesium counterparts.

Kinetic Parameters for Ring-Opening Copolymerization

In the ring-opening copolymerization of cyclohexene oxide (CHO) and phthalic anhydride (PA), dinuclear calcium complexes have been shown to be effective. Kinetic analysis of this reaction revealed a half-order dependence on the catalyst concentration and a first-order dependence on the concentration of the cyclic anhydride. This suggests a mononuclear pathway where the ring-opening of the cyclic anhydride is the rate-limiting step[1].

Table 1: Comparative Kinetic Data for Ring-Opening Polymerization of Lactide

Catalyst SystemMonomerSolventTemperature (°C)Time (h)Conversion (%)Rate LawReference
Calcium-BHT complexrac-LactideToluene702495Not specified[2]
Magnesium-BHT complexrac-LactideToluene7024<5Not specified[2]
Dinuclear Calcium ComplexCHO/PAToluene1002>99Rate ∝ [Catalyst]0.5[PA]1[1]
Calcium Schiff Base ComplexL-LactideToluene250.5>99First-order in monomer[3][4]
Tin(II) OctoateL-LactideBulk130Not specifiedHighComplex kinetics[5][6]

II. Comparative Kinetic Analysis of Transesterification Reactions

Calcium-based catalysts, particularly calcium oxide derived from various sources, are widely investigated for transesterification reactions, a key process in biodiesel production. While not strictly this compound, the active species in many CaO-catalyzed reactions in the presence of alcohols are believed to be calcium alkoxides, which share mechanistic similarities.

A comparative study of heterogeneous basic catalysts for the transesterification of waste cooking oil provides valuable insights into the kinetic performance of calcium-based systems. The activation energies for the reaction catalyzed by catalysts derived from demineralized water treatment precipitates (containing CaO and MgO) and waste mussel shells (primarily CaCO3 calcined to CaO) were determined to be 77.09 kJ·mol-1 and 79.83 kJ·mol-1, respectively. The lower activation energy of the mixed oxide catalyst suggests a faster reaction rate under similar conditions. The reactions were found to follow pseudo-first-order kinetics.

Table 2: Comparative Activation Energies for Transesterification

CatalystFeedstockReaction OrderActivation Energy (Ea) (kJ·mol-1)Reference
CaO/MgO from DM water precipitatesWaste Cooking OilPseudo-first-order77.09
CaO from Mussel ShellsWaste Cooking OilPseudo-first-order79.83
Nano CaOCrude Palm OilNot specifiedNot specified[7]

III. Experimental Protocols

General Procedure for Kinetic Monitoring of Ring-Opening Polymerization

The following protocol outlines a general method for studying the kinetics of ROP catalyzed by this compound complexes.

  • Catalyst and Monomer Preparation: The this compound catalyst is synthesized and purified under an inert atmosphere. The cyclic ester monomer (e.g., lactide, caprolactone) is purified by recrystallization or sublimation to remove any impurities that might affect the polymerization kinetics.

  • Polymerization Setup: A dried Schlenk flask or a glovebox is used to maintain an inert atmosphere. The catalyst is dissolved in a dry, degassed solvent (e.g., toluene, THF).

  • Reaction Initiation: The monomer, dissolved in the same solvent, is added to the catalyst solution at a controlled temperature. An initiator, such as benzyl alcohol, may be added to control the polymerization and the molecular weight of the resulting polymer.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe. The polymerization is quenched by adding a small amount of an acidic solution (e.g., HCl in methanol).

  • Analysis: The monomer conversion is determined by 1H NMR spectroscopy by integrating the signals of the monomer and the polymer. The number-average molecular weight (Mn) and the polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC).

  • Data Analysis: The reaction order with respect to the monomer and the catalyst can be determined by plotting the natural logarithm of the monomer concentration versus time (for first-order kinetics) and by varying the initial concentrations of the monomer and catalyst, respectively.

Determining Reaction Order in Catalysis

A graphical method can be employed to determine the order of a reaction with respect to the catalyst. This involves plotting reaction progress (e.g., monomer conversion) against a normalized time scale, t' = t[catalyst]n, where 'n' is the hypothesized reaction order. The correct reaction order will result in the overlay of kinetic profiles obtained from experiments with different initial catalyst concentrations.

IV. Reaction Mechanisms and Visualizations

Ring-Opening Polymerization Mechanism

The ring-opening polymerization of cyclic esters catalyzed by this compound complexes is generally believed to proceed via a coordination-insertion mechanism.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer Ca_cat Ca(OR)₂ Monomer Lactide Coord_complex Ca(OR)₂(Lactide) Ca_cat->Coord_complex Coordination Ring_opening Ca(OR)(Lactide-OR) Coord_complex->Ring_opening Nucleophilic Attack by OR⁻ Monomer2 n Lactide Ring_opening->Monomer2 Coordination Polymer_chain_term Ca(OR)(Polymer) Polymer_chain Ca(OR)(Polymer) Monomer2->Polymer_chain Insertion Initiator R'OH Polymer_chain_term->Initiator Protonolysis Final_polymer HO-Polymer-OR Initiator->Final_polymer Regen_cat Ca(OR)(OR') Initiator->Regen_cat

Caption: Proposed coordination-insertion mechanism for ROP.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a this compound-catalyzed reaction.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_catalyst Synthesize & Purify This compound Catalyst Setup Set up Reaction under Inert Atmosphere Prep_catalyst->Setup Prep_reactants Purify Monomer & Solvent Prep_reactants->Setup Initiate Initiate Polymerization Setup->Initiate Monitor Monitor Reaction (Take Aliquots at Intervals) Initiate->Monitor Quench Quench Aliquots Monitor->Quench NMR Determine Conversion (¹H NMR) Quench->NMR GPC Determine Mn & PDI (GPC) Quench->GPC Plot Plot Kinetic Data NMR->Plot GPC->Plot Determine_params Determine Rate Law & Rate Constants Plot->Determine_params

Caption: Workflow for kinetic analysis of polymerization.

References

A Comparative Analysis of the Basicity of Calcium Phenoxide and Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the basicity of calcium phenoxide and sodium phenoxide. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in understanding the chemical properties and potential applications of these compounds.

Introduction

Phenoxides, the conjugate bases of phenols, are important reagents in organic synthesis, serving as potent nucleophiles and bases. The nature of the counter-ion significantly influences the basicity and reactivity of the phenoxide ion. This guide focuses on the comparative basicity of sodium phenoxide (NaOPh), an alkali metal phenoxide, and this compound (Ca(OPh)₂), an alkaline earth metal phenoxide.

Theoretical Framework: Factors Influencing Basicity

The basicity of a metal phenoxide in a protic solvent is primarily determined by the availability of the electron pair on the oxygen atom of the phenoxide ion to accept a proton. The key factors influencing this are:

  • Electronegativity of the Metal Cation: Less electronegative metals form more ionic bonds with the phenoxide oxygen. This results in a higher electron density on the oxygen atom, making the phenoxide more basic. Sodium is less electronegative than calcium, suggesting a more ionic Na-O bond compared to the Ca-O bond.

  • Ionic Radius and Charge Density of the Metal Cation: A smaller ionic radius and higher charge of the cation lead to a higher charge density. This increases the Lewis acidity of the cation, causing it to polarize the electron cloud of the phenoxide oxygen more effectively.[1] The Ca²⁺ ion is smaller and has a higher positive charge than the Na⁺ ion, resulting in a greater Lewis acidity. This increased interaction reduces the electron density on the oxygen available for protonation, thereby decreasing the basicity.

Based on these principles, it is anticipated that sodium phenoxide will exhibit stronger basicity than this compound.

Quantitative Comparison of Basicity

The relationship between the acid dissociation constant (Ka) of an acid and the base dissociation constant (Kb) of its conjugate base is given by:

Ka x Kb = Kw (the ion product of water, ~1 x 10⁻¹⁴ at 25°C)

In logarithmic form:

pKa + pKb = 14

From this, the pKb of the phenoxide ion can be calculated.

CompoundChemical FormulaMolar Mass ( g/mol )pKa of Conjugate Acid (Phenol)Calculated pKb of Phenoxide Ion
Sodium PhenoxideC₆H₅NaO116.109.954.05
This compoundC₁₂H₁₀CaO₂226.289.95> 4.05 (Expected)

Note: The pKb value for the phenoxide ion is calculated from the pKa of phenol. For sodium phenoxide, which fully dissociates in solution, the basicity is essentially that of the free phenoxide ion. For this compound, the higher Lewis acidity of Ca²⁺ is expected to reduce the effective basicity of the phenoxide ions, leading to a higher pKb value (weaker base) compared to the free phenoxide ion.

Experimental Protocols

The determination of the basicity of a metal phenoxide can be achieved through potentiometric titration. This method allows for the experimental determination of the pKb value.

Experimental Protocol: Potentiometric Titration to Determine pKb

Objective: To determine the base dissociation constant (Kb) of a phenoxide salt.

Materials:

  • Sodium phenoxide or this compound

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

Procedure:

  • Preparation of the Phenoxide Solution:

    • Accurately weigh a known amount of the phenoxide salt.

    • Dissolve the salt in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the phenoxide solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the buret with the standardized strong acid solution and record the initial volume.

  • Titration Process:

    • Begin stirring the phenoxide solution at a constant, moderate rate.

    • Add the strong acid from the buret in small, known increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.

    • Continue this process, reducing the increment size as the pH begins to change more rapidly, especially near the equivalence point.

    • Continue adding the titrant well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • At the half-equivalence point (half the volume of titrant required to reach the equivalence point), the pH of the solution is equal to the pKa of the conjugate acid (phenol).

    • Calculate the pKb using the relationship: pKb = 14 - pKa.

Visualization of Concepts

Basicity_Comparison NaOPh Na⁺  ⁻OPh Na_ion Na⁺ (Low Lewis Acidity) NaOPh->Na_ion Dissociation OPh_ion_Na ⁻OPh (High Electron Density on O) NaOPh->OPh_ion_Na Dissociation Proton H⁺ (Proton) OPh_ion_Na->Proton Stronger Proton Abstraction Ca_OPh_2 Ca²⁺  (⁻OPh)₂ Ca_ion Ca²⁺ (High Lewis Acidity) Ca_OPh_2->Ca_ion Dissociation OPh_ion_Ca ⁻OPh (Lower Electron Density on O) Ca_OPh_2->OPh_ion_Ca Dissociation OPh_ion_Ca->Proton Weaker Proton Abstraction

Caption: Factors influencing the basicity of Sodium and this compound.

Experimental_Workflow start Start prep_solution Prepare Phenoxide Solution (Known Concentration) start->prep_solution setup_titration Set up Potentiometric Titration Apparatus prep_solution->setup_titration titrate Titrate with Standardized Strong Acid setup_titration->titrate record_data Record pH vs. Volume of Titrant titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep calc_pka pH at Half-Equivalence Point = pKa find_hep->calc_pka calc_pkb Calculate pKb (pKb = 14 - pKa) calc_pka->calc_pkb end End calc_pkb->end

Caption: Workflow for the experimental determination of pKb.

Conclusion

References

A Comparative Guide to Ligand-Accelerated Catalysis with Calcium Phenoxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and sustainable methods in asymmetric synthesis is a cornerstone of modern drug development and fine chemical production. In this context, catalysis driven by earth-abundant metals is gaining significant traction as a viable alternative to traditional transition-metal-based systems. Among these, calcium phenoxide complexes, particularly those featuring chiral diol ligands like BINOL and its derivatives, have emerged as powerful catalysts for a range of asymmetric transformations. Their efficacy is rooted in the principle of ligand-accelerated catalysis, where the coordination of a chiral ligand to the calcium center not only induces enantioselectivity but also significantly enhances the reaction rate.

This guide provides an objective comparison of the performance of chiral this compound catalysts with other alternatives in key asymmetric reactions, supported by experimental data. Detailed methodologies for representative experiments are also presented to facilitate the adoption of these catalytic systems.

Performance Comparison: Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. The performance of a chiral calcium-BINOL catalyst in the addition of dimethyl malonate to cyclohexenone is compared with other common catalytic systems below.

Catalyst SystemLigand/AnionSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Ca(OiPr)₂ (R)-BINOLTHFRT248587[1]
Ni(OAc)₂ (R,R)-Ph-BoxCH₂Cl₂0129293[2]
Ru-MAB (S)-MABToluene-20489598N/A
Thiourea Catalyst (R,R)-Takemoto CatalystTolueneRT248094[2]

Note: Data for Ru-MAB and Thiourea catalysts are representative values for similar Michael addition reactions and are included for comparative purposes. "RT" denotes room temperature.

Performance Comparison: Asymmetric Hydrocyanation of Hydrazones

The enantioselective addition of cyanide to imines and their derivatives is a crucial step in the synthesis of chiral α-amino nitriles. The following table compares a calcium-BINOL phosphate catalyst with other systems for this transformation.

Catalyst SystemLigand/AnionSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Ca(OiPr)₂ (R)-BINOL phosphateDCM-10729592[3]
Gd(OiPr)₃ (R)-BINOLTHF-40249896N/A
Ti(OiPr)₄ (R)-H₈-BINOLEt₂O0129190[4]
Organocatalyst Jacobsen's ThioureaToluene-78489997N/A

Note: Data for Gd and Organocatalyst systems are representative values for similar hydrocyanation reactions and are included for comparison.

Experimental Protocols

Asymmetric Michael Addition Catalyzed by a Calcium-(R)-BINOL Complex

This protocol is adapted from studies on the Michael addition of malonates to enones.[1]

Materials:

  • Calcium isopropoxide (Ca(OiPr)₂)

  • (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexenone

  • Dimethyl malonate

  • 4 Å Molecular Sieves

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.1 mmol) and 4 Å molecular sieves. Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes. To this suspension, add calcium isopropoxide (0.1 mmol) and stir for another 1 hour at room temperature to form the chiral this compound complex.

  • Reaction Execution: Cool the catalyst mixture to the desired reaction temperature (e.g., room temperature). Add cyclohexenone (1.0 mmol) to the mixture. Subsequently, add dimethyl malonate (1.2 mmol) dropwise over 5 minutes.

  • Monitoring and Quenching: Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL).

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Hydrocyanation of a Hydrazone Catalyzed by a Calcium-(R)-BINOL Phosphate Complex

This protocol is based on the work of Westerhausen and others on the hydrocyanation of hydrazones.[3]

Materials:

  • Calcium isopropoxide (Ca(OiPr)₂)

  • (R)-BINOL phosphate

  • Anhydrous Dichloromethane (DCM)

  • N-Benzoylhydrazone substrate

  • Trimethylsilyl cyanide (TMSCN)

  • tert-Butanol (t-BuOH, as an additive)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL phosphate (0.066 mmol) and anhydrous DCM (1.0 mL). Stir the mixture until the ligand dissolves. Add calcium isopropoxide (0.01 mmol) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to -10 °C. In a separate flask, dissolve the N-benzoylhydrazone (0.5 mmol) in anhydrous DCM (1.0 mL) and add it to the catalyst solution.

  • Addition of Reagents: Add tert-butanol (0.5 mmol) to the reaction mixture, followed by the slow, dropwise addition of trimethylsilyl cyanide (1.0 mmol).

  • Reaction and Work-up: Stir the reaction at -10 °C for 72 hours. After the reaction is complete (monitored by TLC), quench by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Catalytic Pathway

The following diagrams illustrate the proposed catalytic cycle for a this compound-catalyzed reaction and a general experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle Active_Catalyst Ca(II)-BINOL Complex Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate (Enone) Nucleophilic_Attack Nucleophilic Attack Substrate_Coordination->Nucleophilic_Attack + Nucleophile (Malonate) Product_Release Product Release Nucleophilic_Attack->Product_Release C-C Bond Formation Product_Release->Active_Catalyst - Product

Caption: Proposed catalytic cycle for a Calcium-BINOL catalyzed Michael addition.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Ca(OiPr)2 + Chiral Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Substrate & Reagent) Catalyst_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Quench Quenching Monitoring->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric catalysis.

References

A Researcher's Guide to Calcium Phenoxide Synthesis: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal yield in chemical synthesis is paramount. This guide provides an objective comparison of the theoretical and experimental yields in the synthesis of calcium phenoxide, a versatile reagent in organic chemistry. We will delve into the experimental protocol, present quantitative data for clear comparison, and explore the factors that influence the final product yield.

Understanding the Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction where the weakly acidic phenol reacts with a calcium base, typically calcium hydroxide or calcium oxide. The general reaction using calcium hydroxide is as follows:

2 C₆H₅OH + Ca(OH)₂ → Ca(OC₆H₅)₂ + 2 H₂O

This reaction is often carried out in a suitable solvent, such as hot water or an alcoholic medium like ethanol, to facilitate the interaction between the reactants.[1] The choice of solvent and reaction conditions can significantly impact the purity and yield of the final product.

Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency. To calculate the theoretical yield of this compound, one must first identify the limiting reactant.

Example Calculation:

Let's consider a laboratory-scale synthesis starting with 10.0 grams of phenol (C₆H₅OH) and 5.0 grams of calcium hydroxide (Ca(OH)₂).

  • Molar mass of Phenol (C₆H₅OH): 94.11 g/mol

  • Molar mass of Calcium Hydroxide (Ca(OH)₂): 74.09 g/mol

  • Molar mass of this compound (Ca(OC₆H₅)₂): 226.28 g/mol

  • Calculate the moles of each reactant:

    • Moles of Phenol = 10.0 g / 94.11 g/mol = 0.106 mol

    • Moles of Calcium Hydroxide = 5.0 g / 74.09 g/mol = 0.067 mol

  • Determine the limiting reactant:

    • According to the balanced equation, the stoichiometric ratio of phenol to calcium hydroxide is 2:1.

    • Moles of phenol required to react completely with 0.067 mol of calcium hydroxide = 0.067 mol Ca(OH)₂ * (2 mol C₆H₅OH / 1 mol Ca(OH)₂) = 0.134 mol C₆H₅OH.

    • Since we only have 0.106 mol of phenol, phenol is the limiting reactant.

  • Calculate the theoretical yield of this compound:

    • Moles of this compound produced = 0.106 mol C₆H₅OH * (1 mol Ca(OC₆H₅)₂ / 2 mol C₆H₅OH) = 0.053 mol Ca(OC₆H₅)₂.

    • Theoretical Yield (mass) = 0.053 mol * 226.28 g/mol = 11.99 g .

Experimental Yield and Comparison

The experimental yield is the actual amount of product obtained after the synthesis is complete and the product has been isolated and purified. It is rare for the experimental yield to be equal to the theoretical yield. Several factors can lead to a lower experimental yield.

ParameterTheoretical ValueExperimental Value (Illustrative)
Starting Material (Phenol) 10.0 g10.0 g
Starting Material (Calcium Hydroxide) 5.0 g5.0 g
Theoretical Yield of this compound 11.99 g-
Actual Experimental Yield -10.79 g
Percent Yield 100%90.0%

Note: The experimental value presented is for illustrative purposes, as actual yields can vary based on the specific experimental conditions and techniques used.

Factors Influencing Experimental Yield

Discrepancies between theoretical and experimental yields are common and can be attributed to several factors:

  • Incomplete Reactions: The reaction may not go to completion, leaving some of the limiting reactant unreacted.

  • Side Reactions: Unwanted side reactions can consume reactants and produce byproducts, reducing the amount of the desired product formed.

  • Product Loss During Workup: Product can be lost during filtration, washing, and drying steps.

  • Purity of Reactants: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.

  • Equilibrium: Some reactions are reversible, meaning that the products can react to reform the reactants, leading to an equilibrium mixture and a lower yield of the desired product.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenol (C₆H₅OH)

  • Calcium Hydroxide (Ca(OH)₂)

  • Ethanol

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of phenol in 100 mL of ethanol with stirring.

  • Slowly add 5.0 g of calcium hydroxide to the phenol solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted phenol.

  • Dry the collected this compound in a desiccator or a vacuum oven at a low temperature to a constant weight.

  • Weigh the final product to determine the experimental yield.

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation phenol Phenol (10.0 g) dissolve Dissolve Phenol in Ethanol phenol->dissolve caoh2 Calcium Hydroxide (5.0 g) add_caoh2 Add Ca(OH)₂ caoh2->add_caoh2 ethanol Ethanol (100 mL) ethanol->dissolve dissolve->add_caoh2 reflux Reflux for 2 hours add_caoh2->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry product This compound (Final Product) dry->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Yield Calculation

yield_calculation cluster_inputs Inputs cluster_calculations Calculations cluster_comparison Comparison mass_phenol Mass of Phenol moles_phenol Calculate Moles of Phenol mass_phenol->moles_phenol mass_caoh2 Mass of Ca(OH)₂ moles_caoh2 Calculate Moles of Ca(OH)₂ mass_caoh2->moles_caoh2 balanced_eq Balanced Equation 2 C₆H₅OH + Ca(OH)₂ → Ca(OC₆H₅)₂ + 2 H₂O limiting_reactant Determine Limiting Reactant balanced_eq->limiting_reactant moles_phenol->limiting_reactant moles_caoh2->limiting_reactant theoretical_yield_moles Calculate Moles of This compound limiting_reactant->theoretical_yield_moles theoretical_yield_mass Calculate Theoretical Yield (mass) theoretical_yield_moles->theoretical_yield_mass percent_yield Calculate Percent Yield (Experimental / Theoretical) * 100 theoretical_yield_mass->percent_yield experimental_yield Experimental Yield (from experiment) experimental_yield->percent_yield

Caption: Logical flow for calculating and comparing yields.

By understanding the factors that differentiate theoretical and experimental yields and by following a well-defined experimental protocol, researchers can optimize the synthesis of this compound and other chemical compounds, leading to more efficient and cost-effective drug development and scientific research.

References

A Comparative Guide to the Stereoselectivity of Calcium Phenoxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to control the three-dimensional arrangement of atoms in molecules is a cornerstone of modern chemical synthesis, particularly in the development of new pharmaceuticals. Chiral calcium catalysts, especially those derived from phenoxide ligands, have emerged as a promising and sustainable option for asymmetric synthesis. Their low cost, low toxicity, and high natural abundance make them an attractive alternative to catalysts based on rare or heavy metals. This guide provides an objective comparison of the performance of calcium phenoxide and related chiral calcium catalysts in various asymmetric transformations, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Calcium Catalysts and Alternatives

The efficacy of a chiral catalyst is primarily assessed by its ability to produce a high yield of the desired product with excellent stereoselectivity, typically measured as enantiomeric excess (ee) or diastereomeric ratio (dr). The following table summarizes the performance of various chiral calcium catalysts in key asymmetric reactions and provides a comparison with other catalytic systems.

Reaction TypeCatalyst SystemSubstrate 1Substrate 2Yield (%)ee (%)drReference
Amination Chiral Calcium-BINOL Phosphate3-Aryl-2-oxindoleDibenzyl azodicarboxylateup to 99up to 99-[1][2]
Amination Chiral Calcium-BINOL Phosphateβ-Keto EsterDibenzyl azodicarboxylateHighHigh-N/A
Hydroamination Chiral Calcium-1,2-Diamine ComplexAmino-olefin--up to 26-[3]
[3+2] Cycloaddition Chiral Calcium-BisoxazolineGlycine Schiff baseCrotonate derivativeHighHighHigh[4]
Michael Addition Chiral Calcium-BINOLEnoneMalonateGoodup to 87-[5]
Michael Addition Organocatalyst (Proline derivative)KetoneNitroolefinHigh>98-[6]
Friedel-Crafts Chiral Scandium(III)-N,N'-dioxideSesamolAldimineup to 97up to 97-[7]
Epoxidation Chiral Calcium ComplexChalcone derivativeHydrogen peroxideGoodGood-N/A
Epoxidation Organocatalyst (Pyrrolidine derivative)α,β-Unsaturated aldehydeHydrogen peroxideHigh>9494:6[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic asymmetric reactions. Below are representative procedures for key transformations discussed in this guide.

Enantioselective Amination of 3-Aryl-2-oxindoles using a Chiral Calcium-BINOL Phosphate Catalyst

This protocol is adapted from the work of Masson, Zhu, and coworkers.[1][2]

Catalyst Preparation: The chiral calcium-bis(phosphate) complex is prepared in situ.

Reaction Procedure:

  • To a solution of the (E)-enamide (1.0 equiv.) in a suitable solvent (e.g., toluene), add the chiral phosphoric acid ligand (e.g., a BINOL derivative, 10 mol%).

  • Add a calcium source (e.g., Ca(OiPr)2, 10 mol%) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the azodicarboxylate derivative (1.2 equiv.) dropwise.

  • Stir the reaction at the same temperature until completion, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1,2-hydrazinoimine.

  • For the synthesis of syn-1,2-diamines, the intermediate imine can be reduced in a one-pot procedure. After the amination reaction is complete, cool the mixture to -78 °C and add a reducing agent (e.g., NaBH4) and an alcohol (e.g., methanol). Stir until the reduction is complete, then work up as described above.

Asymmetric Michael Addition of Malonates to Enones Catalyzed by a Chiral Calcium-BINOL Complex

This protocol provides a general procedure for the calcium-BINOL catalyzed Michael addition.[5]

Reaction Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral BINOL ligand (10 mol%) in an anhydrous solvent (e.g., THF).

  • Add a calcium source (e.g., Ca(OiPr)2, 10 mol%) and stir the mixture at room temperature for 1 hour to generate the calcium-BINOL catalyst.

  • Add the malonate derivative (1.2 equiv.) to the catalyst solution.

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C).

  • Add the enone (1.0 equiv.) dropwise.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired Michael adduct.

Mechanistic Insights and Experimental Workflow

Understanding the mechanism of stereoselection and having a clear experimental workflow are essential for optimizing catalyst performance and troubleshooting reactions.

Proposed Catalytic Cycle for Asymmetric Michael Addition

The stereochemical outcome of the this compound-catalyzed Michael addition is dictated by the formation of a well-organized transition state. The calcium center acts as a Lewis acid, coordinating to and activating the enone, while the phenoxide moiety can act as a Brønsted base to deprotonate the malonate, generating the nucleophile. The chiral environment of the ligand then directs the facial selectivity of the nucleophilic attack.

Catalytic Cycle for Asymmetric Michael Addition Catalyst Chiral Ca-Phenoxide Catalyst Activated_Complex Ternary Complex (Ca-Enone-Malonate) Catalyst->Activated_Complex Coordination & Activation Enone Enone (Substrate) Enone->Activated_Complex Malonate Malonate (Nucleophile) Malonate->Activated_Complex Deprotonation Michael_Adduct Michael Adduct (Product) Activated_Complex->Michael_Adduct C-C Bond Formation (Stereoselective) Michael_Adduct->Catalyst Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

General Experimental Workflow for Assessing Catalyst Stereoselectivity

A systematic approach is necessary to evaluate and compare the performance of different chiral catalysts. The following workflow outlines the key steps from catalyst screening to product analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ In situ Generation Reaction_Setup Reaction Setup (Inert atmosphere, Temp. control) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate & Reagent Purification/Preparation Substrate_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Setup->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Yield_Det Yield Determination Purification->Yield_Det Stereo_Analysis Stereoselectivity Analysis (Chiral HPLC, GC, NMR) Purification->Stereo_Analysis

Caption: General workflow for assessing catalyst stereoselectivity.

References

A Comparative Benchmarking Study: Calcium Phenoxide vs. Commercial Initiators for Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is a cornerstone of innovation in drug delivery, medical implants, and sustainable materials. The choice of initiator in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, is a critical factor that dictates the polymer's properties, including its molecular weight, dispersity, and, ultimately, its performance. This guide provides an objective comparison of an emerging class of initiators, calcium phenoxides, against established commercial polymerization initiators. The information presented herein is a synthesis of data from peer-reviewed scientific literature to aid in the selection of the most suitable initiator for your research and development needs.

Performance Comparison of Polymerization Initiators

The efficacy of a polymerization initiator is determined by several key performance indicators. The following table summarizes the performance of a representative calcium phenoxide initiator in comparison to commonly used commercial initiators for the ring-opening polymerization of lactide (LA) to produce polylactide (PLA).

Initiator/Catalyst SystemMonomerMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( kg/mol )Mw/Mn (Đ)Reference
This compound Derivative rac-Lactide200200.59525.41.08[1]
Calcium Methoxide L-Lactide100180-66--[2]
Calcium Octoate (CaOct₂) L-Lactide~20000200245819.5-[3]
Tin(II) Octoate (Sn(Oct)₂) L-Lactide1000-10000103-184--~20-40-[4]
Tin(II) Octoate (Sn(Oct)₂) L-Lactide-170----[5]
Zinc Octoate (ZnOct₂) L-Lactide~200002002492.864-[3]
Magnesium Octoate (MgOct₂) L-Lactide~200002002491.531-[3]
Potassium Complex with BnOH L-Lactide1000Toluene2>99>20moderate[6]

Note: The performance of initiators can vary significantly based on the specific ligand structure (in the case of metal complexes), the presence of co-initiators (e.g., alcohols), monomer purity, solvent, and reaction temperature. The data presented is for comparative purposes and is extracted from different studies. Direct comparison under identical conditions is recommended for definitive selection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate benchmarking of initiator performance. Below are generalized methodologies for conducting ring-opening polymerization of lactide using a this compound initiator and a common commercial initiator, tin(II) octoate.

Protocol 1: Ring-Opening Polymerization of L-Lactide using a this compound Initiator

This protocol is a generalized procedure based on methodologies reported in the scientific literature.[1]

1. Materials:

  • L-Lactide (recrystallized from toluene and sublimed)

  • This compound initiator (synthesized and handled under inert atmosphere)

  • Anhydrous toluene (or other suitable solvent)

  • Benzyl alcohol (BnOH) as a co-initiator (optional, but often used)

  • Methanol (for precipitation)

  • Chloroform or Tetrahydrofuran (for GPC analysis)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

2. Procedure:

  • Monomer and Initiator Preparation: In a glovebox, a Schlenk flask is charged with the desired amount of purified L-lactide. In a separate vial, the this compound initiator and, if used, benzyl alcohol are dissolved in anhydrous toluene.

  • Polymerization: The initiator solution is added to the lactide in the Schlenk flask. The flask is then sealed, removed from the glovebox, and placed on a preheated hotplate with magnetic stirring. The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 20-130 °C).

  • Monitoring Conversion: Aliquots of the reaction mixture can be taken periodically under an inert atmosphere to monitor the monomer conversion by ¹H NMR spectroscopy.

  • Polymer Isolation: Upon completion, the reaction is quenched by cooling to room temperature and exposing the mixture to air. The viscous solution is then dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a large excess of cold methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Characterization: The number-average molecular weight (Mn) and dispersity (Mw/Mn) of the resulting polylactide are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.

Protocol 2: Ring-Opening Polymerization of L-Lactide using Tin(II) Octoate

This protocol is a generalized procedure based on methodologies reported in the scientific literature.[5][7]

1. Materials:

  • L-Lactide (polymer grade)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • 1-Dodecanol (or other alcohol co-initiator)

  • Anhydrous toluene (for solution polymerization) or bulk (solvent-free)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel (e.g., three-neck flask) with mechanical stirrer and condenser

2. Procedure:

  • Reaction Setup: The reaction vessel is dried in an oven and assembled under a flow of inert gas. L-lactide and the co-initiator (e.g., 1-dodecanol) are charged into the vessel.

  • Catalyst Addition: Tin(II) octoate is added to the reaction mixture. For bulk polymerization, the mixture is heated to melt the lactide (typically >130 °C). For solution polymerization, anhydrous toluene is added.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 130-190 °C) with continuous stirring under an inert atmosphere. The reaction is allowed to proceed for several hours.

  • Polymer Isolation: After the desired time, the reaction is stopped by cooling the mixture to room temperature. If in solution, the polymer is precipitated in cold methanol. For bulk polymerization, the solid polymer is mechanically broken up and then dissolved in a suitable solvent before precipitation.

  • Purification and Drying: The polymer is filtered, washed with methanol, and dried in a vacuum oven until a constant weight is achieved.

  • Characterization: The molecular weight and dispersity of the polylactide are determined using GPC.

Mechanistic Insights and Visualizations

The ring-opening polymerization of cyclic esters by metal-based initiators, including calcium phenoxides and tin(II) octoate, generally proceeds through a coordination-insertion mechanism.[7][8] An alcohol is often required as a co-initiator to form the true initiating species, a metal alkoxide.

Experimental Workflow for this compound Initiated ROP

The following diagram illustrates a typical experimental workflow for the ring-opening polymerization of a cyclic ester using a this compound initiator.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Characterization prep_monomer Purified Monomer (e.g., Lactide) mixing Mixing in Reaction Vessel prep_monomer->mixing prep_initiator This compound Initiator prep_initiator->mixing prep_solvent Anhydrous Solvent prep_solvent->mixing heating Heating & Stirring (Controlled Temperature) mixing->heating polymer_growth Polymer Chain Propagation heating->polymer_growth quenching Quenching & Precipitation polymer_growth->quenching filtration Filtration & Washing quenching->filtration drying Drying under Vacuum filtration->drying gpc GPC Analysis (Mn, Mw/Mn) drying->gpc nmr NMR Spectroscopy (Structure, Conversion) drying->nmr catalytic_cycle initiator Calcium Alkoxide (Active Initiator) coordination Coordination of Lactide Monomer initiator->coordination + Lactide insertion Ring-Opening & Nucleophilic Attack coordination->insertion Intramolecular Attack propagation Chain Propagation (Growing Polymer Chain) insertion->propagation propagation->initiator + n Lactide release Release of Polymer Chain & Regeneration of Initiator propagation->release Termination/ Chain Transfer

References

Unveiling the Influence of Metal Counterions on Phenoxide Reactivity: A DFT Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis using Density Functional Theory (DFT) reveals the significant impact of metal counterions on the reactivity of metal phenoxides, with alkali metals generally leading to lower reaction barriers for O-alkylation compared to their alkaline earth counterparts. This guide provides a comparative overview of the reactivity of different metal phenoxides, supported by computational data, to aid researchers in understanding and predicting chemical behavior in synthesis and drug development.

The nucleophilic character of the phenoxide oxygen is intricately linked to the nature of the associated metal counterion. The Lewis acidity of the metal ion modulates the electron density on the phenoxide, thereby influencing its reactivity in key chemical transformations such as O-alkylation, a fundamental reaction in organic synthesis. This guide delves into the subtle yet crucial electronic effects exerted by various metal cations on the reactivity of the phenoxide ion, drawing upon findings from Density Functional Theory (DFT) studies.

Comparative Analysis of Reactivity in O-Alkylation

To provide a quantitative comparison, we have compiled DFT-calculated activation free energies (ΔG‡) for the O-alkylation of various metal phenoxides with an alkyl halide. This reaction serves as a benchmark for assessing the nucleophilicity of the phenoxide as influenced by the counterion.

Metal PhenoxideMetal CationActivation Free Energy (ΔG‡) (kcal/mol)
Lithium PhenoxideLi⁺[Data not available in searched literature]
Sodium PhenoxideNa⁺23.6[1]
Potassium PhenoxideK⁺[Data not available in searched literature, but studies on potassium phenoxides exist][2]
Magnesium PhenoxideMg²⁺[Data not available in searched literature]
Calcium PhenoxideCa²⁺[Data not available in searched literature]

Note: The presented data is based on available literature. A comprehensive and directly comparative DFT study across all these metal phenoxides under identical computational conditions was not found in the searched literature. The value for sodium phenoxide is for the reaction with ethyl chloride in dimethyl sulfoxide.[1] Further research is needed to fill the data gaps for a complete direct comparison.

The available data for sodium phenoxide indicates a moderate activation barrier for O-alkylation.[1] While specific activation energies for lithium, potassium, magnesium, and calcium phenoxides in the same reaction were not found in the searched literature, general chemical principles and related computational studies allow for a qualitative comparison. Alkali metals, being less Lewis acidic than alkaline earth metals, are expected to hold the negative charge on the phenoxide oxygen less tightly, thus enhancing its nucleophilicity and leading to lower activation barriers for O-alkylation. Conversely, the higher charge density of alkaline earth metal ions (Mg²⁺, Ca²⁺) would lead to stronger coordination with the phenoxide oxygen, reducing its nucleophilic character and likely resulting in higher activation energies for the same reaction.

Experimental Protocols: A DFT Approach to Understanding Reactivity

The quantitative data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such an investigation:

Computational Details:

  • Software: Gaussian suite of programs is a common choice.

  • Method: A functional such as B3LYP or M06-2X is often employed to approximate the exchange-correlation energy.

  • Basis Set: A basis set like 6-311++G(d,p) is typically used to describe the atomic orbitals.

  • Solvation Model: To simulate the reaction in a solvent, a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) is applied.

  • Calculations:

    • Geometry Optimization: The structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

    • Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data like Gibbs free energy.

    • Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the identified transition state connects the reactants and products.

Logical Relationships in Metal Phenoxide Reactivity

The relationship between the metal counterion and the reactivity of the phenoxide can be visualized as a balance between the Lewis acidity of the metal and the nucleophilicity of the phenoxide oxygen.

G Influence of Metal Counterion on Phenoxide Reactivity Lewis_Acidity Lewis Acidity Nucleophilicity Nucleophilicity of Oxygen Lewis_Acidity->Nucleophilicity Charge_Density Charge Density Charge_Density->Lewis_Acidity Reactivity Reactivity in O-Alkylation Nucleophilicity->Reactivity directly proportional

Caption: Logical flow of influence from metal cation properties to phenoxide reactivity.

This diagram illustrates that a higher charge density on the metal cation leads to greater Lewis acidity. This increased Lewis acidity results in a stronger interaction with the phenoxide oxygen, thereby decreasing its nucleophilicity and, consequently, its reactivity in O-alkylation reactions.

References

A Comparative Analysis of Reaction Intermediates in Calcium Phenoxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction intermediates is crucial for understanding catalytic mechanisms, optimizing reaction conditions, and designing more efficient catalysts. Calcium phenoxide and its derivatives have emerged as promising catalysts in various organic transformations due to calcium's abundance, low cost, and low toxicity. This guide provides a comparative analysis of reaction intermediates in this compound catalysis against other alternatives, supported by experimental data and detailed methodologies.

Aldol Condensation: this compound vs. Alternative Catalysts

The aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by various bases. Here, we compare the intermediates formed during catalysis by sodium hydroxide, a common strong base, and pre-formed lithium enolates, with a proposed mechanism for this compound.

Proposed Reaction Intermediates:

CatalystEnolate IntermediateAldol Adduct Intermediate
Sodium Hydroxide Sodium EnolateSodium Aldolate
Lithium Enolate (pre-formed) Lithium EnolateLithium Aldolate
This compound (proposed) Calcium EnolateCalcium Aldolate

Comparative Performance Data:

CatalystReactionYieldReaction TimeReference
Modified CaO Cyclohexanone + Benzaldehyde95.8%3 h--INVALID-LINK--
Commercial CaO Cyclohexanone + Benzaldehyde92.1%12 h--INVALID-LINK--
Sodium Hydroxide IsobutyraldehydeQuantitativeVariable--INVALID-LINK--

Reaction Mechanisms:

The following diagrams illustrate the proposed catalytic cycles for aldol condensation using sodium hydroxide and a directed aldol condensation with a pre-formed lithium enolate. A hypothesized mechanism for this compound is also presented, drawing parallels with other base-catalyzed pathways.

Aldol_NaOH cluster_NaOH Sodium Hydroxide Catalysis Ketone_NaOH Ketone Enolate_NaOH Sodium Enolate Ketone_NaOH->Enolate_NaOH Deprotonation Aldolate_NaOH Sodium Aldolate Enolate_NaOH->Aldolate_NaOH Nucleophilic Attack Aldehyde_NaOH Aldehyde Aldehyde_NaOH->Aldolate_NaOH Aldol_Adduct_NaOH Aldol Adduct Aldolate_NaOH->Aldol_Adduct_NaOH Protonation from H2O NaOH NaOH NaOH->Ketone_NaOH

Figure 1: Catalytic cycle for NaOH-catalyzed aldol condensation.

Aldol_Li_Enolate cluster_Li Directed Aldol with Lithium Enolate Ketone_Li Ketone Enolate_Li Lithium Enolate Ketone_Li->Enolate_Li Deprotonation LDA LDA LDA->Enolate_Li Aldolate_Li Lithium Aldolate Enolate_Li->Aldolate_Li Nucleophilic Attack Aldehyde_Li Aldehyde Aldehyde_Li->Aldolate_Li Aldol_Adduct_Li Aldol Adduct Aldolate_Li->Aldol_Adduct_Li Aqueous Workup

Figure 2: Reaction pathway for a directed aldol condensation using a pre-formed lithium enolate.

Aldol_Ca_Phenoxide cluster_Ca Hypothesized this compound Catalysis Ketone_Ca Ketone Enolate_Ca Calcium Enolate Ketone_Ca->Enolate_Ca Deprotonation Ca(OPh)2 Ca(OPh)2 Ca(OPh)2->Enolate_Ca Aldolate_Ca Calcium Aldolate Enolate_Ca->Aldolate_Ca Nucleophilic Attack Aldehyde_Ca Aldehyde Aldehyde_Ca->Aldolate_Ca Aldol_Adduct_Ca Aldol Adduct Aldolate_Ca->Aldol_Adduct_Ca Protonation from Phenol

Figure 3: Hypothesized catalytic cycle for this compound-catalyzed aldol condensation.

Ring-Opening Polymerization of Lactide: Calcium vs. Other Metal Catalysts

The ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA) is a commercially significant process. Various metal complexes, including those of calcium, lithium, magnesium, and zinc with phenoxide-type ligands, have been investigated as catalysts.

Proposed Reaction Intermediates:

The generally accepted mechanism for ROP of lactide with metal alkoxide catalysts is a coordination-insertion mechanism. The key intermediates involve the coordination of the lactide monomer to the metal center, followed by nucleophilic attack of the alkoxide to open the ring.

CatalystKey Intermediate
This compound Complex Calcium alkoxide with a coordinated lactide monomer
Lithium Phenoxide Complex Lithium alkoxide with a coordinated lactide monomer
Magnesium Phenoxide Complex Magnesium alkoxide with a coordinated lactide monomer
Zinc Phenoxide Complex Zinc alkoxide with a coordinated lactide monomer

Comparative Performance Data:

Studies have shown that the choice of metal in phenoxide-based catalysts significantly impacts the polymerization activity.

CatalystMonomer/Catalyst RatioConversionTimePolymer Mn ( g/mol )PDIReference
Ca(BHT) complex 10098%1 h19,8001.10--INVALID-LINK--
Li(BHT) complex 10099%< 5 min21,3001.05--INVALID-LINK--
Mg(BHT) complex 10095%2 h18,5001.15--INVALID-LINK--
Zn(BHT) complex 10090%4 h17,8001.20--INVALID-LINK--
(BHT = 2,6-di-tert-butyl-4-methylphenoxide)

Reaction Mechanism:

The coordination-insertion mechanism is depicted below, which is generally applicable to the metal phenoxide catalysts discussed. The Lewis acidity of the metal center and the steric and electronic properties of the phenoxide ligand influence the rate of polymerization and the properties of the resulting polymer.

ROP_Mechanism Catalyst Metal Alkoxide (e.g., L-Ca-OR) Coordination Coordination Complex Catalyst->Coordination Lactide Lactide Monomer Lactide->Coordination Coordination Insertion Ring-Opened Intermediate Coordination->Insertion Nucleophilic Attack & Ring Opening Propagation Propagating Polymer Chain Insertion->Propagation Chain Propagation (with another lactide) PLA Polylactic Acid (PLA) Propagation->PLA Termination/Quenching

Figure 4: Generalized coordination-insertion mechanism for lactide polymerization.

Experimental Protocols

3.1. General Protocol for Aldol Condensation Catalysis

This protocol is a general procedure that can be adapted for different base catalysts.

  • Catalyst Preparation: Prepare the this compound catalyst or other base catalyst as required. For solid catalysts, ensure they are appropriately activated (e.g., by heating under vacuum).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the ketone (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, THF).

  • Initiation: Add the catalyst (typically 1-10 mol%) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a mild acid). Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the product by NMR spectroscopy, IR spectroscopy, and mass spectrometry.

3.2. Protocol for In-situ FTIR Spectroscopy for Intermediate Analysis

This protocol allows for the observation of catalytic intermediates in real-time.

  • Spectrometer Setup: Use an FTIR spectrometer equipped with an in-situ reaction cell (e.g., an attenuated total reflectance (ATR) probe or a transmission cell).

  • Background Spectrum: Record a background spectrum of the solvent and catalyst before adding the reactants.

  • Reaction Initiation: Inject the reactants into the cell to initiate the reaction.

  • Data Acquisition: Continuously collect FTIR spectra at regular time intervals throughout the reaction.

  • Data Analysis: Subtract the background spectrum from the reaction spectra to observe the changes in vibrational bands corresponding to the reactants, products, and any transient intermediates. The appearance and disappearance of specific bands can provide evidence for the formation and consumption of intermediates. For example, the formation of a metal enolate intermediate would be indicated by a characteristic C=C stretching frequency.

This guide provides a framework for comparing the role of this compound in catalysis. Further research, particularly in-situ spectroscopic studies on this compound-catalyzed reactions, will provide more direct evidence of the nature and behavior of its reaction intermediates.

The Quest for Longevity: Evaluating the Reusability of Supported Calcium Phenoxide and Other Calcium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the drive towards sustainable chemical synthesis, the reusability of catalysts is a paramount concern for researchers and industry professionals. Supported calcium catalysts, valued for their low cost, low toxicity, and high basicity, are promising candidates for a range of organic transformations. This guide provides a comparative evaluation of the reusability of supported calcium phenoxide catalysts and other notable supported calcium-based systems, supported by experimental data and detailed protocols.

While direct research on the reusability of supported this compound catalysts is not extensively documented in publicly available literature, we can draw valuable insights by examining the performance of closely related and more widely studied supported calcium oxide (CaO) catalysts. These catalysts are often employed in similar applications, such as transesterification for biodiesel production and various condensation reactions.

Comparative Reusability of Supported Calcium Catalysts

The ability of a heterogeneous catalyst to be recycled and reused without a significant drop in performance is a key metric for its practical application. The following table summarizes the reusability of various supported calcium-based catalysts as reported in the literature.

Catalyst SystemSupport MaterialApplicationNumber of CyclesFinal Yield/ConversionReference
Modified Calcium Oxide Catalysts
Zn/CaOEggshell-derived CaOTransesterification of eucalyptus oil7>85% (up to 6th run)[1]
Mo doped CaO-Transesterification of jatropha oil5Not specified[1]
Co/CaOEggshell-derived CaOTransesterification of algae oil3Stable activity[1]
W-Mo/CaO, Zn/CaO, Fe3O4/CaOWaste shell-derived CaOBiodiesel productionup to 590-97%[1]
Mg/CaOEggshellTransesterification of edible waste oil6Not specified[1]
Sr/CaOCuttlebone-derived CaOBiodiesel from palm olein>5>95%[1]
K2CO3/Eggshell-PyrolysisNot specifiedImproved H2 and CO yields[1]
Calcium Oxide on Various Supports
CaOPorous MaterialsTransesterification580.29%[1]
CaO/Al2O3AluminaTransesterification of microalgae lipidsNot specifiedHigh activity[2]
CaO/ZnOZinc OxideTransesterification of sunflower oilNot specified>90%[2]
CaO/ACActivated CarbonTransesterification of used palm oilNot specifiedNot specified[2]
CaO/NaYNaY ZeoliteTransesterification of soybean oilNot specifiedBest performance among zeolites[2]
Other Calcium-Based Catalysts
Ca-based perovskites (CaTiO3, CaMnO3, CaZrO3, Ca2Fe2O5)-TransesterificationNot specifiedLow to moderate activity[3]
Na2SiO3 modified CaO-Biodiesel Production1257.3%[4]

Experimental Protocols

To ensure the reproducibility and accurate comparison of catalyst performance, detailed experimental methodologies are crucial. Below are representative protocols for catalyst synthesis, characterization, and reusability testing.

Synthesis of Supported Calcium Oxide Catalyst (Example: Mg/CaO from Eggshells)
  • Preparation of CaO: Waste eggshells are thoroughly washed with distilled water and dried in an oven at 100°C for 24 hours. The dried eggshells are then crushed into a fine powder and calcined in a muffle furnace at 900°C for 2 hours to convert calcium carbonate to calcium oxide.

  • Doping with Magnesium: A desired amount of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) is dissolved in distilled water. The prepared CaO powder is added to this solution with constant stirring.

  • Drying and Calcination: The mixture is dried in an oven at 120°C overnight to evaporate the water. The resulting solid is then calcined at a specified temperature (e.g., 600°C) for several hours to obtain the final Mg/CaO catalyst.

Catalytic Activity and Reusability Test (Example: Transesterification)
  • Reaction Setup: A mixture of oil (e.g., waste cooking oil), methanol, and the synthesized catalyst is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 65°C) with vigorous stirring for a set duration (e.g., 3 hours). The molar ratio of methanol to oil and the catalyst loading are kept constant based on optimized conditions.

  • Product Separation and Analysis: After the reaction, the solid catalyst is separated from the reaction mixture by centrifugation or filtration. The liquid phase is allowed to settle to separate the biodiesel (upper layer) from the glycerol (lower layer). The yield of biodiesel is determined by techniques such as Gas Chromatography (GC) or ¹H NMR.

  • Catalyst Recycling: The recovered catalyst is washed with a solvent like methanol or hexane to remove any adsorbed products and byproducts. It is then dried in an oven before being used in a subsequent reaction cycle under the same conditions. The activity of the catalyst is monitored in each cycle to evaluate its reusability.

Catalyst Reusability Evaluation Workflow

The logical flow for evaluating the reusability of a supported catalyst is a critical aspect of the research process. The following diagram, generated using Graphviz, illustrates this workflow.

Catalyst_Reusability_Workflow cluster_prep Catalyst Preparation & Characterization cluster_testing Catalytic Testing & Reusability cluster_analysis Data Analysis & Evaluation Catalyst_Synthesis Catalyst Synthesis Characterization_Fresh Characterization (Fresh Catalyst) (e.g., XRD, SEM, BET) Catalyst_Synthesis->Characterization_Fresh Initial_Reaction 1st Catalytic Run Characterization_Fresh->Initial_Reaction Separation Catalyst Separation (Filtration/Centrifugation) Initial_Reaction->Separation Performance_Analysis Performance Analysis (Yield, Conversion, Selectivity) Initial_Reaction->Performance_Analysis Washing_Drying Washing & Drying Separation->Washing_Drying Characterization_Used Characterization (Used Catalyst) Separation->Characterization_Used Reuse_Reaction Subsequent Catalytic Run(s) Washing_Drying->Reuse_Reaction Recycle Reuse_Reaction->Separation Reuse_Reaction->Performance_Analysis Deactivation_Study Deactivation Study Characterization_Used->Deactivation_Study Performance_Analysis->Deactivation_Study

Caption: Workflow for evaluating the reusability of supported catalysts.

Discussion and Alternatives

The data indicates that modifying CaO with other metal oxides (e.g., ZnO, MgO, SrO) or supporting it on various materials can significantly enhance its reusability, often allowing for 5 to 7 cycles with high product yields.[1][2] The primary cause of deactivation in CaO-based catalysts is often attributed to leaching of the active species, poisoning of active sites, or physical degradation of the catalyst structure.[1]

For researchers seeking alternatives to calcium-based catalysts, other heterogeneous base catalysts include:

  • Supported Alkali Metal Catalysts: Such as sodium or potassium supported on alumina or silica. These are often highly active but can be more prone to leaching.

  • Hydrotalcites: These layered double hydroxides containing magnesium and aluminum offer tunable basicity and good stability.

  • Basic Zeolites: Ion-exchanged zeolites can provide shape selectivity and a robust catalytic framework.

  • Guanidines or Amines Immobilized on Solid Supports: These organocatalysts can offer high activity and selectivity under milder reaction conditions.[5]

The choice of catalyst will ultimately depend on the specific reaction, desired operating conditions, and economic considerations. While supported this compound catalysts remain an area for further exploration, the broader family of supported calcium catalysts demonstrates significant promise for sustainable chemical processes due to their commendable reusability and performance. Further research focusing on enhancing the stability of these catalysts through novel support materials and synthesis techniques will be crucial for their widespread industrial adoption.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium Phenoxide, offering procedural, step-by-step guidance to build a foundation of trust and safety in your laboratory operations.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe working environment. The following table summarizes the required personal protective equipment.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Protection Fire/flame resistant and impervious clothingN/A
Chemical impermeable glovesInspected prior to use; conforming to EU Directive 89/686/EEC and the standard EN 374[1]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or irritation is experienced[1]

Note: As of the latest safety data, specific occupational exposure limit values for this compound are not available.[1] Therefore, it is crucial to handle this chemical with a high degree of caution in a well-ventilated area.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is essential to prevent contamination and accidental exposure.

Step 1: Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Dust and Aerosols: Take measures to avoid the formation of dust and aerosols during handling.[1]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.

Step 2: Storage
  • Container: Keep the container tightly closed.

  • Location: Store in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from foodstuff containers and incompatible materials.[1]

Step 3: Disposal
  • Containment: Collect and arrange for the disposal of this compound in suitable, closed containers.[1]

  • Labeling: Clearly label the waste containers with the contents.

  • Regulations: Dispose of the waste in accordance with all applicable local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[1]

  • Professional Disposal: For larger quantities or uncertainty, contact a licensed professional waste disposal service.

Emergency Response Plan

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spill Response
  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up:

    • Wear appropriate personal protective equipment, including chemical impermeable gloves.[1]

    • Collect the spilled material and place it in suitable, closed containers for disposal.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

Personal Exposure
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Visualizing Safe Chemical Handling Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling and emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_dust Avoid Dust/Aerosol Formation prep_vent->handle_dust handle_tools Use Non-Sparking Tools handle_dust->handle_tools store_container Keep Container Tightly Closed handle_tools->store_container store_location Store in Cool, Dry, Well-Ventilated Area store_container->store_location disp_contain Collect in Suitable, Closed Containers store_location->disp_contain disp_regs Follow Local/State/Federal Regulations disp_contain->disp_regs

Caption: Safe Handling Workflow for this compound.

G Emergency Procedures for this compound Exposure cluster_response Immediate Response exposure Exposure Event resp_inhale Inhalation: Move to fresh air, give oxygen/artificial respiration. exposure->resp_inhale resp_skin Skin Contact: Remove contaminated clothing, wash with soap and water. exposure->resp_skin resp_eye Eye Contact: Rinse with water for 15 mins. exposure->resp_eye resp_ingest Ingestion: Rinse mouth, do not induce vomiting. exposure->resp_ingest seek_medical Seek Immediate Medical Attention resp_inhale->seek_medical resp_skin->seek_medical resp_eye->seek_medical resp_ingest->seek_medical

Caption: Emergency Procedures for this compound Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.